(R)-chroman-2-carboxylic acid
Description
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Properties
IUPAC Name |
(2R)-3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLFCQJQOIZMHF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308042 | |
| Record name | (R)-Chroman-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83780-47-6 | |
| Record name | (R)-Chroman-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83780-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Chroman-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of (R)-Chroman-2-Carboxylic Acid from p-Fluorophenol: Strategies and Methodologies
Executive Summary
Optically pure (R)-chroman-2-carboxylic acid and its derivatives, particularly (R)-6-fluoro-chroman-2-carboxylic acid, are pivotal chiral building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of a robust and validated synthetic pathway starting from the readily available precursor, p-fluorophenol. The primary strategy detailed involves an initial racemic synthesis of 6-fluoro-chroman-2-carboxylic acid, followed by highly efficient methods for chiral resolution to isolate the desired (R)-enantiomer. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and conditions. Furthermore, this guide delves into both classical diastereomeric salt formation and modern enzymatic kinetic resolution techniques, offering researchers a choice between established and green chemistry approaches.
Introduction
The chroman scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic molecules exhibiting significant pharmacological activities. The introduction of a chiral center at the C2 position, particularly with a carboxylic acid functionality, creates a versatile synthon for drug development. The fluorine atom at the C6 position, derived from the p-fluorophenol starting material, can enhance metabolic stability and binding affinity of the final drug candidate through favorable electronic interactions.
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. This guide focuses on a practical and scalable approach to obtain (R)-6-fluoro-chroman-2-carboxylic acid. The chosen synthetic strategy prioritizes reliability and high enantiomeric purity, beginning with the construction of a racemic chroman framework followed by a meticulous separation of the enantiomers.
Section 1: Racemic Synthesis of 6-Fluoro-chroman-2-carboxylic Acid
The synthesis of the racemic target molecule is achieved through a robust three-step sequence starting from p-fluorophenol. This pathway involves a Michael addition, an intramolecular Friedel-Crafts cyclization to form the core heterocyclic structure, and a subsequent reduction to yield the desired chroman ring system. A patent by Kurono M. and Baba Y. describes a similar pathway, highlighting its industrial relevance[1].
Step 1.1: Michael Addition & Hydrolysis
The synthesis initiates with an addition reaction between p-fluorophenol and dimethyl acetylenedicarboxylate. The phenoxide, generated in situ under basic conditions, acts as a nucleophile in a Michael-type addition to the electron-deficient alkyne.
-
Causality and Rationale: p-Fluorophenol's hydroxyl group is sufficiently nucleophilic to attack the electrophilic carbon-carbon triple bond of dimethyl acetylenedicarboxylate. This reaction efficiently couples the aromatic ring with the C4 dicarboxylate backbone required for the subsequent cyclization. The resulting diester is then hydrolyzed under alkaline conditions to yield the more reactive 2-(p-fluorophenoxy)butenedioic acid, priming the molecule for the intramolecular ring closure.
Step 1.2: Intramolecular Friedel-Crafts Cyclization
The key ring-forming step is an intramolecular Friedel-Crafts acylation/alkylation reaction. The 2-(p-fluorophenoxy)butenedioic acid is treated with a strong acid, which serves as both a catalyst and a solvent, to induce cyclization and form the 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid intermediate.
-
Causality and Rationale: Strong dehydrating acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are essential for this transformation[1][2]. They protonate the carboxylic acid, facilitating the formation of an acylium ion or a related electrophilic species. This electrophile is then attacked by the electron-rich aromatic ring at the ortho position relative to the ether linkage, leading to electrophilic aromatic substitution and the formation of the six-membered heterocyclic ring of the chromone core[3][4].
Step 1.3: Catalytic Hydrogenation
The final step in the racemic sequence is the reduction of the chromone intermediate to the target chroman. This is achieved through catalytic hydrogenation, which reduces both the ketone at the C4 position and the double bond in the pyran ring.
-
Causality and Rationale: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic ketones and alkenes[5]. The reaction is typically performed under hydrogen pressure in a suitable solvent like glacial acetic acid. This method provides a clean and high-yielding route to the saturated chroman ring system, resulting in racemic 6-fluoro-chroman-2-carboxylic acid[5].
Section 2: Enantioselective Separation (Chiral Resolution)
With the racemic acid in hand, the critical step of separating the enantiomers can be performed. We present two highly effective methods: a classical approach using diastereomeric salt formation and a modern biocatalytic approach.
Method 2.A: Classical Resolution via Diastereomeric Salt Formation
This timeless method relies on the reaction of the racemic carboxylic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
-
Principle of Separation: The reaction of (R,S)-6-fluoro-chroman-2-carboxylic acid with a chiral amine, such as (R)-(+)-α-methylbenzylamine, yields two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Due to their different three-dimensional structures, these salts exhibit different crystal packing and solubility in a given solvent system. One salt will preferentially crystallize, allowing for its isolation by filtration. The purified diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure carboxylic acid[6]. This process can be repeated with the mother liquor, sometimes using the opposite enantiomer of the chiral base, to isolate the other acid enantiomer.
Method 2.B: Enzymatic Kinetic Resolution (EKR)
EKR is a powerful and environmentally benign alternative that utilizes the high stereoselectivity of enzymes. The process involves the esterification of the racemic acid, followed by the selective hydrolysis of one of the ester enantiomers by an enzyme, such as a lipase or an esterase.
-
Principle of Separation: The racemic 6-fluoro-chroman-2-carboxylic acid is first converted to a simple ester (e.g., methyl or ethyl ester). This racemic ester is then subjected to hydrolysis catalyzed by an enzyme like an esterase from Geobacillus thermocatenulatus or a lipase[7][8]. The enzyme's chiral active site selectively accommodates and hydrolyzes one enantiomer (e.g., the (S)-ester) back to the carboxylic acid at a much faster rate than the other. The reaction is stopped at or near 50% conversion, resulting in a mixture of the unreacted (R)-ester and the newly formed (S)-acid. These two compounds have different functional groups and can be easily separated by standard chemical extraction or chromatography[8][9]. This method is known for producing products with very high enantiomeric excess (ee).
Section 3: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for the synthesis and resolution processes. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Table 1: Summary of Synthetic Steps and Conditions
| Step | Reaction | Key Reagents & Solvents | Typical Conditions | Typical Yield | Reference |
| 1.1 | Michael Addition & Hydrolysis | p-Fluorophenol, Dimethyl Acetylenedicarboxylate, Methanol, NaOH(aq) | Addition at RT, Hydrolysis at 25-35°C | 85-95% | [1] |
| 1.2 | Friedel-Crafts Cyclization | 2-(p-fluorophenoxy)butenedioic acid, Conc. H₂SO₄ | 80-100°C, 2-4 hours | 70-80% | [1] |
| 1.3 | Catalytic Hydrogenation | 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid, H₂, 5% Pd/C, Glacial Acetic Acid | 2.0 MPa H₂, 70-80°C | >90% | [5] |
| 2.A | Classical Resolution | Racemic Acid, (R)-(+)-α-Methylbenzylamine, Ethanol/Water | Fractional Crystallization | ~40% (for one enantiomer) | [6] |
| 2.B | Enzymatic Resolution | Racemic Methyl Ester, Esterase (EstS/EstR), Toluene/Aqueous Buffer | Biphasic system, 30-40°C, ~50% conversion | >45% (for each enantiomer), >99% ee | [7] |
Protocol 3.1: Synthesis of Racemic 6-Fluoro-chroman-2-carboxylic acid
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Step 1.1 & 1.2 (Combined approach based on[1]): To a solution of p-fluorophenol (1.0 eq) in a suitable solvent, add dimethyl acetylenedicarboxylate (1.1 eq). The reaction is catalyzed by a base. After completion, the solvent is removed, and the crude diester is hydrolyzed using an aqueous solution of sodium hydroxide. The reaction mixture is then acidified to precipitate 2-(p-fluorophenoxy)butenedioic acid. The dried acid is then carefully added to concentrated sulfuric acid at a controlled temperature and heated to induce cyclization. After the reaction is complete, the mixture is poured onto ice, and the precipitated solid, 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid, is collected by filtration.
-
Step 1.3: Hydrogenation[5]: The 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid (1.0 eq) is dissolved in glacial acetic acid in a high-pressure autoclave. 5% Palladium on carbon (Pd/C) catalyst (typically 1-2 mol% Pd) is added. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 2.0-3.0 MPa. The mixture is heated to 70-80°C with vigorous stirring. Reaction progress is monitored by TLC or HPLC. Upon completion, the mixture is cooled, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude racemic 6-fluoro-chroman-2-carboxylic acid, which can be purified by recrystallization.
Protocol 3.2: Enzymatic Resolution of (R/S)-Methyl-6-fluoro-chroman-2-carboxylate[7]
-
Esterification: The racemic acid from Protocol 3.1 is esterified using a standard method (e.g., methanol with a catalytic amount of sulfuric acid) to produce the racemic methyl ester.
-
Enzymatic Hydrolysis: In a biphasic system consisting of toluene and an aqueous phosphate buffer, dissolve the racemic methyl 6-fluoro-chroman-2-carboxylate. Add the selected esterase (e.g., immobilized cells of EstS or EstR). Stir the mixture at a controlled temperature (e.g., 35°C).
-
Monitoring and Work-up: Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of both the remaining ester and the formed acid. When the conversion reaches approximately 50%, stop the reaction.
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Separation: Separate the aqueous and organic layers. The unreacted (R)-ester will remain in the organic (toluene) layer. The (S)-acid salt will be in the aqueous layer. Acidify the aqueous layer with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate) to isolate the (S)-acid. The (R)-ester can be isolated from the toluene layer and subsequently hydrolyzed using a standard chemical method (e.g., with LiOH) to yield the final (R)-6-fluoro-chroman-2-carboxylic acid.
Section 4: Conclusion
The synthesis of (R)-6-fluoro-chroman-2-carboxylic acid from p-fluorophenol is a multi-step process that can be achieved with high fidelity and enantiopurity. The pathway involving the construction of a racemic chroman framework followed by chiral resolution offers a reliable and scalable solution for researchers and drug development professionals. While classical resolution remains a viable option, the use of enzymatic kinetic resolution represents a significant advancement, providing exceptional enantioselectivity under mild, environmentally friendly conditions. The methodologies and principles outlined in this guide provide a solid foundation for the production of this valuable chiral building block, enabling further exploration in the field of medicinal chemistry.
References
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Saha, P., Biswas, A., Molleti, N., & Singh, V. K. (2017). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry, 82(19), 10468–10475. Available from: [Link]
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Trost, B. M., Shen, H. C., Dong, L., Surivet, J.-P., & Sylvain, C. (2003). Synthesis of Chiral Chromans by the Pd-Catalyzed Asymmetric Allylic Alkylation (AAA): Scope, Mechanism, and Applications. Journal of the American Chemical Society, 125(37), 11361–11373. Available from: [Link]
- Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. (n.d.). National Institutes of Health.
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Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. (2018). ACS Omega, 3(12), 18567–18580. Available from: [Link]
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Reddy, B. V. S., Borkar, P., Yadav, J. S., Sridhar, B., & Grée, R. (2012). Tandem Prins/Friedel–Crafts Cyclization for Stereoselective Synthesis of Heterotricyclic Systems. The Journal of Organic Chemistry, 77(20), 9318–9324. Available from: [Link]
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Stereoselective synthesis of (R)-chroman-2-carboxylic acid
An In-Depth Technical Guide to the Stereoselective Synthesis of (R)-Chroman-2-Carboxylic Acid
Abstract
This compound and its derivatives are pivotal chiral building blocks within the pharmaceutical industry, forming the core scaffold of numerous biologically active compounds.[1][2] The chroman motif itself is a privileged heterocyclic structure found in a wide array of natural products and medicinal agents, making its stereoselective synthesis a topic of significant interest for researchers and drug development professionals.[3][4][5] This guide provides a comprehensive overview of the principal methodologies for synthesizing the (R)-enantiomer of chroman-2-carboxylic acid, grounded in field-proven insights. We will explore the causality behind experimental choices in asymmetric catalysis, the efficiency of enzymatic and chemical resolutions, and the strategic use of the chiral pool. Each section is designed to be a self-validating system, complete with detailed protocols, comparative data, and mechanistic diagrams to ensure technical accuracy and practical applicability.
The Strategic Importance of Chiral Chromans
The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their stereochemistry. For chroman-based drugs, controlling the absolute configuration at the C2 position is often critical for achieving the desired pharmacological activity and minimizing off-target effects. This compound serves as a key precursor for several important molecules, demanding robust and scalable synthetic routes that deliver high enantiopurity. The primary challenge lies in constructing the chiral center at the C2 position efficiently and selectively. This guide will dissect the three dominant strategies employed to meet this challenge.
Asymmetric Catalysis: Building Chirality from the Ground Up
Asymmetric catalysis offers the most elegant and atom-economical approach, creating the desired stereocenter from prochiral starting materials. This strategy avoids the need for resolving racemic mixtures, thereby maximizing theoretical yield.
Organocatalysis: The Metal-Free Revolution
Organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based systems.[3] It utilizes small, chiral organic molecules to induce enantioselectivity, often through the formation of transient chiral intermediates like iminium or enamine ions.
Core Principle: Intramolecular Oxa-Michael Addition
The most direct route to the chroman core is the intramolecular oxa-Michael addition, where a tethered phenol attacks an α,β-unsaturated system.[3][6] Chiral catalysts, such as prolinol derivatives or bifunctional thioureas and squaramides, activate the substrate and control the facial selectivity of the cyclization.[5][7] Bifunctional catalysts are particularly effective, using one part of the molecule (e.g., a thiourea) to activate the electrophile and a basic moiety (e.g., a tertiary amine) to deprotonate the nucleophile, bringing them together in a highly organized, chiral transition state.
Logical Workflow for Organocatalytic Chroman Synthesis
Caption: Organocatalytic workflow for stereoselective chroman synthesis.
Representative Protocol: Squaramide-Catalyzed Intramolecular Oxa-Michael Addition[3][5]
-
Reaction Setup: In a dry reaction vial, dissolve the phenol substrate bearing an (E)-α,β-unsaturated ketone moiety (0.1 mmol) and the chiral squaramide catalyst (0.01 mmol, 10 mol%) in 1.0 mL of a non-polar solvent like toluene.
-
Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 24-72 hours).
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the optically active chroman derivative. The ester or ketone can then be further transformed into the target carboxylic acid.
Transition Metal Catalysis: Power and Precision
Chiral complexes of transition metals such as palladium, rhodium, and nickel offer exceptional catalytic activity and selectivity.[8]
Core Principle: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
A benchmark method developed by Trost involves the intramolecular cyclization of a phenol derivative with a tethered allylic carbonate.[9][10] The palladium catalyst, in conjunction with a chiral ligand, generates a π-allyl palladium intermediate. The subsequent stereocontrolled attack by the phenoxide nucleophile forms the chroman ring with high enantioselectivity.[10] The stereochemical outcome is determined by the chiral environment created by the ligand around the metal center.
Catalytic Cycle of Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)
Caption: Simplified catalytic cycle for Pd-catalyzed AAA chroman synthesis.
Resolution of Racemic Mixtures: The Classical Approach
Resolution strategies begin with a racemic mixture of chroman-2-carboxylic acid (or its ester) and separate the two enantiomers. While the maximum yield for the desired enantiomer is 50%, these methods are often robust, scalable, and highly effective.[11]
Enzymatic Kinetic Resolution
This "green chemistry" approach leverages the high stereoselectivity of enzymes, typically lipases or esterases, to differentiate between enantiomers.[2][11][12]
Core Principle:
The process starts with a racemic ester, such as methyl (±)-chroman-2-carboxylate. An enzyme is introduced that selectively hydrolyzes one ester enantiomer (e.g., the (S)-ester) into its corresponding carboxylic acid. The other enantiomer (the desired (R)-ester) is left unreacted.[2] The resulting mixture of the (R)-ester and the (S)-acid can be easily separated due to their different chemical properties (e.g., via a simple acid-base extraction). This method is prized for its exceptionally high enantiomeric excess (ee) values, often exceeding 99%, and its operation under mild, aqueous conditions.[2]
Workflow for Enzymatic Kinetic Resolution
Caption: Step-by-step workflow for enzymatic resolution of a chroman ester.
Representative Protocol: Esterase-Catalyzed Hydrolysis of Racemic Methyl 6-Fluoro-chroman-2-carboxylate[2]
-
Reaction Setup: Prepare a biphasic system with the racemic methyl ester substrate dissolved in an organic solvent (e.g., toluene) and a buffered aqueous phase (e.g., phosphate buffer, pH 7.5) containing the esterase enzyme (e.g., from Geobacillus thermocatenulatus).
-
Reaction Conditions: Stir the mixture vigorously at a controlled temperature (e.g., 30-50 °C) to facilitate interfacial catalysis.
-
Monitoring: Monitor the conversion and enantiomeric excess of both the remaining ester and the formed acid using chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the ee of both components.
-
Work-up: Separate the aqueous and organic layers. Acidify the aqueous layer with HCl to pH ~2 and extract the (S)-acid with an organic solvent. The organic layer contains the unreacted (R)-ester.
-
Final Hydrolysis: Isolate the (R)-ester from the organic layer and subject it to standard base hydrolysis (e.g., using LiOH in THF/water) to yield the final this compound.[13]
Classical Chemical Resolution
This method relies on the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent.[11]
Core Principle:
The racemic (±)-chroman-2-carboxylic acid is treated with a single enantiomer of a chiral base, such as (R)-(+)-α-methylbenzylamine.[14] This reaction forms a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Unlike enantiomers, diastereomers have different physical properties, most notably solubility. Through careful selection of a solvent, one of the diastereomeric salts can be selectively crystallized from the solution. The crystallized salt is then isolated, and the chiral auxiliary is removed by acidification to yield the enantiomerically pure this compound.
Chiral Pool Synthesis: Nature's Starting Blocks
This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. L-malic acid is a suitable precursor for chroman-2-carboxylates.[1] The synthesis involves transforming the existing stereocenter of the starting material into the desired product, preserving the chirality throughout the reaction sequence. A key step in this pathway is an intramolecular Mitsunobu etherification to form the chroman ring.[1] While often requiring multiple steps, this approach guarantees the absolute stereochemistry of the final product.
Comparative Analysis of Synthetic Strategies
The optimal synthetic route depends heavily on the specific requirements of the project, including scale, cost, time, and required purity.
| Strategy | Typical ee (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Organocatalysis | 90 - >99[4][5][15] | 70 - 95[4][15] | High atom economy, metal-free, mild conditions. | Catalyst loading can be high (5-20 mol%); may require longer reaction times. |
| Transition Metal Catalysis | 90 - 99[9] | 80 - 98 | Very high turnover, low catalyst loading, broad scope. | Metal contamination concerns, cost of ligands, sensitivity to air/moisture. |
| Enzymatic Resolution | >95 - >99[2] | 40 - 48 (90-95% based on resolved material) | Exceptional selectivity, green process, mild conditions. | Maximum 50% theoretical yield, requires screening for suitable enzymes. |
| Chemical Resolution | >98 | 30 - 45 | Robust, scalable, well-established technology. | Maximum 50% yield, often requires tedious optimization of crystallization. |
| Chiral Pool Synthesis | >99 | Varies (multi-step) | Absolute stereochemical control. | Often involves long, linear synthetic sequences; limited by starting material availability. |
Conclusion and Future Outlook
The stereoselective synthesis of this compound is a well-addressed challenge with multiple robust solutions. Asymmetric catalysis, particularly organocatalysis, represents the forefront of synthetic efficiency and sustainability, directly constructing the chiral molecule with minimal waste. For large-scale industrial applications, enzymatic resolution remains a highly competitive and environmentally sound option due to its operational simplicity and exceptional enantiopurity. The choice of method is a strategic decision balancing economic, environmental, and technical factors. Future research will undoubtedly focus on developing catalysts—both chemical and biological—with even higher efficiencies and broader substrate scopes, further lowering costs and environmental impact while providing reliable access to this crucial pharmaceutical building block.
References
- Benchchem. Application Notes and Protocols for the Organocatalytic Synthesis of Chiral Chromans.
-
Saha, P., Biswas, A., Molleti, N., & Singh, V. K. (2014). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry. Available from: [Link]
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ChemRxiv. (2023). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. Available from: [Link]
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Tang, C., et al. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. Organic & Biomolecular Chemistry. Available from: [Link]
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Poulsen, T. B., et al. (2015). Organocatalytic Asymmetric 1,6-Addition/1,4-Addition Sequence to 2,4-Dienals for the Synthesis of Chiral Chromans. Angewandte Chemie International Edition. Available from: [Link]
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Geng, Z. C., et al. (2014). Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. The Journal of Organic Chemistry. Available from: [Link]
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RSC Publishing. (2020). Construction of chiral chroman skeletons via catalytic asymmetric [4 + 2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides catalyzed by a chiral-at-metal rhodium complex. Available from: [Link]
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ResearchGate. (2015). Organocatalytic Asymmetric 1,6-Addition/1,4-Addition Sequence to 2,4-Dienals for the Synthesis of Chiral Chromans. Available from: [Link]
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ResearchGate. (2011). ChemInform Abstract: Asymmetric Synthesis of Chiral Flavanone and Chromanone Derivatives. Available from: [Link]
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RSC Publishing. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. Available from: [Link]
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ResearchGate. (2015). Scheme 3. Synthesis of (R)-methyl chroman-2-carboxylates 2a-2f and (R)-chroman-2-carboxylic acids 6a-6f. Available from: [Link]
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MDPI. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Available from: [Link]
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UQ eSpace. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Available from: [Link]
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MDPI. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Available from: [Link]
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NIH. (2022). Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. Available from: [Link]
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ResearchGate. (2024). Enzymatic resolution of enantiomeric racemic arylcarboxylic acids esters 3a–e. Available from: [Link]
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ACS Publications. (2009). Synthesis of Chiral Chromans by the Pd-Catalyzed Asymmetric Allylic Alkylation (AAA): Scope, Mechanism, and Applications. Available from: [Link]
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OrgoSolver. Resolution of Racemic Mixtures. Available from: [Link]
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NIH. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Available from: [Link]
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Semantic Scholar. (1998). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Available from: [Link]
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Semantic Scholar. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Available from: [Link]
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CCS Chemistry. (2024). Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. Available from: [Link]
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ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Available from: [Link]
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Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Available from: [Link]
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Chemical and physical properties of (R)-chroman-2-carboxylic acid
An In-Depth Technical Guide to (R)-Chroman-2-Carboxylic Acid: Physicochemical Properties and Synthetic Insights
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest in pharmaceutical and fine chemical synthesis. We will delve into its core chemical and physical properties, explore a representative synthetic route with mechanistic insights, and provide detailed analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile molecule.
Molecular Identity and Structural Elucidation
This compound is a chiral carboxylic acid derivative characterized by a chroman bicyclic ring system with a stereocenter at the C2 position.[1] Its unique three-dimensional structure is fundamental to its utility in asymmetric synthesis, where stereoselectivity is paramount.
Molecular Structure
The structural representation of this compound is crucial for understanding its reactivity and interactions. The following Graphviz diagram illustrates the molecule's atom numbering and stereochemistry.
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for designing experimental conditions, including reaction setups, purification protocols, and formulation strategies.
| Property | Value | Source(s) |
| CAS Number | 83780-47-6 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |
| Molecular Weight | 178.18 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | ~130–140°C | [1] |
| Boiling Point (Predicted) | 356.1 ± 31.0 °C | [3] |
| Density (Predicted) | 1.276 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.09 ± 0.20 | [3] |
| Solubility | Soluble in organic solvents (e.g., DMSO, methanol) | [1] |
Synthesis and Manufacturing
The enantioselective synthesis of this compound is a key aspect of its application. While several synthetic strategies exist, a common and efficient approach involves the asymmetric reduction of a chromone precursor.
Representative Synthetic Pathway: Asymmetric Hydrogenation
A prevalent method for synthesizing chroman-2-carboxylic acid derivatives involves the catalytic hydrogenation of the corresponding chromone-2-carboxylic acid.[4][5] To achieve the desired (R)-enantiomer, a chiral catalyst or a resolution step is necessary. The following diagram outlines a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis and resolution of this compound.
Experimental Protocol: Synthesis of Racemic Chromane-2-Carboxylic Acid
The following protocol details the synthesis of the racemic mixture, which is a common precursor for chiral resolution.
Objective: To synthesize (±)-chromane-2-carboxylic acid via catalytic hydrogenation of 4-oxo-4H-1-benzopyran-2-carboxylic acid.[4]
Materials:
-
4-Oxo-4H-1-benzopyran-2-carboxylic acid
-
10% Palladium on activated charcoal (Pd/C)
-
Acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diatomaceous earth
Procedure:
-
In a Parr hydrogenation apparatus, a mixture of 4-oxo-4H-1-benzopyran-2-carboxylic acid (1 equivalent) and 10% Pd/C (0.1 equivalents by weight) in acetic acid is prepared.
-
The apparatus is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (typically to 60 psig).
-
The reaction mixture is stirred vigorously at room temperature for approximately 22-24 hours.
-
Upon completion, the hydrogen pressure is released, and the mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
The filter cake is washed with ethyl acetate, and the combined filtrates are concentrated under reduced pressure to yield a crude oil.
-
The oil is redissolved in ethyl acetate and extracted with saturated aqueous NaHCO₃.
-
The combined aqueous layers are acidified to a pH of 2 with concentrated HCl, leading to the precipitation of the product.
-
The acidic aqueous layer is then extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to afford the solid product.
Expected Outcome: A colorless solid product of (±)-chromane-2-carboxylic acid with a high yield (typically >90%).[4][6]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (¹H NMR): For the racemic mixture, the following characteristic signals are observed in DMSO-d₆:
-
~12.96 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
~7.03 ppm (m, 2H): Aromatic protons.
-
~6.78 ppm (m, 2H): Aromatic protons.
-
~4.74 ppm (dd, 1H): Proton at the C2 position.
-
~2.73 ppm (m, 1H) and ~2.63 ppm (m, 1H): Methylene protons at the C4 position.
-
~2.03 ppm (m, 2H): Methylene protons at the C3 position.[6]
Infrared (IR) Spectroscopy:
-
3400–3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~1710 cm⁻¹: C=O stretching of the carboxylic acid.[7]
-
1500, 1600 cm⁻¹: C=C stretching of the aromatic ring.[7]
Mass Spectrometry (MS): In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is readily observed.[8] Under certain soft ionization conditions in positive mode, chroman derivatives can exhibit unconventional behavior, forming radical cation molecular ions (M⁺•) rather than the typical protonated molecules ([M+H]⁺).[8]
Chiral Purity Determination
The enantiomeric excess (ee) of this compound is a critical quality attribute. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the standard method for determining chiral purity.
Applications in Research and Development
This compound serves as a valuable chiral intermediate in the synthesis of various biologically active molecules.[1] Its rigid bicyclic structure and the presence of a carboxylic acid functional group make it a versatile scaffold for introducing chirality and building molecular complexity.
Notably, it is a key building block for certain pharmaceuticals. For instance, derivatives of chroman-2-carboxylic acid have been investigated for their potential as 5HT1D agonists.[2][3] Furthermore, fluorinated analogs, such as (S)- and (R)-6-fluorochroman-2-carboxylic acid, are pivotal intermediates in the synthesis of drugs like nebivolol.[9][10]
Handling and Storage
Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible substances.[1] Keep the container tightly sealed to prevent moisture absorption. Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[1] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
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(r)-(+)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid.
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CHROMANE-2-CARBOXYLIC ACID | 51939-71-0 - ChemicalBook.
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51939-71-0(CHROMANE-2-CARBOXYLIC ACID) Product Description - ChemicalBook.
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Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid.
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Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra.
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Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing).
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A Technical Guide to the Spectroscopic Characterization of (R)-Chroman-2-Carboxylic Acid
Introduction
(R)-Chroman-2-carboxylic acid is a vital chiral building block in medicinal chemistry and drug development. Its rigid bicyclic structure, incorporating a benzopyran core, is a privileged scaffold found in numerous biologically active compounds, including antioxidants like Vitamin E and various synthetic pharmaceuticals.[1] The precise stereochemistry at the C2 position is often critical for pharmacological activity, making rigorous structural confirmation and purity assessment indispensable.
This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a senior application scientist, this document moves beyond a simple data repository. It offers an in-depth analysis of the expected spectral features, explains the underlying chemical principles that give rise to these signals, and provides robust, field-proven protocols for data acquisition. The methodologies described are designed to be self-validating, ensuring researchers can confidently confirm the identity, structure, and purity of their target molecule.
While a complete, unified dataset for this specific enantiomer is not consolidated in a single public source, this guide synthesizes data from analogous structures and foundational spectroscopic principles to present a reliable and predictive analysis for professionals in the field.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for assigning spectroscopic signals. The diagram below illustrates the standard IUPAC numbering for the chroman ring system, which will be used for all subsequent spectral assignments.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the electronic environment and connectivity of hydrogen atoms. The chirality at C2 renders the C3 and C4 protons diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with complex splitting patterns.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| COOH | ~11-12 | br s | - | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[2][3] |
| H5, H6, H7, H8 | 6.8 - 7.2 | m | - | Aromatic protons on the benzene ring, appearing as a complex multiplet. The exact shifts depend on the substitution pattern. |
| H2 | 4.8 - 5.0 | dd | J = ~8, 4 Hz | The methine proton at the chiral center is coupled to the two diastereotopic protons at C3. It is deshielded by the adjacent oxygen (O1) and the carboxyl group. |
| H4α / H4β | 2.8 - 3.0 | m | - | The benzylic protons at C4 are diastereotopic and coupled to the C3 protons, resulting in a complex multiplet. |
| H3α / H3β | 2.1 - 2.4 | m | - | The methylene protons at C3 are diastereotopic and coupled to both H2 and the H4 protons, leading to a complex multiplet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.[4]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| COOH (C2') | 175 - 180 | The carboxylic acid carbonyl carbon is significantly deshielded and appears in a characteristic downfield region.[2][5] |
| C8a | 150 - 155 | Aromatic quaternary carbon attached to the ether oxygen (O1), resulting in strong deshielding. |
| C4a | 120 - 125 | Aromatic quaternary carbon at the ring junction. |
| C5, C6, C7, C8 | 115 - 130 | Aromatic methine carbons. The exact shifts can be further resolved with 2D NMR techniques. |
| C2 | 75 - 80 | The chiral methine carbon is deshielded by both the ring oxygen and the carboxyl group. |
| C4 | 28 - 32 | The benzylic carbon of the chroman ring. |
| C3 | 24 - 28 | The aliphatic methylene carbon adjacent to the chiral center. |
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for acquiring NMR spectra.
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial. Ensure the sample is fully dissolved.
-
Transfer : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrumentation : Insert the NMR tube into the spectrometer's spinner and place it in the magnet. Lock the field frequency using the deuterium signal from the solvent. Tune and match the probe for both the ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Data Acquisition :
-
For ¹H NMR , acquire data with an appropriate number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio. A 30-degree pulse angle and a relaxation delay of 1-2 seconds are standard.[1]
-
For ¹³C NMR , a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans (e.g., 128 or more) is required due to the lower sensitivity of the ¹³C nucleus.[4]
-
-
Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum is dominated by features of the carboxyl group and the aromatic ring.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Very Broad, Strong | The most characteristic peak for a carboxylic acid. Its extreme broadness is due to strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.[6][7][8] |
| ~3050 | C-H stretch (Aromatic) | Medium, Sharp | Absorption from the C-H bonds on the benzene ring. Often superimposed on the broad O-H stretch. |
| 2850 - 2960 | C-H stretch (Aliphatic) | Medium, Sharp | Absorptions from the C-H bonds at C2, C3, and C4 of the chroman ring. Also superimposed on the O-H stretch. |
| 1700 - 1725 | C=O stretch (Carboxylic Acid Dimer) | Very Strong, Sharp | The intense carbonyl stretch is a hallmark of the carboxylic acid functional group. The position indicates a hydrogen-bonded dimer, which is the typical state for carboxylic acids in condensed phases.[6][9] |
| 1500, 1600 | C=C stretch (Aromatic) | Medium-Strong | Two characteristic bands arising from the stretching vibrations of the carbon-carbon bonds within the benzene ring. |
| 1210 - 1320 | C-O stretch (Carboxylic Acid) | Strong | The stretching vibration of the carbon-oxygen single bond within the carboxyl group.[6] |
| ~920 | O-H bend (Out-of-plane) | Broad, Medium | A broad band characteristic of the out-of-plane bend of the hydroxyl group in a hydrogen-bonded carboxylic acid dimer.[7] |
Experimental Protocol: FTIR-ATR Data Acquisition
-
Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.
-
Sample Application : Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Pressure Application : Use the instrument's pressure anvil to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.
-
Data Acquisition : Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is usually displayed in terms of transmittance.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial evidence for structural confirmation.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale |
|---|---|---|
| 178 | [M]⁺ | The molecular ion peak, corresponding to the exact mass of the molecule (C₁₀H₁₀O₃). |
| 133 | [M - COOH]⁺ | A prominent peak resulting from the characteristic alpha-cleavage and loss of the carboxylic acid group (45 Da).[11] |
| 134 | [M - CO₂]⁺ | Loss of carbon dioxide (44 Da), a common fragmentation pathway for carboxylic acids. |
| 105 | [C₇H₅O]⁺ | Further fragmentation of the chroman ring system. |
Fragmentation Pathway
Caption: Simplified EI-MS fragmentation pathway for this compound.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Introduction : Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Alternatively, direct infusion via an electrospray ionization (ESI) source can be used, though EI is common for structural fragmentation analysis.
-
Ionization : In the ion source (e.g., using a standard 70 eV electron beam for EI), the sample molecules are bombarded with electrons, causing ionization and fragmentation.[12]
-
Mass Analysis : The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.
-
Detection : A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Conclusion
The spectroscopic characterization of this compound is a clear and logical process when approached systematically. The ¹H and ¹³C NMR spectra provide an unambiguous map of the C-H framework, with the diastereotopic protons at C3 and C4 serving as a key confirmation of the chroman ring's integrity. Infrared spectroscopy offers rapid and definitive identification of the crucial carboxylic acid functional group through its uniquely broad O-H and strong C=O stretching absorptions. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the loss of the carboxyl moiety. Together, these three techniques provide a robust, self-validating dataset essential for any researcher or drug development professional working with this important chiral intermediate.
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Alam, M. M. (2015). An efficient and practical enantiospecific synthesis of methyl chromanone- and chroman-2-carboxylates. ResearchGate. Available at: [Link]
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Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203. Available at: [Link]
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Borges, F., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(18), 3345. Available at: [Link]
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Chen, Z. (2010). Asymmetric Synthesis of Chiral Flavanone and Chromanone Derivatives. ChemInform, 41(32). Available at: [Link]
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NIST. (n.d.). 7-Chloro-4-oxo-4H-chromene-2-carboxylic acid, TMS ester. NIST Mass Spec Data Center. Available at: [Link]
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Zhang, Y., et al. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. Available at: [Link]
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Borges, F., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids. ResearchGate. Available at: [Link]
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Dalpozzo, R., et al. (n.d.). Recent Advances in the Asymmetric Synthesis of Chromane Derivatives. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. Available at: [Link]
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Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(21), 5086-5100. Available at: [Link]
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The (R)-Chroman-2-Carboxylic Acid Scaffold: A Master Key to Unlocking Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Scaffold with Profound Biological Impact
The (R)-chroman-2-carboxylic acid moiety, a seemingly simple heterocyclic structure, serves as a pivotal pharmacophore in a class of drugs that revolutionized the management of type 2 diabetes mellitus. While the molecule in its unadorned state does not exhibit significant intrinsic biological activity, its incorporation into more complex chemical entities, most notably the thiazolidinediones (TZDs), unlocks a potent and specific mechanism of action with far-reaching physiological consequences. This guide delves into the intricate molecular mechanisms through which derivatives of this compound, such as troglitazone and rosiglitazone, exert their therapeutic effects. Our focus will be on their primary molecular target, the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that acts as a master regulator of metabolism and inflammation.
Molecular Target Identification: The Discovery of PPARγ as the Hub of Activity
The journey to understanding the mechanism of action of chroman-containing drugs is a compelling narrative of target deconvolution. Early research on compounds like troglitazone revealed their ability to enhance insulin sensitivity in peripheral tissues, a crucial factor in combating the insulin resistance characteristic of type 2 diabetes. However, the precise molecular target remained elusive. A breakthrough came with the discovery that these compounds are high-affinity ligands for PPARγ.[1][2] This nuclear receptor is highly expressed in adipose tissue, where it governs adipocyte differentiation, lipid storage, and glucose homeostasis.[3][4] Subsequent studies firmly established that the insulin-sensitizing and anti-inflammatory effects of these drugs are mediated through their potent agonism of PPARγ.[5]
The intricate Dance: Mechanism of PPARγ Activation
The activation of PPARγ by its ligands is a multi-step process that culminates in the modulation of gene expression. As a member of the nuclear receptor superfamily, PPARγ resides in the nucleus and functions as a ligand-activated transcription factor.[6]
The process unfolds as follows:
-
Ligand Binding: Thiazolidinediones, featuring the chroman-2-carboxylic acid head group, traverse the cell and nuclear membranes to bind to the ligand-binding domain (LBD) of PPARγ.[7] This binding event induces a critical conformational change in the receptor.
-
Heterodimerization: The ligand-bound PPARγ forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[8]
-
PPRE Binding: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[8]
-
Transcriptional Regulation: Upon binding to PPREs, the receptor complex recruits a suite of co-activator proteins, which in turn leads to the initiation of transcription of downstream genes. Conversely, in the absence of a ligand, PPARγ can be bound to co-repressor proteins, which suppress gene expression.
Downstream Cellular and Physiological Consequences
The activation of PPARγ orchestrates a symphony of cellular and physiological responses that collectively contribute to the therapeutic effects of this compound derivatives.
Metabolic Reprogramming
The primary therapeutic benefit of PPARγ agonism lies in its profound impact on glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in:
-
Insulin Signaling: Increased expression of proteins involved in the insulin signaling cascade, thereby enhancing cellular responsiveness to insulin.
-
Glucose Transport: Upregulation of glucose transporters (e.g., GLUT4) in adipose tissue and skeletal muscle, facilitating the removal of glucose from the bloodstream.[4]
-
Lipid Metabolism: Promotion of fatty acid uptake and storage in adipocytes, which reduces the levels of circulating free fatty acids that can contribute to insulin resistance.
Anti-inflammatory Effects
Chronic low-grade inflammation is a key contributor to the pathogenesis of insulin resistance and type 2 diabetes. PPARγ agonists exert potent anti-inflammatory effects through several mechanisms, including the transrepression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).[5] This leads to a reduction in the production of inflammatory cytokines.
Adipogenesis: The Master Regulator
PPARγ is a master regulator of adipocyte differentiation (adipogenesis).[4] By promoting the maturation of pre-adipocytes into functional adipocytes, PPARγ activation leads to the creation of new, healthy fat cells that can efficiently store lipids, thereby preventing the detrimental effects of lipid accumulation in other tissues like the liver and muscle (lipotoxicity).
Elucidating the Mechanism: Key Experimental Protocols
A multi-pronged experimental approach is essential to fully characterize the mechanism of action of novel compounds targeting PPARγ. Below are foundational protocols that form the bedrock of such investigations.
Protocol 1: PPARγ Ligand Binding Assay (Fluorometric)
This assay determines the ability of a test compound to bind directly to the PPARγ receptor.
Principle: This is a competitive binding assay where the test compound competes with a fluorescently labeled probe for binding to the PPARγ ligand-binding domain. A decrease in fluorescence indicates displacement of the probe by the test compound.
Methodology:
-
Reagent Preparation: Prepare PPARγ protein, a fluorescent probe, and assay buffer as per the kit manufacturer's instructions (e.g., Abcam ab284546).[9]
-
Compound Dilution: Create a serial dilution of the test compound in DMSO.
-
Assay Plate Setup: Add the test compound dilutions, a solvent control (DMSO), and a known PPARγ ligand control to a 384-well plate.
-
Reaction Initiation: Add the PPARγ protein and the fluorescent probe to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes), protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 375/460-470 nm).[9]
-
Data Analysis: Calculate the percentage of probe displacement and determine the IC50 value for the test compound.
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(R)-Chroman-2-Carboxylic Acid: A Cornerstone Chiral Building Block for Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The chroman scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceuticals, including Vitamin E and various flavonoids.[1][2] The introduction of a stereocenter at the C2 position dramatically expands its chemical and biological potential. This guide provides an in-depth exploration of (R)-chroman-2-carboxylic acid as a versatile chiral building block in asymmetric synthesis. We will dissect the methodologies for its preparation, with a focus on chiral resolution techniques, and illuminate its application in the stereocontrolled synthesis of complex, biologically active molecules. This document is intended to serve as a practical resource, bridging fundamental principles with field-proven protocols for professionals in organic synthesis and drug discovery.
The Strategic Importance of the Chiral Chroman Scaffold
The chroman ring system, a benzopyran, is a recurring feature in molecules exhibiting a wide spectrum of biological activities, from antioxidant and anti-inflammatory to anticancer and neuroprotective effects.[3][4][5] When functionalized with a carboxylic acid at the C2 position, the molecule gains a critical handle for synthetic elaboration. More importantly, the chirality at this C2 stereocenter dictates the three-dimensional arrangement of the entire molecule, which is often crucial for specific interactions with biological targets like enzymes and receptors.
This compound, therefore, is not merely a starting material but a foundational chiral pool reagent. Its pre-defined absolute stereochemistry allows chemists to construct complex architectures with high stereocontrol, bypassing the need for challenging asymmetric reactions later in a synthetic sequence. Its utility is particularly pronounced in the synthesis of cardiovascular drugs, such as Nebivolol, where its specific stereoisomer is essential for therapeutic activity.[6]
Caption: Logical relationship between the core features of this compound and its applications.
Synthesis and Enantiomeric Resolution
The primary challenge in accessing enantiopure this compound lies in controlling its stereochemistry. While direct asymmetric synthesis methods are continually being developed, the most common and robust industrial approach involves the synthesis of the racemic acid followed by chiral resolution.[7][8]
Synthesis of Racemic Chroman-2-Carboxylic Acid
A prevalent strategy for synthesizing the racemic precursor begins with the corresponding chromone-2-carboxylic acid. This intermediate can be prepared through reactions like the microwave-assisted condensation of a 2'-hydroxyacetophenone with ethyl oxalate, followed by hydrolysis.[9][10] The subsequent reduction of both the pyrone ring's double bond and ketone is typically achieved via catalytic hydrogenation.
Caption: A common synthetic pathway to racemic chroman-2-carboxylic acid.
Chiral Resolution: Isolating the (R)-Enantiomer
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[11] For carboxylic acids, two primary methods have proven highly effective: classical resolution via diastereomeric salt formation and modern enzymatic resolution.
2.2.1. Classical Resolution via Diastereomeric Salts
This time-tested method relies on reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent).[11] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably different solubilities. By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be selectively precipitated. The salt is then isolated, and the chiral base is removed by acidification to yield the desired enantiopure carboxylic acid.
A common and effective resolving agent for chroman-2-carboxylic acid derivatives is (R)-(+)-α-methylbenzylamine.[12]
Caption: Workflow for classical chiral resolution via diastereomeric salt formation.
2.2.2. Enzymatic Resolution
Enzymatic methods offer a green and highly selective alternative to classical resolution.[13] This approach typically uses an esterase or lipase to selectively hydrolyze one enantiomer of a racemic ester derivative (e.g., methyl chroman-2-carboxylate). For instance, specific esterases can be chosen that exhibit high activity towards the (S)-ester, hydrolyzing it to the (S)-acid, while leaving the desired (R)-ester untouched. The unreacted (R)-ester can then be easily separated from the water-soluble (S)-acid and subsequently hydrolyzed to give pure this compound.
| Resolution Method | Principle | Advantages | Disadvantages | Typical Yield |
| Classical | Diastereomeric salt formation and fractional crystallization.[11][12] | Well-established, scalable, cost-effective resolving agents. | Can be labor-intensive, solvent-intensive, relies on trial-and-error for conditions. | <50% (per enantiomer) |
| Enzymatic | Enantioselective hydrolysis of a racemic ester by an enzyme.[13] | High selectivity (>99% ee), mild conditions, environmentally friendly. | Higher initial cost for enzymes, may require process optimization. | ~45-50% (per enantiomer) |
Applications in Asymmetric Synthesis
The true value of this compound is realized when it is employed as a chiral starting material. The carboxylic acid moiety is a versatile functional group that can be converted into a wide array of other groups (esters, amides, alcohols, etc.) through standard organic transformations.[14]
Key Transformations and Synthetic Utility
-
Amide Coupling: The carboxylic acid can be activated (e.g., with DCC or as an acid chloride) and coupled with amines to form chiral amides. This is a fundamental step in building peptide-like structures or introducing nitrogen-containing functionalities.[15]
-
Esterification: Fischer esterification or other methods can be used to form esters, which can act as protecting groups or be further modified.[14]
-
Reduction to Alcohol: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to the corresponding primary alcohol, (R)-chroman-2-methanol, another valuable chiral building block.[14]
-
Decarboxylation: While not always straightforward, decarboxylation can provide access to 2-substituted chromans, transferring the chirality from the acid to a new C-H or C-C bond.[16]
The stereocenter at C2 provides a powerful directing group, influencing the stereochemical outcome of reactions at adjacent positions and enabling the diastereoselective synthesis of complex molecules.
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on specific laboratory conditions and substrate scope.
Protocol 1: Synthesis of Racemic 6-Fluoro-chroman-2-carboxylic Acid
This protocol is adapted from a common industrial synthesis route involving catalytic hydrogenation.[17]
-
Setup: To a high-pressure autoclave, add 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1.0 eq), 10% Palladium on Carbon (Pd/C, 5% w/w), and glacial acetic acid (10 volumes).
-
Inerting: Seal the autoclave and purge with nitrogen gas three times to ensure an inert atmosphere.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 2.0 MPa.
-
Reaction: Heat the mixture to 75°C and stir vigorously. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate (acetic acid) under reduced pressure. Add a non-polar solvent like petroleum ether to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with petroleum ether, and dry under vacuum to yield racemic 6-fluorochroman-2-carboxylic acid as a white solid.
Protocol 2: Classical Resolution of 6-Fluorochroman-2-carboxylic Acid
This protocol is based on the method described by Yang et al. for a similar substrate.[12]
-
Salt Formation: Dissolve racemic 6-fluorochroman-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate). In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 eq) in the same solvent.
-
Crystallization: Slowly add the amine solution to the acid solution with stirring. Allow the mixture to stand at room temperature. The diastereomeric salt of (R)-acid and (R)-amine should preferentially crystallize. If crystallization is slow, cooling or seeding with a small crystal may be necessary.
-
Isolation of Salt: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomer can be checked by measuring its specific optical rotation. Recrystallization may be required to achieve high diastereomeric excess.
-
Liberation of the Acid: Suspend the isolated diastereomeric salt in water and add 2M HCl until the pH is ~1-2. This will protonate the carboxylic acid and form the hydrochloride salt of the amine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Final Product: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-6-fluorochroman-2-carboxylic acid.
Conclusion
This compound and its derivatives are indispensable tools in the arsenal of the modern synthetic chemist. Their value lies in the combination of a biologically relevant scaffold with a stereochemically defined center and a synthetically versatile functional handle. Through robust and scalable resolution techniques, this chiral building block provides a reliable and efficient entry point for the asymmetric synthesis of a vast array of complex molecules, significantly accelerating research and development in medicinal chemistry and materials science. The continued development of novel synthetic methods, particularly direct asymmetric syntheses and more efficient enzymatic resolutions, will further enhance the accessibility and utility of this cornerstone chiral synthon.
References
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- (n.d.).
- (n.d.). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv.
- (2020, October 5). Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions.
- (n.d.).
- (n.d.). Scheme 3. Synthesis of (R)-methyl chroman-2-carboxylates 2a-2f and (R).
- (n.d.). Diastereoselective Synthesis of Multisubstituted Chroman Derivatives via Iminium Formation/Morita-Baylis-Hillman Reaction/Oxa-Michael Reaction Sequence. Chemistry Letters | Oxford Academic.
- Yang, Y. X., Wang, N. X., Sheng, R. L., Zhang, J. P., Yu, A., & Wang, W. W. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. UQ eSpace - The University of Queensland.
- (n.d.).
- (n.d.). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid.
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- (n.d.). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry (RSC Publishing).
- (n.d.). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. NIH.
- (n.d.). Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid.
- (n.d.). 6-Chlorochroman-2-carboxylic acids. Synthesis and biological evaluation as antagonists for cholesterol biosynthesis and lipolysis in vitro.
- (n.d.). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. MDPI.
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- (2016, September 2). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. NIH.
- Trost, B. M., Shen, H. C., Dong, L., Surivet, J.-P., & Sylvain, C. (n.d.). Synthesis of Chiral Chromans by the Pd-Catalyzed Asymmetric Allylic Alkylation (AAA): Scope, Mechanism, and Applications. Journal of the American Chemical Society.
- (n.d.). Chiral resolution. Wikipedia.
- (2025, August 6). Synthesis and evaluation of chromone-2-carboxamide derivatives as cytotoxic agents and 5-lipoxygenase inhibitors.
- (n.d.). Antagonists of slow reacting substance of anaphylaxis. Synthesis of a series of chromone-2-carboxylic acids. PubMed.
- (n.d.).
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The Chroman-2-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery
Abstract
(R)-chroman-2-carboxylic acid, a chiral heterocyclic compound, represents a cornerstone in medicinal chemistry. While its direct therapeutic applications are not extensively documented, its rigid, chiral structure serves as a "privileged scaffold" for the development of a diverse array of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the therapeutic potential stemming from the this compound core. We will delve into its role as a key chiral building block and examine the pharmacological activities of its derivatives, with a focus on anticancer, neuroprotective, and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, quantitative data, and detailed experimental methodologies to facilitate further investigation into this versatile chemical entity.
Introduction: The Significance of the Chroman-2-Carboxylic Acid Core
The chroman ring system, a bicyclic ether, is a recurring motif in a multitude of natural products and clinically significant pharmaceuticals. The introduction of a carboxylic acid group at the 2-position, and the establishment of a specific stereocenter as in this compound, imparts a unique combination of structural rigidity and synthetic versatility. This makes it an ideal starting point for the synthesis of complex molecules with specific three-dimensional orientations, a critical factor for selective interaction with biological targets.
While some sources suggest a potential 5HT1D agonist activity for this compound itself, this claim is not extensively substantiated in peer-reviewed literature.[1] The primary value of this molecule lies in its utility as a chiral building block for the synthesis of pharmacologically active compounds.[2][3] A notable example is the use of its enantiomer, (S)-6-fluorochroman-2-carboxylic acid, as a key intermediate in the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure.[2][4][5][6]
This guide will focus on the established and emerging therapeutic applications of derivatives synthesized from the chroman-2-carboxylic acid scaffold, providing a comprehensive overview of their biological activities and the experimental frameworks used to evaluate them.
Anticancer Applications: Inducing Apoptosis in Malignant Cells
Derivatives of the chroman-2-carboxylic acid scaffold have demonstrated significant potential as anticancer agents.[7][8] Their primary mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[8][9]
Mechanism of Action: The Intrinsic Apoptosis Pathway
Many chromone and chroman derivatives exert their cytotoxic effects by triggering the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane permeability. This results in the release of cytochrome c, which then activates a cascade of caspase enzymes (specifically caspase-9 and the executioner caspase-3), ultimately leading to cell death.[3][8]
Quantitative Assessment of Neuroprotective Activity
The neuroprotective efficacy of chroman derivatives is assessed by their ability to rescue neuronal cells from glutamate-induced cell death.
| Compound ID/Name | Assay | Activity (µM) | Reference |
| Chromone-2-carboxamido-alkylamine 37 | Acetylcholinesterase (AChE) Inhibition | IC50: 0.09 | [7] |
| 2-Azolylchromone derivative 10 | Monoamine Oxidase B (MAO-B) Inhibition | IC50: 0.019–0.73 | [7] |
| 1,2,4-Oxadiazole-bearing chroman analog 5 | Glutamate-induced oxidative stress | Improved activity | [7] |
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay
This protocol outlines a method for evaluating the neuroprotective effects of chroman derivatives against glutamate-induced toxicity in a neuronal cell line (e.g., HT22 hippocampal neurons). [10][11][12][13]
-
Neuronal Cell Culture:
-
Culture HT22 cells in a 96-well plate at an appropriate density in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Pre-treatment:
-
Prepare various concentrations of the test chroman derivatives in serum-free DMEM.
-
Wash the cells with PBS and replace the medium with the compound-containing medium.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
-
Glutamate Insult:
-
Prepare a stock solution of L-glutamate in serum-free DMEM.
-
Add glutamate to the wells to a final concentration that induces significant cell death (e.g., 5 mM, to be determined empirically for the specific cell line). Include a control group with no glutamate and a group with glutamate but no test compound.
-
Incubate the cells for 24 hours.
-
-
Assessment of Cell Viability:
-
Cell viability can be assessed using various methods, such as the MTT assay (as described in section 2.3) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.
-
Determine the EC50 (half-maximal effective concentration) for neuroprotection.
-
Anti-inflammatory Applications: Inhibition of the NF-κB Pathway
The chroman scaffold has also been explored for its anti-inflammatory properties. [14]Certain chroman-2-carboxylic acid N-(substituted)phenylamides have been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. [15][16][17]
Mechanism of Action: NF-κB Signaling Inhibition
The NF-κB signaling pathway is a central regulator of inflammation. [18]In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. [19][20]Some chroman derivatives have been shown to inhibit this pathway, thereby reducing the inflammatory response. [16]
Quantitative Assessment of Anti-inflammatory Activity
The inhibitory effect of chroman derivatives on NF-κB activation can be quantified by measuring the reduction in the expression of NF-κB-dependent reporter genes or the secretion of pro-inflammatory cytokines.
| Compound ID/Name | Assay | Activity (µM) | Reference |
| Chroman-2-carboxylic acid N-(4-chlorophenyl)amide (2s) | NF-κB inhibition in LPS-stimulated RAW 264.7 cells | IC50: 18.2 | [16] |
| Pyranochalcone derivative | TNF-α induced NF-κB inhibition in HEK293T cells | IC50: 0.29–10.46 | [17] |
| Chromone derivative 5-9 | NO production in LPS-stimulated RAW264.7 cells | EC50: 5.33 | [21] |
Experimental Protocol: NF-κB Reporter Assay
This protocol describes a method for assessing the inhibitory effect of chroman derivatives on NF-κB activation using a luciferase reporter assay in cells stimulated with TNF-α. [22][23]
-
Cell Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate.
-
Transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) is recommended for normalization.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test chroman derivative.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in compound-treated cells to that in TNF-α stimulated cells without the compound.
-
Determine the IC50 value for NF-κB inhibition.
-
Synthesis and Future Perspectives
The synthesis of this compound and its derivatives is an active area of research, with various methods being developed to achieve high enantioselectivity and yield. [8][20][24][25][26][27]The continued development of efficient synthetic routes will be crucial for the exploration of the full therapeutic potential of this scaffold.
Future research should focus on:
-
Elucidating the direct biological activities of this compound: While its role as a building block is established, a thorough investigation into its potential intrinsic pharmacological properties is warranted.
-
Structure-Activity Relationship (SAR) studies: Systematic modifications of the chroman-2-carboxylic acid scaffold will help in identifying the key structural features required for optimal activity and selectivity for different therapeutic targets.
-
Exploring novel therapeutic areas: The versatility of the chroman scaffold suggests that its derivatives may have potential in other therapeutic areas beyond those discussed in this guide.
Conclusion
This compound is a valuable chiral building block that provides access to a wide range of pharmacologically active molecules. Its derivatives have demonstrated significant promise as anticancer, neuroprotective, and anti-inflammatory agents. The mechanistic insights and experimental protocols detailed in this guide provide a solid foundation for further research and development of novel therapeutics based on this privileged scaffold. As our understanding of the biological targets and signaling pathways modulated by these compounds grows, so too will the potential for translating these promising laboratory findings into clinically effective treatments.
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The (R)-Chroman-2-Carboxylic Acid Scaffold: A Technical Guide to Unlocking its Therapeutic Potential Through Structure-Activity Relationship Analysis
Introduction: The Prominence of the Chroman Moiety in Drug Discovery
The chroman ring system, a privileged heterocyclic scaffold, is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1] Its inherent structural rigidity and the presence of a chiral center at the C2 position in 2-substituted chromanes offer a unique three-dimensional framework for molecular recognition by biological targets.[2] Among the diverse array of chroman derivatives, (R)-chroman-2-carboxylic acid and its analogs have emerged as a particularly promising class of compounds with a wide spectrum of pharmacological activities. These activities include anticancer, neuroprotective, anti-inflammatory, and metabolic regulatory effects.[3][4]
This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs. By dissecting the influence of specific structural modifications on biological activity, we aim to furnish a rational framework for the design of novel therapeutic agents with enhanced potency and selectivity. This guide will delve into the synthetic strategies for accessing these analogs, detailed protocols for their biological evaluation, and a comprehensive analysis of the key structural determinants for their therapeutic effects.
Core Scaffold and Key Modification Points
The foundational structure of the compounds discussed herein is the this compound core. The SAR exploration primarily revolves around modifications at three key positions:
-
The Carboxylic Acid Moiety (C2): Derivatization of the carboxylic acid, most commonly through amidation, provides a critical anchor point for interacting with biological targets and allows for the introduction of a wide range of substituents.
-
The Chroman Ring System: Substitutions on the aromatic portion of the chroman nucleus, particularly at the C6 and C7 positions, significantly influence the electronic and steric properties of the molecule, thereby modulating its biological activity.
-
The Amide Substituent: In the case of carboxamide analogs, the nature of the substituent on the amide nitrogen offers a vast chemical space for optimization of potency, selectivity, and pharmacokinetic properties.
Caption: Key modification points on the this compound scaffold.
Synthesis of this compound Analogs: A Step-by-Step Protocol
The synthesis of this compound analogs typically commences with the preparation of the chroman core, followed by derivatization of the carboxylic acid. Below is a representative, detailed protocol for the synthesis of a chroman-2-carboxylic acid N-(substituted)phenylamide, a common class of biologically active analogs.[5]
Experimental Protocol: Synthesis of (R)-6-Methylchroman-2-carboxylic acid (4-chlorophenyl)amide
Materials:
-
(R)-6-methylchroman-2-carboxylic acid
-
4-chloroaniline
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of (R)-6-methylchroman-2-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC.HCl (1.2 eq) and DMAP (0.1 eq). Stir the resulting mixture at room temperature under a nitrogen atmosphere for 15 minutes.
-
Amine Addition: Add 4-chloroaniline (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with 5% NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired (R)-6-methylchroman-2-carboxylic acid (4-chlorophenyl)amide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: General workflow for the synthesis of (R)-chroman-2-carboxamide analogs.
Structure-Activity Relationship Analysis
Anti-inflammatory Activity: Inhibition of Nuclear Factor-kappaB (NF-κB)
The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a key therapeutic strategy for a range of inflammatory diseases. Several studies have demonstrated that this compound amides are potent inhibitors of NF-κB activation.[4][5][6]
A systematic SAR study on a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides revealed crucial insights.[4] While analogs with hydroxyl (-OH) or methoxy (-OCH₃) substituents on the phenylamide ring were inactive, those bearing methyl (-CH₃), trifluoromethyl (-CF₃), or chloro (-Cl) groups were potent inhibitors.[4] The most active compound in this series, with a 4-chloro substituent on the phenyl ring, was found to be four times more potent than the reference compound KL-1156.[4]
Further investigations into 6- or 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides provided additional SAR data.[6] Compounds with unsubstituted (-H), methyl (-CH₃), or trifluoromethyl (-CF₃) groups on the phenyl ring showed poor inhibitory activity.[6] In contrast, the most potent NF-κB inhibitors in this series contained a 4-chloro or 4-methoxy substituent in the 7-methylchroman derivatives, and a 2-hydroxy or 4-chloro substituent in the 6-methylchroman derivatives.[6]
Table 1: SAR of (R)-Chroman-2-Carboxamide Analogs as NF-κB Inhibitors
| Chroman Substitution | Phenylamide Substitution | IC₅₀ (µM) | Reference |
| 6-OH, 7-OMe | 4-Cl | 6.0 | [4] |
| 6-OH, 7-OMe | 4-CH₃ | 15.2 | [4] |
| 6-OH, 7-OMe | 4-CF₃ | 25.8 | [4] |
| 6-OH, 7-OMe | 4-OH | Inactive | [4] |
| 6-OH, 7-OMe | 4-OCH₃ | Inactive | [4] |
| 6-Me | 4-Cl | 24.0 | [6] |
| 6-Me | 2-OH | 22.5 | [6] |
| 7-Me | 4-Cl | 20.2 | [6] |
| 7-Me | 4-OMe | 21.8 | [6] |
Key SAR Insights for NF-κB Inhibition:
-
Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) and to some extent, electron-donating groups (-OCH₃ in the 7-methyl series) on the phenylamide ring enhance activity.
-
Positional Isomerism: The position of substituents on both the chroman ring and the phenylamide moiety is critical for activity.
-
Hydrophobicity: The presence of hydrophobic substituents on the phenylamide ring appears to be favorable for inhibitory activity.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T or RAW 264.7 cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity.
Caption: Simplified schematic of the NF-κB signaling pathway and the inhibitory action of chroman analogs.
Anticancer Activity
Chroman-2-carboxylate derivatives have demonstrated significant potential as anticancer agents, primarily by inducing apoptosis and cell cycle arrest in various cancer cell lines.[3] The cytotoxic effects are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is designed for adherent cells cultured in 96-well plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density to ensure they are in the exponential growth phase during the assay.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Neuroprotective and Other Activities
This compound analogs have also been investigated for their neuroprotective effects, particularly in models of glutamate-induced excitotoxicity.[3] Furthermore, certain derivatives have been explored for their potential in treating metabolic disorders by inhibiting cholesterol biosynthesis and lipolysis.[7] The SAR in these areas is still emerging, but initial findings suggest that modifications to the chroman ring and the C2-substituent are critical for activity.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific structural modifications in dictating the biological activity of these analogs. The potent NF-κB inhibitory activity of N-phenylamide derivatives with specific substitution patterns makes them particularly attractive candidates for the development of new anti-inflammatory drugs.
Future research in this area should focus on:
-
Systematic SAR studies for anticancer and neuroprotective activities to delineate the key structural requirements for potency and selectivity.
-
Exploration of novel C2-derivatives beyond simple amides and esters to expand the chemical space and identify new biological targets.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by the most potent analogs.
-
Optimization of pharmacokinetic properties to improve the drug-like characteristics of lead compounds.
By leveraging the insights presented in this guide, researchers and drug development professionals can rationally design and synthesize novel this compound analogs with enhanced therapeutic potential.
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Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (R)-Chroman-2-Carboxylic Acid as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of (R)-Chroman-2-Carboxylic Acid in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is perpetual. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] this compound emerges as a compelling candidate for a chiral auxiliary due to its rigid bicyclic structure, which can create a well-defined chiral environment around a reactive center. This rigidity is anticipated to restrict conformational flexibility, leading to a more predictable and highly diastereoselective approach of reagents. The steric hindrance provided by the chroman backbone can effectively shield one face of a prochiral enolate or dienophile, thereby enabling high levels of asymmetric induction.
This guide provides a comprehensive overview of the application of this compound as a chiral auxiliary in key carbon-carbon bond-forming reactions, complete with detailed protocols and mechanistic insights. While this auxiliary is a promising tool, the provided protocols are foundational and may require optimization for specific substrates.
Synthesis of the Chiral Auxiliary: this compound
The enantiomerically pure this compound can be obtained through various synthetic routes, including the resolution of the corresponding racemic mixture. One common method involves the formation of diastereomeric salts with a chiral amine, such as (R)-(+)-α-methylbenzylamine, followed by fractional crystallization.[2] Enzymatic resolution methods have also been developed, offering a greener and more efficient alternative to classical resolution.[3]
General Workflow for Asymmetric Synthesis
The overarching strategy for employing this compound as a chiral auxiliary follows a three-step sequence: attachment of the auxiliary to a prochiral substrate, diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product and recover the auxiliary.
Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.
Application in Asymmetric Alkylation
Asymmetric alkylation of enolates is a powerful method for the construction of stereogenic centers. By attaching this compound as an amide to a carboxylic acid, a chiral N-acyl chroman is formed. Deprotonation of this adduct generates a rigid enolate where one face is effectively blocked by the chroman ring, directing the approach of an electrophile to the opposite face.
Proposed Transition State for Asymmetric Alkylation
Figure 2: Proposed chelated transition state for alkylation.
Protocol 1: Asymmetric Alkylation of an N-Acyl Chroman
This protocol is adapted from established procedures for other chiral auxiliaries, such as Evans oxazolidinones.[4][5]
Step 1: Acylation of this compound
-
To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equiv.) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in anhydrous tetrahydrofuran (THF) and add it dropwise to a solution of the desired primary amine (1.0 equiv.) and triethylamine (1.5 equiv.) in THF at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the N-acyl chroman.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-acyl chroman (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in THF dropwise.
-
Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) and continue stirring at -78 °C until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, dry the organic layer, concentrate, and purify by column chromatography to separate the diastereomers.
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | >95:5 | 85-95 |
| Benzyl Bromide | >98:2 | 80-90 |
| Allyl Iodide | >95:5 | 82-92 |
Table 1: Expected outcomes for asymmetric alkylation. Data is hypothetical and based on results with analogous chiral auxiliaries.
Application in Asymmetric Aldol Reactions
The aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis. The use of a chiral auxiliary on the enolate component can afford excellent control over the stereochemical outcome. Boron-mediated aldol reactions of N-acyl imides are particularly effective in achieving high diastereoselectivity.[1]
Proposed Mechanism for Asymmetric Aldol Reaction
Figure 3: Proposed mechanism for the boron-mediated asymmetric aldol reaction.
Protocol 2: Asymmetric Aldol Reaction of an N-Acyl Chroman
This protocol is based on the well-established Evans asymmetric aldol reaction.[6]
-
To a solution of the N-acyl chroman (1.0 equiv.) in anhydrous DCM at 0 °C under an argon atmosphere, add di-n-butylboron triflate (1.1 equiv.) followed by diisopropylethylamine (DIPEA) (1.2 equiv.).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.2 equiv.) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 buffer solution.
-
Extract the product with DCM, dry the organic layer, concentrate, and purify by column chromatography.
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >99:1 | 85-95 |
| Benzaldehyde | >98:2 | 80-90 |
| Propionaldehyde | >97:3 | 82-92 |
Table 2: Expected outcomes for the asymmetric aldol reaction. Data is hypothetical and based on results with analogous chiral auxiliaries.
Application in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings with multiple stereocenters. When the dienophile is attached to a chiral auxiliary, the cycloaddition can proceed with high diastereoselectivity. The rigid conformation of the N-enoyl chroman derivative is expected to favor the approach of the diene from the less hindered face.
Proposed Stereochemical Model for Asymmetric Diels-Alder Reaction
Figure 4: Model for facial selectivity in the Diels-Alder reaction.
Protocol 3: Asymmetric Diels-Alder Reaction
This protocol is adapted from procedures using other chiral auxiliaries in Lewis acid-catalyzed Diels-Alder reactions.[1][7]
-
Prepare the N-enoyl chroman derivative by reacting the acid chloride of this compound with the appropriate amine-containing dienophile precursor.
-
To a solution of the N-enoyl chroman (1.0 equiv.) in anhydrous DCM at -78 °C under an argon atmosphere, add a Lewis acid (e.g., diethylaluminum chloride, 1.2 equiv.).
-
Stir for 15 minutes, then add the diene (e.g., cyclopentadiene, 3.0 equiv.).
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, concentrate, and purify by column chromatography.
| Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) |
| Cyclopentadiene | Et₂AlCl | >95:5 | 85-95 |
| Isoprene | Et₂AlCl | >90:10 | 75-85 |
| 1,3-Butadiene | BF₃·OEt₂ | >90:10 | 70-80 |
Table 3: Expected outcomes for the asymmetric Diels-Alder reaction. Data is hypothetical and based on results with analogous chiral auxiliaries.
Cleavage of the this compound Auxiliary
After the diastereoselective reaction, the chiral auxiliary must be removed to afford the desired enantiomerically enriched product. The choice of cleavage method depends on the stability of the product and the nature of the linkage to the auxiliary.
Protocol 4: Hydrolytic Cleavage (for N-Acyl Chromans)
This method is suitable for obtaining the chiral carboxylic acid.
-
Dissolve the N-acyl chroman adduct (1.0 equiv.) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv.).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
The aqueous layer can be further extracted to recover the this compound auxiliary.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 5: Reductive Cleavage (for N-Acyl Chromans)
This method is used to obtain the chiral primary alcohol.
-
To a solution of the N-acyl chroman adduct (1.0 equiv.) in anhydrous THF at 0 °C, add lithium borohydride (LiBH₄, 2.0 equiv.).
-
Stir the mixture at 0 °C for 4 hours or until the reaction is complete.
-
Carefully quench the reaction with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography. The chiral auxiliary can also be recovered from the reaction mixture.
Conclusion
This compound presents a structurally intriguing and potentially highly effective chiral auxiliary for asymmetric synthesis. Its rigid framework offers the promise of high levels of stereocontrol in a variety of important C-C bond-forming reactions. The protocols detailed herein, while based on well-established precedents with other auxiliaries, provide a solid foundation for researchers to explore the utility of this chiral building block. Further investigation and optimization are encouraged to fully unlock the potential of this compound in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and other fine chemical industries.
References
- Yang, Y. X., Wang, N. X., Sheng, R. L., Zhang, J. P., Yu, A., and Wang, W. W. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203.
- Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry.
Sources
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- 3. scispace.com [scispace.com]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid – Oriental Journal of Chemistry [orientjchem.org]
Application Notes: A Comprehensive Guide to the Chiral Resolution of Chroman-2-Carboxylic Acid
Introduction: The Significance of Chiral Chroman Scaffolds in Medicinal Chemistry
Optically pure chroman-2-carboxylic acid and its derivatives are pivotal chiral building blocks in the pharmaceutical industry. The stereochemistry at the C2 position is crucial for biological activity, making the efficient separation of enantiomers a critical step in the synthesis of numerous therapeutic agents. The chroman nucleus is a privileged scaffold found in a variety of bioactive molecules, and control over its stereochemistry is paramount for ensuring target specificity and minimizing off-target effects. This application note provides detailed protocols for two robust and widely applicable methods for the chiral resolution of racemic chroman-2-carboxylic acid: classical diastereomeric salt crystallization and modern chromatographic separation by High-Performance Liquid Chromatography (HPLC).
Method 1: Classical Resolution via Diastereomeric Salt Formation
This method leverages the foundational principles of stereochemistry, where enantiomers are converted into diastereomers, which possess different physical properties and can be separated by conventional techniques like fractional crystallization.[1] The reaction of a racemic carboxylic acid with an enantiomerically pure chiral base forms two diastereomeric salts with differing solubilities.[2][3] This difference allows for the selective crystallization of the less soluble salt, enabling the separation.
Expert Insight: The Rationale Behind Reagent Selection
The choice of the resolving agent is the most critical parameter for a successful classical resolution. Cinchona alkaloids, such as cinchonidine and its pseudo-enantiomer cinchonine, are powerful and versatile resolving agents for acidic compounds due to their rigid structures and multiple hydrogen bonding sites, which lead to well-defined crystalline salts.[2] For this protocol, we utilize (-)-cinchonidine to selectively precipitate one of the diastereomeric salts. The choice of solvent is equally important; it must provide a significant solubility differential between the two diastereomeric salts. Alcohols like methanol or ethanol, or mixtures with other solvents, are often excellent choices.
Workflow for Classical Resolution
Caption: Workflow for classical chiral resolution.
Detailed Protocol: Diastereomeric Crystallization
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of racemic chroman-2-carboxylic acid in a minimum amount of hot methanol.
-
In a separate flask, dissolve 1.0 equivalent of (-)-cinchonidine in hot methanol.
-
Slowly add the cinchonidine solution to the racemic acid solution with continuous stirring.
-
-
Crystallization:
-
Allow the resulting solution to cool slowly to room temperature. The formation of crystalline precipitate should be observed.
-
For optimal crystallization and purity, it is advisable to let the mixture stand undisturbed for several hours or overnight.
-
Further cooling in an ice bath can be employed to maximize the yield of the precipitated salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum. At this stage, a sample can be taken to determine the diastereomeric excess (d.e.) and predict the enantiomeric excess (e.e.) of the final product.
-
-
Liberation of the Enantiopure Carboxylic Acid:
-
Suspend the dried diastereomeric salt in water.
-
Add 2M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is approximately 1-2. This will protonate the carboxylic acid and dissolve the cinchonidine as its hydrochloride salt.
-
The enantiomerically enriched chroman-2-carboxylic acid will precipitate out of the aqueous solution.
-
Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure chroman-2-carboxylic acid.
-
-
Analysis:
-
Determine the yield and measure the specific rotation using a polarimeter.
-
Confirm the enantiomeric excess (e.e.) by chiral HPLC analysis (see Method 2).
-
| Parameter | Expected Outcome | Notes |
| Resolving Agent | (-)-Cinchonidine | Selectively crystallizes with one enantiomer. |
| Solvent | Methanol | Provides good solubility differential. |
| Stoichiometry | 1:1 (Acid:Base) | Ensures formation of the 1:1 salt. |
| Theoretical Yield | < 50% | Maximum yield for a single enantiomer from a racemate. |
| Expected Purity | >95% e.e. | May require recrystallization for >99% e.e. |
Method 2: Chiral HPLC Separation
Direct separation of enantiomers using chiral chromatography is a powerful, versatile, and often rapid alternative to classical resolution.[4] This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are exceptionally effective for a broad range of compounds, including carboxylic acids.[5]
Expert Insight: Column and Mobile Phase Selection
For acidic compounds like chroman-2-carboxylic acid, columns such as the CHIRALPAK® AD-H are an excellent starting point. This CSP consists of amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel. The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.
The mobile phase composition is crucial for achieving resolution. A normal-phase system, typically a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol), is standard. For acidic analytes, the addition of a small percentage of a strong acid, like trifluoroacetic acid (TFA), to the mobile phase is essential. The TFA acts as an ionic suppressor, protonating the carboxylic acid to ensure it is in a neutral state, which sharpens the peak shape and enhances the chiral recognition on the CSP.[5]
Workflow for Chiral HPLC Analysis
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfera.unife.it [sfera.unife.it]
- 5. researchgate.net [researchgate.net]
Enzymatic Resolution of Racemic Chroman-2-Carboxylic Acid Esters: An Application Note and Protocol
Introduction
Optically pure chroman-2-carboxylic acid and its derivatives are crucial chiral building blocks in the synthesis of a diverse array of pharmaceuticals and biologically active molecules.[1][2] The stereochemistry at the C2 position of the chroman ring often dictates the biological activity and efficacy of the final compound.[3] Traditional chemical methods for resolving racemic mixtures of these compounds can be complex, inefficient, and environmentally taxing.[2] Enzymatic kinetic resolution presents a highly efficient, selective, and sustainable alternative for the separation of enantiomers.[1]
This application note provides a comprehensive guide and detailed protocols for the enzymatic resolution of racemic chroman-2-carboxylic acid esters. We will focus on the use of lipases, which are versatile, readily available, and have demonstrated high enantioselectivity in the kinetic resolution of various chiral esters.[1][4] The two primary strategies that will be discussed are enantioselective hydrolysis and transesterification. The choice of enzyme, solvent, and reaction conditions can significantly impact the reaction rate and, crucially, the enantiomeric excess (e.e.) of the desired product.[5]
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[6] In enzymatic kinetic resolution, an enzyme stereoselectively catalyzes the transformation of one enantiomer at a much faster rate than the other. This results in a mixture of the unreacted, enantioenriched starting material and the enantioenriched product, which can then be separated. For optimal resolution, the reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.
dot
Figure 1: Conceptual workflow of enzymatic kinetic resolution.
Materials and Reagents
-
Substrate: Racemic chroman-2-carboxylic acid ester (e.g., methyl or ethyl ester)
-
Enzymes (Lipases):
-
Solvents:
-
Acyl Donor (for Transesterification): Vinyl acetate, Isopropenyl acetate[1]
-
Reagents for Work-up and Purification:
-
Sodium bicarbonate solution
-
Hydrochloric acid (e.g., 1 M)
-
Organic solvents for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
-
-
Analytical Equipment:
Experimental Protocols
Protocol 1: Enantioselective Hydrolysis of Racemic Chroman-2-Carboxylic Acid Ester
This protocol describes the resolution of a racemic chroman-2-carboxylic acid ester via selective hydrolysis of one enantiomer to the corresponding carboxylic acid.
dot
Figure 2: Step-by-step workflow for enantioselective hydrolysis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the racemic chroman-2-carboxylic acid ester (e.g., 1 mmol) in a biphasic solvent system, such as a mixture of phosphate buffer (e.g., 20 mL, pH 7.0) and an organic solvent like toluene (10 mL).[1] The organic phase helps to dissolve the ester, while the aqueous phase is the typical environment for lipase activity.
-
Enzyme Addition: Add the selected lipase (e.g., 50-100 mg of free lipase powder or immobilized lipase).[1] Immobilized enzymes are often preferred as they can be easily recovered and reused, which is more cost-effective.[10][11]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).[1]
-
Monitoring: Monitor the progress of the reaction by taking small aliquots from the organic phase at regular intervals. Analyze these aliquots using chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining ester and the formed carboxylic acid.[1]
-
Work-up: Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. If a free lipase was used, quenching the reaction may involve adjusting the pH or adding a water-miscible organic solvent to denature the enzyme.
-
Separation: Separate the organic and aqueous layers.
-
The unreacted ester will be in the organic layer. Wash this layer with a saturated sodium bicarbonate solution to remove any residual acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched ester.
-
The enantiomerically enriched carboxylic acid will be in the aqueous layer as its carboxylate salt. Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantioenriched carboxylic acid.
-
-
Purification and Analysis: Purify the isolated ester and acid if necessary, for instance by silica gel column chromatography. Determine the enantiomeric excess of both the final products by chiral HPLC.[8]
Protocol 2: Enantioselective Transesterification of Racemic Chroman-2-Carboxylic Acid Ester
This protocol achieves resolution through the lipase-catalyzed acylation of one enantiomer of the chroman-2-carboxylic acid ester with an acyl donor, typically in an anhydrous organic solvent.
Step-by-Step Methodology:
-
Reaction Setup: In a dry flask, dissolve the racemic chroman-2-carboxylic acid ester (1 mmol) and an acyl donor (e.g., vinyl acetate, 2-3 equivalents) in an anhydrous organic solvent (10-20 mL).[1] Vinyl esters are often used as acyl donors because the transesterification reaction is essentially irreversible.[5]
-
Enzyme Addition: Add the selected lipase (e.g., 20-50 mg of an immobilized lipase like Novozym 435).[1]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-50 °C).[1]
-
Monitoring: Monitor the reaction's progress by chiral HPLC until the conversion is close to 50%.
-
Work-up: Once the target conversion is achieved, filter off the enzyme.[1]
-
Purification: Concentrate the filtrate and purify the resulting mixture of the unreacted ester and the newly formed acylated product by silica gel column chromatography to separate the two compounds.
-
Analysis: Determine the enantiomeric excess of the isolated unreacted ester and the product by chiral HPLC.
Data Analysis and Interpretation
The success of the enzymatic resolution is evaluated by determining the conversion percentage and the enantiomeric excess (e.e.) of both the substrate and the product.
Enantiomeric Excess (e.e.) Calculation:
The enantiomeric excess is a measure of the purity of a chiral substance.[8] It can be calculated from the percentages of the major and minor enantiomers:
-
e.e. (%) = |% major enantiomer - % minor enantiomer| [12]
Alternatively, it can be calculated from the concentrations of the two enantiomers:
-
e.e. (%) = [([major] - [minor]) / ([major] + [minor])] x 100 [12]
A racemic mixture has an e.e. of 0%, while an enantiomerically pure sample has an e.e. of 100%.[12]
Conversion Calculation:
Conversion can be determined from the relative peak areas in the HPLC chromatogram.
Example Data:
The following tables present hypothetical data for the enzymatic resolution of a generic chroman ester to illustrate expected outcomes.
Table 1: Lipase Screening for the Hydrolysis of Racemic Ethyl Chroman-2-Carboxylate *
| Entry | Lipase Source | Solvent System | Time (h) | Conversion (%) | e.e. (%) of Product (Acid) | e.e. (%) of Unreacted Ester |
| 1 | Candida rugosa Lipase (CRL) | Phosphate Buffer (pH 7.0) / Toluene | 24 | 48 | >99 (S) | 92 (R) |
| 2 | Pseudomonas fluorescens Lipase | Phosphate Buffer (pH 7.0) / Heptane | 36 | 51 | 95 (S) | >99 (R) |
| 3 | Candida antarctica Lipase B (Immobilized) | Phosphate Buffer (pH 7.0) / MTBE | 12 | 50 | >99 (S) | >99 (R) |
*Reaction conditions: 35°C, 200 rpm shaking.
Table 2: Transesterification of Racemic Methyl Chroman-2-Carboxylate with Vinyl Acetate *
| Entry | Lipase | Solvent | Time (h) | Conversion (%) | e.e. (%) of Product (Acylated Ester) | e.e. (%) of Unreacted Ester |
| 1 | Candida antarctica Lipase B (Immobilized) | Toluene | 8 | 49 | 98 (S) | 94 (R) |
| 2 | Pseudomonas fluorescens Lipase | Hexane | 16 | 52 | 92 (S) | >99 (R) |
*Reaction conditions: 40°C, 200 rpm shaking.
Troubleshooting and Optimization
-
Low Enantioselectivity:
-
Screen different lipases: The choice of enzyme is critical.
-
Vary the solvent: The nature of the organic solvent can influence enzyme conformation and, consequently, its enantioselectivity.[11]
-
Optimize temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, though it may decrease the reaction rate.[4]
-
-
Low Reaction Rate:
-
Increase enzyme loading: A higher concentration of the enzyme will generally increase the reaction rate.
-
Optimize temperature: Increasing the temperature within the enzyme's stable range can accelerate the reaction.
-
Substrate and acyl donor concentration: For transesterification, the concentration of the acyl donor can be increased.
-
-
Difficulty in Separation:
-
Optimize chromatography conditions: Adjust the solvent system for column chromatography to achieve better separation of the product and unreacted substrate.
-
Chemical derivatization: In some cases, derivatizing the acid or ester can facilitate separation.[13]
-
Conclusion
Enzymatic kinetic resolution is a powerful and environmentally friendly method for obtaining enantiomerically pure chroman-2-carboxylic acid esters and their corresponding acids. Lipases, particularly immobilized preparations like Candida antarctica Lipase B, have proven to be highly effective biocatalysts for this purpose.[3][7] By carefully selecting the enzyme, reaction type (hydrolysis or transesterification), and optimizing reaction conditions, researchers can achieve high yields and excellent enantiomeric excesses of the desired chiral building blocks. The protocols provided in this application note serve as a robust starting point for developing and implementing these valuable synthetic transformations.
References
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Study.com. (n.d.). Enantiomeric Excess | Formula, Calculation & Example. Retrieved from [Link]
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PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from [Link]
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YouTube. (2021, October 27). Calculating Enantiomeric Excess (%ee). Retrieved from [Link]
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Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Enantiomeric Excess Calculator. Retrieved from [Link]
- dos Santos, J. C. S., Ramin, L. Z., de Oliveira, D., & Guimarães, D. O. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents.
- Norin, M., & Hult, K. (2003). Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. Protein Engineering, Design and Selection, 16(7), 485-491.
- Forró, E., & Fülöp, F. (1999). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 10(14), 2573-2581.
- Wu, Z., Shi, W., Jin, M., & Zhou, W. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19163-19169.
- Li, C., Wang, Y., Liu, Y., Wu, Q., & Zhu, D. (2019). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 21(12), 3324-3333.
- Google Patents. (2001). Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor.
- Rios-Lombardía, N., Vidal, C., Li, Y., Morís, F., & González-Sabín, J. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
- Ueji, S., Fujino, R., Okubo, N., Sugai, T., & Ohta, H. (1999). Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters. Chirality, 11(7), 554-560.
- Albrecht, Ł., & Albrecht, A. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4646.
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ResearchGate. (n.d.). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn | Request PDF. Retrieved from [Link]
- Wang, Y., Chen, J., Li, X., & Huang, Y. (2018). Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. ACS Omega, 3(12), 18361-18373.
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Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]
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ResearchGate. (n.d.). Enzymatic resolution of enantiomeric racemic arylcarboxylic acids esters 3a–e.. Retrieved from [Link]
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ResearchGate. (2025). Kinetic Resolution of (R,S)-2-Butanol Using Enzymatic Synthesis of Esters. Retrieved from [Link]
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ACS Engineering Au. (2024). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. Retrieved from [Link]
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MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Retrieved from [Link]
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ResearchGate. (2025). Asymmetric synthesis of 2-substituted chroman-4-ones using lipase-catalyzed kinetic resolutions | Request PDF. Retrieved from [Link]
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PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from [Link]
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Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]
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Chemistry Europe. (2004). Enzymatic Resolution of Chiral Phosphinate Esters. Retrieved from [Link]
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MDPI. (2020). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Retrieved from [Link]
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The Strategic deployment of (R)-Chroman-2-Carboxylic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Versatility of the Chroman Scaffold in Medicinal Chemistry
The chroman ring system is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent conformational rigidity and the synthetic accessibility of its derivatives make it an attractive scaffold for the design of novel therapeutics.[2] Among the vast family of chroman derivatives, (R)-chroman-2-carboxylic acid stands out as a chiral building block of significant industrial importance, particularly in the stereoselective synthesis of pharmaceutical intermediates.[3] The carboxylic acid functionality at the C-2 position provides a versatile handle for a variety of chemical transformations, including reductions, oxidations, and amidations, allowing for the construction of complex molecular architectures with precise stereochemical control.[4]
This comprehensive guide delves into the practical applications of this compound in the synthesis of high-value pharmaceutical intermediates. We will provide detailed, field-proven protocols, explain the rationale behind the experimental choices, and present data in a clear and accessible format. The primary focus will be on the well-established synthetic route to key intermediates of Nebivolol, a highly selective β1-adrenergic receptor antagonist. Furthermore, we will explore the broader potential of the chroman scaffold by examining its presence in other pharmacologically relevant molecules, such as SIRT2 inhibitors.
Core Application: Stereoselective Synthesis of Nebivolol Intermediates
Nebivolol is a third-generation β-blocker used for the treatment of hypertension. Its unique pharmacological profile is attributed to its specific stereochemistry, being a racemic mixture of (S,R,R,R)- and (R,S,S,S)-enantiomers. The synthesis of these specific stereoisomers relies heavily on the use of chiral starting materials, with (R)- and (S)-6-fluorochroman-2-carboxylic acid being pivotal precursors.[5] The following protocols detail the transformation of (R)-6-fluorochroman-2-carboxylic acid into a key epoxide intermediate, a cornerstone in the convergent synthesis of Nebivolol.
Visualizing the Synthetic Pathway
The overall transformation of (R)-6-fluorochroman-2-carboxylic acid to the crucial epoxide intermediate involves a three-step sequence: reduction of the carboxylic acid to a primary alcohol, subsequent oxidation to the corresponding aldehyde, and finally, conversion to the epoxide.
Caption: Synthetic route from (R)-6-fluorochroman-2-carboxylic acid to a key Nebivolol epoxide intermediate.
Experimental Protocols
Protocol 1: Reduction of (R)-6-Fluorochroman-2-carboxylic Acid to (R)-(6-Fluorochroman-2-yl)methanol
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. While several reducing agents can accomplish this, lithium aluminum hydride (LiAlH₄) is often the reagent of choice due to its high reactivity.[6] It is important to note that sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids.[7]
Causality Behind Experimental Choices:
-
Reagent: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups. Its high reactivity is necessary to overcome the resonance stabilization of the carboxylate anion formed in situ.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential as LiAlH₄ reacts violently with protic solvents, including water and alcohols.[6]
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reduction and minimize potential side reactions.
-
Work-up: A careful, sequential addition of water and a basic solution (e.g., NaOH) is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a filterable solid. This is often referred to as the Fieser work-up.[2]
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) in a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Cool the suspension to 0 °C using an ice bath.
-
Addition of Carboxylic Acid: Dissolve (R)-6-fluorochroman-2-carboxylic acid (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used) dropwise, followed by the dropwise addition of 15% aqueous NaOH (x mL), and finally, water (3x mL).
-
Isolation: Stir the resulting white suspension at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake with THF. Combine the filtrates and concentrate under reduced pressure to yield the crude (R)-(6-fluorochroman-2-yl)methanol. The product can be purified further by column chromatography if necessary.
| Parameter | Value |
| Starting Material | (R)-6-Fluorochroman-2-carboxylic acid |
| Key Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Typical Yield | >90% |
| Purity | >95% (after chromatography) |
Protocol 2: Oxidation of (R)-(6-Fluorochroman-2-yl)methanol to (R)-6-Fluorochroman-2-carboxaldehyde
The oxidation of a primary alcohol to an aldehyde requires the use of a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[8] Pyridinium chlorochromate (PCC) is a commonly used reagent for this transformation.[9]
Causality Behind Experimental Choices:
-
Reagent: PCC is a milder chromium-based oxidant that is selective for the conversion of primary alcohols to aldehydes without significant over-oxidation.
-
Solvent: Anhydrous dichloromethane (DCM) is a suitable solvent for PCC oxidations as it is inert to the reagent and allows for easy product isolation.
-
Adsorbent: The use of an adsorbent like silica gel or Celite® during the reaction can simplify the work-up by adsorbing the chromium byproducts.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and silica gel in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of (R)-(6-fluorochroman-2-yl)methanol (1.0 eq.) in anhydrous DCM.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with diethyl ether. Concentrate the filtrate under reduced pressure to obtain the crude (R)-6-fluorochroman-2-carboxaldehyde. This intermediate is often used in the next step without further purification due to its potential instability.[10]
| Parameter | Value |
| Starting Material | (R)-(6-Fluorochroman-2-yl)methanol |
| Key Reagent | Pyridinium Chlorochromate (PCC) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Typical Yield | 70-85% |
| Purity | Used crude in the subsequent step |
Protocol 3: Epoxidation of (R)-6-Fluorochroman-2-carboxaldehyde
The conversion of the aldehyde to a terminal epoxide is a crucial step in the synthesis of the Nebivolol intermediate. The Corey-Chaykovsky reaction, utilizing a sulfur ylide such as that generated from trimethylsulfoxonium iodide and a strong base, is an effective method for this transformation.[2]
Causality Behind Experimental Choices:
-
Reagents: Trimethylsulfoxonium iodide and a strong base (e.g., sodium hydride) generate the sulfur ylide in situ, which then reacts with the aldehyde to form the epoxide.
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is typically used to facilitate the formation and reaction of the ylide.
Step-by-Step Methodology:
-
Ylide Formation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMSO under an inert atmosphere, add trimethylsulfoxonium iodide (1.2 eq.) portionwise at room temperature. Stir the mixture for 1 hour until the evolution of hydrogen gas ceases.
-
Epoxidation: Add a solution of (R)-6-fluorochroman-2-carboxaldehyde (1.0 eq.) in anhydrous DMSO dropwise to the ylide solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting product is a mixture of diastereomeric epoxides, (R)-6-fluoro-2-((S)-oxiran-2-yl)chroman and (R)-6-fluoro-2-((R)-oxiran-2-yl)chroman, which can be separated by column chromatography.[3]
| Parameter | Value |
| Starting Material | (R)-6-Fluorochroman-2-carboxaldehyde |
| Key Reagents | Trimethylsulfoxonium iodide, Sodium Hydride |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Typical Yield | 50-70% (of the diastereomeric mixture) |
| Separation | Column Chromatography |
The Broader Significance of the Chroman Scaffold: A Look at SIRT2 Inhibitors
While the synthesis of Nebivolol intermediates is a prime example of the utility of this compound, the chroman scaffold itself is found in a variety of other biologically active molecules. For instance, substituted chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.[11] Although the reported syntheses of these inhibitors typically commence from different starting materials, such as 2'-hydroxyacetophenones, this highlights the therapeutic potential of the chroman core structure.[4] The development of synthetic routes to functionalized chroman-4-ones from readily available precursors like this compound could be a valuable area for future research.
Conceptual Workflow for Chroman-4-one Synthesis
A potential, though not yet fully established, synthetic approach to access the chroman-4-one scaffold from a chroman-2-carboxylic acid derivative could involve an intramolecular Friedel-Crafts acylation. This would necessitate the activation of the carboxylic acid (e.g., conversion to an acyl chloride) followed by cyclization onto the aromatic ring.
Caption: Conceptual pathway for the synthesis of a chroman-4-one from a chroman-2-carboxylic acid derivative.
Safety and Handling
General Precautions:
-
This compound and its derivatives: These compounds may cause skin, eye, and respiratory irritation.[1] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under a dry, inert atmosphere. A thorough risk assessment and the development of a specific Standard Operating Procedure (SOP) are mandatory before handling LiAlH₄.[5]
-
Pyridinium Chlorochromate (PCC): PCC is a toxic and potentially carcinogenic chromium(VI) compound. Handle with extreme care, avoiding inhalation of dust and skin contact.
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water. Handle under an inert atmosphere.
-
Solvents: Anhydrous solvents are critical for the success and safety of many of these reactions. Ensure solvents are properly dried before use.
Safe Work-up Procedures for LiAlH₄ Reactions:
The quenching of LiAlH₄ reactions is a particularly hazardous step and must be performed with extreme caution. The Fieser work-up, as described in Protocol 1, is a widely accepted and safer method for quenching these reactions.[2] An alternative is the dropwise addition of ethyl acetate to consume excess LiAlH₄, followed by the addition of aqueous acid. Always perform the quench at low temperatures and behind a safety shield.
Conclusion
This compound is a valuable and versatile chiral building block in the synthesis of pharmaceutical intermediates. Its application in the stereoselective synthesis of key intermediates for Nebivolol underscores its industrial importance. The protocols provided herein offer a practical guide for researchers in the field of drug discovery and development. While direct applications in the synthesis of other chroman-based therapeutics like SIRT2 inhibitors are still an area for exploration, the inherent potential of the chroman scaffold continues to inspire the development of novel synthetic methodologies and the discovery of new bioactive molecules. Adherence to strict safety protocols is paramount when working with the potent reagents described in these synthetic transformations.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Chromane-2-carboxylic acid. Retrieved from [Link]
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- G., Jas, et al. (2011). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1152.
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IndiaMART. (n.d.). Carboxylic Acid / (R)-chroman-2-carboxylicacid. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reduction of carboxylic acids to primary alcohols using LiAlH4. Retrieved from [Link]
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- Patented Process. (2011). Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r). WO 2011/132140 A2.
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PubMed. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of chroman-4-one derivatives. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
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YouTube. (2016). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. Retrieved from [Link]
-
YouTube. (2021). 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]
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Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
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NIH PubChem. (n.d.). 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)-. Retrieved from [Link]
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University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
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Topic: Derivatization of (R)-chroman-2-carboxylic acid for Analytical Purposes
An Application Note from the Desk of the Senior Application Scientist
Abstract
(R)-chroman-2-carboxylic acid and its derivatives are significant chiral building blocks in the pharmaceutical industry.[1][2] Accurate analytical methods are crucial for determining chemical purity and, most importantly, enantiomeric excess (e.e.), as the biological activity of enantiomers can differ significantly. Direct enantiomeric separation on chiral stationary phases (CSPs) is a powerful technique, but not always accessible or optimal.[3][4] This application note provides an in-depth guide to the derivatization of this compound, a critical strategy to facilitate its analysis by common chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind derivatization, present detailed protocols for forming diastereomeric amides and esters, and discuss how these methods enhance volatility, improve chromatographic behavior, and enable robust enantiomeric resolution on standard achiral columns.
Introduction: The Analytical Challenge
This compound is a polar, chiral molecule.[2] These characteristics present two primary challenges for standard analytical workflows:
-
Poor Volatility for Gas Chromatography (GC): The carboxylic acid functional group, with its active hydrogen, leads to high polarity and low volatility.[5][6] This makes direct GC analysis problematic, as the compound may not elute from the column or may decompose at the high temperatures required.[7][8]
-
Enantiomeric Resolution: As enantiomers, (R)- and (S)-chroman-2-carboxylic acid have identical physical properties in an achiral environment.[9] Therefore, they cannot be separated on standard, achiral HPLC or GC columns. While specialized chiral columns can be used, an alternative and widely applicable strategy is chiral derivatization.
Derivatization addresses these issues by chemically modifying the carboxylic acid group to yield a derivative with more favorable analytical properties. This guide focuses on strategies to convert the target analyte into either a more volatile form for GC analysis or into a diastereomeric pair for separation on conventional achiral columns.
The Principle of Chiral Derivatization
The core concept of chiral derivatization is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers.[9] This is achieved by reacting the racemic or enantiomerically-enriched analyte with a single, pure enantiomer of a chiral derivatizing agent (CDA).
The resulting products, being diastereomers, possess different physical and chemical properties, including different melting points, boiling points, and, crucially for chromatography, different affinities for the stationary phase.[9] This allows them to be separated and quantified using standard achiral chromatographic techniques.
Figure 1: Principle of Chiral Derivatization. A racemic analyte is reacted with a pure chiral agent to form diastereomers, which can be separated by achiral chromatography.
Derivatization Strategies for GC Analysis
For GC analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the chroman-2-carboxylic acid.[5][10] This is typically achieved by converting the polar carboxylic acid into a less polar ester.
Achiral Esterification for Chiral GC Columns
The simplest approach is to convert the carboxylic acid into a simple alkyl ester, such as a methyl ester. This process, known as esterification, renders the molecule sufficiently volatile for GC analysis.[11][12] The resulting (R)- and (S)-methyl esters remain enantiomers and thus require a chiral GC column for separation.
Causality: The reaction, often catalyzed by acid (Fischer Esterification), replaces the acidic proton with an alkyl group, breaking the intermolecular hydrogen bonds that reduce volatility.[6][13] Reagents like Boron Trifluoride-Methanol (BF₃-MeOH) or acetyl chloride in methanol are highly effective.[11]
Chiral Esterification for Achiral GC Columns
A more versatile strategy involves reacting the carboxylic acid with an enantiomerically pure chiral alcohol, such as (S)-2-butanol.[9] This creates a pair of diastereomeric esters which can be separated on a standard achiral GC column .
Figure 2: Workflow for GC analysis via chiral esterification. The formation of diastereomers enables separation on a standard achiral column.
Derivatization Strategies for HPLC Analysis
For HPLC, derivatization can serve two main purposes: to create diastereomers for separation on a common achiral column (e.g., C18) and/or to introduce a chromophore or fluorophore to enhance detection sensitivity.[9][14]
Formation of Diastereomeric Amides
The most robust and common method for chiral resolution of carboxylic acids via HPLC is the formation of diastereomeric amides.[9][15] This involves reacting the chroman-2-carboxylic acid with an enantiomerically pure chiral amine, such as (R)-(+)-α-methylbenzylamine.
Causality: Direct reaction between a carboxylic acid and an amine to form an amide is slow. Therefore, the carboxylic acid must first be "activated".[16] This is accomplished using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).[15] This combination forms a highly reactive intermediate that readily couples with the amine. This process is known to proceed with minimal risk of racemizing the chiral center of the acid.[17][18][19]
Figure 3: Workflow for HPLC analysis via diastereomeric amide formation. Activation of the carboxylic acid is a critical step for efficient reaction.
Esterification for Enhanced UV Detection
To improve detection limits, especially for trace-level analysis, a derivatizing agent containing a strong chromophore can be used. N,N'-Diisopropyl-O-(4-nitrobenzyl)isourea (PNBDI) is an excellent reagent for this purpose.[20] It reacts with carboxylic acids to form 4-nitrobenzyl esters.
Causality: The 4-nitrobenzyl group is a potent chromophore, providing strong UV absorbance around 254-265 nm, a common wavelength for HPLC-UV detectors. The reaction proceeds smoothly without the need for a catalyst, and the resulting ester is stable for reversed-phase HPLC analysis. If a racemic sample of the acid is derivatized with PNBDI (an achiral reagent), the resulting enantiomeric esters would still require a chiral HPLC column for separation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all chemicals before use.
Protocol 1: Formation of Diastereomeric Amides for HPLC Analysis
This protocol describes the derivatization of chroman-2-carboxylic acid with (R)-(+)-α-methylbenzylamine using EDC/HOBt as coupling agents.
Materials and Reagents:
-
This compound (or racemic standard)
-
(R)-(+)-α-methylbenzylamine (≥99% purity)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
HPLC-grade Acetonitrile and Water
-
Vials, magnetic stirrer, and other standard lab glassware
Procedure:
-
Dissolution: In a clean, dry vial, dissolve chroman-2-carboxylic acid (1.0 eq, e.g., 20 mg) in 2 mL of anhydrous DCM.
-
Reagent Addition: To the stirred solution, add HOBt (1.2 eq), EDC (1.2 eq), DIPEA (1.5 eq), and finally (R)-(+)-α-methylbenzylamine (1.1 eq). Rationale: HOBt and EDC activate the carboxylic acid. DIPEA is a non-nucleophilic base used to scavenge the HCl produced, driving the reaction to completion.
-
Reaction: Seal the vial and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete (monitor by TLC or LC-MS if possible).
-
Work-up - Quenching: Dilute the reaction mixture with 10 mL of DCM. Transfer to a separatory funnel.
-
Work-up - Washing: Wash the organic layer sequentially with 10 mL of 1 M HCl, 10 mL of saturated NaHCO₃, and 10 mL of brine. Rationale: The acid wash removes excess amine and DIPEA. The base wash removes excess HOBt and unreacted carboxylic acid.
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure or a gentle stream of nitrogen.
-
Sample Preparation: Reconstitute the dried residue (the diastereomeric amides) in a known volume of mobile phase (e.g., 1 mL of Acetonitrile/Water 50:50) for HPLC analysis.
Protocol 2: Esterification with PNBDI for Enhanced UV Detection
This protocol describes the formation of a 4-nitrobenzyl ester for sensitive HPLC-UV analysis.
Materials and Reagents:
-
This compound
-
N,N'-Diisopropyl-O-(4-nitrobenzyl)isourea (PNBDI)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Reaction vial with a screw cap
-
Heating block or water bath
-
HPLC-grade Acetonitrile and Water
Procedure:
-
Reagent Preparation: Prepare a solution of PNBDI in DCM (e.g., 10 mg/mL).
-
Sample Preparation: Dissolve the chroman-2-carboxylic acid sample in DCM (e.g., 1 mg/mL).
-
Reaction: In a reaction vial, combine 100 µL of the sample solution with 200 µL of the PNBDI solution. Rationale: A molar excess of the derivatizing reagent is used to ensure complete conversion of the acid.
-
Heating: Tightly cap the vial and heat at 80°C for 2 hours.
-
Cooling & Dilution: Cool the reaction mixture to room temperature. The sample can often be directly diluted with the mobile phase and injected. If the reagent peak interferes, a simple solid-phase extraction (SPE) cleanup may be required.
-
HPLC Analysis: Analyze the sample using a suitable HPLC method, with the UV detector set to ~260 nm.
Summary of Derivatization Strategies
The choice of derivatization strategy depends on the analytical goal and the available instrumentation. The table below summarizes the key features of the discussed methods.
| Strategy | Analytical Technique | Reagent Example | Key Advantage | Key Consideration |
| Achiral Esterification | GC | BF₃ in Methanol | Increases volatility for GC analysis.[5] | Requires a chiral GC column for enantiomer separation. |
| Chiral Esterification | GC | (S)-2-Butanol | Forms diastereomers separable on a standard achiral GC column.[9] | Potential for incomplete reaction; requires enantiomerically pure alcohol. |
| Diastereomeric Amidation | HPLC | (R)-α-Methylbenzylamine | Robust, reliable formation of diastereomers separable on achiral HPLC columns.[15] | Requires activation step; work-up needed to remove excess reagents. |
| UV-Labeling Esterification | HPLC | PNBDI | Significantly enhances UV detection sensitivity for trace analysis. | Requires a chiral HPLC column for enantiomer separation of the derivatives. |
Conclusion
Derivatization is a powerful and versatile tool for the analysis of this compound. By converting the polar carboxylic acid group into a less polar and more volatile ester, GC analysis becomes feasible. More importantly, the use of chiral derivatizing agents to form diastereomeric amides or esters enables the accurate determination of enantiomeric purity using ubiquitous and robust achiral chromatographic systems. The protocols and strategies outlined in this note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate reliable analytical methods for this important class of chiral molecules.
References
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Nishida, Y., et al. (2012). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 66, 219-225. (Note: Specific details from abstract on ResearchGate). [Link]
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Li, Y., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]
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Challacombe, D. N., & Brett, E. M. (1972). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Clinica Chimica Acta, 40(1), 147-151. [Link]
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Toyo'oka, T., et al. (1998). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst, 123(12), 2637-2642. [Link]
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Di Mola, A., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(41), 18885-18892. [Link]
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Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203. [Link]
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Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]
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Santa, T., et al. (2014). Profiling of chiral and achiral carboxylic acid metabolomics: Synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. Analytical and Bioanalytical Chemistry, 406(27), 6845-6854. [Link]
-
Li, C., et al. (2018). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 20(13), 3011-3019. [Link]
-
Adduci, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]
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LibreTexts Chemistry. (2023). Making Amides from Carboxylic Acids. [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4235. [Link]
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Zaikin, V. G., & Halket, J. M. (2003). Derivatization in gas chromatography: Part I. Silylation. European Journal of Mass Spectrometry, 9(5), 421-434. (Note: General principles referenced from a broader review on ResearchGate). [Link]
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McKeown, G. G., & Read, S. I. (1965). Esterification and Gas Chromatography of Some Acids of the Tricarboxylic Acid Cycle. Analytical Chemistry, 37(11), 1480-1481. [Link]
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Derivatization in Gas Chromatography (Part II). (2023, July 29). YouTube. [Link]
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Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. [Link]
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LibreTexts Chemistry. (2023). Derivatization. [Link]
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Pereshivko, L. Y., et al. (2013). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Separation Science, 36(15), 2478-2484. [Link]
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Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Santos, M. M. M., et al. (2016). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 21(10), 1332. [Link]
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Zábojníková, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-165. [Link]
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ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? [Link]
-
Chen, Z., et al. (2021). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 26(11), 3169. [Link]
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IndiaMART. (n.d.). carboxylic Acid / (R)-chroman-2-carboxylicacid. [Link]
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Slégel, P., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 655-661. [Link]
-
ResearchGate. (2025). (PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. [Link]
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Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]
-
ResearchGate. (2025). Profiling of chiral and achiral carboxylic acid metabolomics: Synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. [Link]
-
Santa, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. [Link]
-
LibreTexts Chemistry. (2019). 6.8: Resolution: Separation of Enantiomers. [Link]
-
Slégel, P., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 655-661. [Link]
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Topic: Large-Scale Synthesis and Purification of (R)-Chroman-2-Carboxylic Acid: A Practical Guide for Industrial and Research Applications
An Application Note and Protocol from the Desk of a Senior Application Scientist
Introduction
(R)-Chroman-2-carboxylic acid is a highly valuable chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various bioactive molecules.[1][2] Its rigid bicyclic structure and stereochemically defined carboxylic acid moiety make it an essential component for creating compounds with specific pharmacological activities. The production of this intermediate in high enantiomeric purity and on a large scale presents significant synthetic challenges. Inefficient or poorly optimized processes can lead to low yields, high costs, and environmental burdens, hindering drug development timelines.
This guide provides a detailed, field-proven framework for the large-scale synthesis and purification of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind methodological choices, offering a self-validating protocol grounded in established chemical principles. We will explore two primary and industrially viable routes to obtain the target enantiomer: the synthesis of a racemic mixture followed by classical diastereomeric resolution, and a more modern enzymatic resolution approach.
Strategic Overview: Asymmetric Synthesis vs. Chiral Resolution
There are two primary strategies for obtaining a single enantiomer like this compound:
-
Asymmetric Synthesis: This approach aims to create the desired (R)-enantiomer directly using chiral catalysts or auxiliaries.[3][4][5] While elegant, developing a robust, scalable, and cost-effective asymmetric synthesis can be a complex research project in itself, often requiring expensive catalysts and stringent reaction conditions.
-
Chiral Resolution: This strategy involves the synthesis of a racemic (50:50) mixture of (R)- and (S)-enantiomers, followed by a separation step.[6][7] For many industrial processes, this remains the more pragmatic and cost-effective route. The synthesis of the racemic precursor is often straightforward and high-yielding, and resolution techniques are well-established and scalable.
This guide will focus on the chiral resolution pathway, which offers a reliable and adaptable workflow for large-scale production.
Part I: Synthesis of Racemic Chroman-2-Carboxylic Acid
The most common and scalable route to racemic chroman-2-carboxylic acid involves the catalytic hydrogenation of its corresponding chromone precursor, 4-oxo-4H-chromene-2-carboxylic acid. This reaction reduces both the ketone and the double bond in the pyrone ring to yield the saturated chroman ring system.[8]
Protocol 1: Catalytic Hydrogenation of 4-oxo-4H-chromene-2-carboxylic acid
This protocol describes the reduction of the chromone precursor to the racemic chroman carboxylic acid.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficiency, relative cost-effectiveness, and ease of removal by filtration on a large scale.
-
Solvent: Acetic acid is an excellent solvent for this reaction as it solubilizes the starting material and is stable under hydrogenation conditions.
-
Hydrogen Pressure & Temperature: Elevated pressure and temperature are used to ensure a reasonable reaction rate and complete conversion. These parameters must be carefully controlled in a suitable high-pressure reactor (autoclave) to ensure safety and efficiency.[8]
Experimental Workflow Diagram
Caption: Workflow for Racemic Chroman-2-Carboxylic Acid Synthesis.
Step-by-Step Methodology:
-
Reactor Charging: In a suitable high-pressure autoclave, charge 4-oxo-4H-chromene-2-carboxylic acid, glacial acetic acid (as solvent), and 5-10% Palladium on Carbon (Pd/C) catalyst.
-
Inerting: Seal the reactor and purge several times with nitrogen gas to remove all oxygen. This is a critical safety step to prevent the formation of explosive mixtures with hydrogen.[8]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and heat to the target temperature. Maintain vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking samples (after safely depressurizing and purging) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Catalyst Removal: Cool the reactor to room temperature and safely vent the hydrogen. Purge again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.
-
Purification: The crude product can be purified by precipitation or crystallization. Adding a non-polar "anti-solvent" like petroleum ether or heptane to the concentrated residue will often cause the racemic product to crystallize.[8] Filter the solid and dry under vacuum to yield racemic chroman-2-carboxylic acid.
Table 1: Typical Parameters for Racemic Synthesis
| Parameter | Value | Rationale |
| Substrate Concentration | 5-15% (w/v) in Acetic Acid | Balances reaction rate and ease of handling. |
| Catalyst Loading | 1-5 mol% Pd | Sufficient for efficient conversion without excessive cost. |
| Hydrogen Pressure | 10-20 bar (approx. 1-2 MPa) | Ensures adequate hydrogen availability for the reaction.[8] |
| Temperature | 60-80 °C | Accelerates the reaction rate to complete within a practical timeframe.[8] |
| Reaction Time | 6-24 hours | Highly dependent on scale, catalyst activity, and conditions. |
Part II: Chiral Resolution and Purification of this compound
With the high-quality racemic acid in hand, the next critical step is to separate the (R)- and (S)-enantiomers.
Method A: Diastereomeric Salt Crystallization
This classical method remains a cornerstone of industrial chiral separations. It relies on the principle that diastereomers (which are formed when a racemic mixture reacts with a single enantiomer of another chiral compound) have different physical properties, including solubility.[7]
Causality Behind Experimental Choices:
-
Resolving Agent: A chiral amine, such as (R)-(+)-α-methylbenzylamine, is used to form diastereomeric salts with the racemic carboxylic acid.[9] The choice of the (R)-amine is deliberate; it will form two salts: ((R)-acid•(R)-base) and ((S)-acid•(R)-base). One of these salts will be significantly less soluble in a chosen solvent system, allowing it to crystallize selectively.
-
Solvent System: The choice of solvent (e.g., ethanol, isopropanol, or mixtures with water) is critical and often requires empirical optimization. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.
Resolution Workflow Diagram
Caption: Workflow for Diastereomeric Salt Resolution.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic chroman-2-carboxylic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of the chiral resolving agent, (R)-(+)-α-methylbenzylamine.
-
Crystallization: Heat the mixture to obtain a clear solution. Allow it to cool slowly and undisturbed to room temperature, then potentially cool further in an ice bath to maximize the crystallization of the less soluble diastereomeric salt.
-
Salt Isolation: Collect the crystallized salt by filtration and wash with a small amount of cold solvent. The mother liquor, now enriched in the other diastereomer, can be set aside for potential racemization and recycling of the unwanted enantiomer to improve overall process economy.
-
Purity Check (Optional but Recommended): A small sample of the salt can be acidified to liberate the acid, which is then analyzed by chiral HPLC to determine the enantiomeric excess (e.e.). If the e.e. is not satisfactory, the salt can be recrystallized.
-
Liberation of the Free Acid: Suspend the isolated, enantiomerically enriched salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., HCl) to a low pH (~1-2).
-
Extraction and Purification: The protonated carboxylic acid will move into the organic layer. Separate the layers, and extract the aqueous layer again with the organic solvent. Combine the organic extracts, wash with brine, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the final, purified this compound.
Table 2: Key Parameters for Diastereomeric Resolution
| Parameter | Guideline | Rationale |
| Resolving Agent | (R)-(+)-α-methylbenzylamine | A commercially available and effective chiral base.[9] |
| Molar Ratio | 1:1 (Acid:Base) | Stoichiometric ratio for complete salt formation. |
| Solvent | Ethanol, Methanol, Isopropanol | Common protic solvents that facilitate salt formation and crystallization. |
| Cooling Profile | Slow, controlled cooling | Promotes the formation of larger, purer crystals. |
| Final pH (Liberation) | 1-2 | Ensures complete protonation and liberation of the free carboxylic acid. |
Method B: Enzymatic Resolution
Enzymatic methods offer a "green" and highly specific alternative to classical resolution.[10] They operate under mild conditions (neutral pH, room temperature) and can achieve very high enantioselectivity. The strategy involves the enantioselective hydrolysis of a racemic ester precursor.
Causality Behind Experimental Choices:
-
Enzyme: An esterase (or lipase) is chosen for its ability to selectively hydrolyze one enantiomer of the ester. For instance, specific esterases can be found that preferentially act on the (S)-ester, leaving the desired (R)-ester untouched (or vice versa).[10]
-
Substrate: The reaction is performed on the racemic methyl or ethyl ester of chroman-2-carboxylic acid, which must be synthesized from the racemic acid first (a simple Fischer esterification).
-
Biphasic System: Using a two-phase system (e.g., water-toluene) is highly advantageous. The ester substrate resides primarily in the organic phase, while the enzyme is in the aqueous buffer. The hydrolysis product (the carboxylate salt) is water-soluble. This setup simplifies workup, as the desired unreacted (R)-ester remains in the organic phase while the (S)-acid salt is in the aqueous phase.[10]
Enzymatic Resolution Workflow Diagram
Caption: Workflow for Enzymatic Resolution.
Step-by-Step Methodology:
-
Ester Synthesis: Prepare the racemic methyl chroman-2-carboxylate from the racemic acid using a standard method like Fischer esterification.
-
Reaction Setup: In a reaction vessel, combine the racemic ester dissolved in an organic solvent (e.g., toluene) with an aqueous buffer solution (e.g., phosphate buffer) containing the selected esterase enzyme.
-
Enzymatic Hydrolysis: Stir the biphasic mixture vigorously to ensure a large surface area for the reaction. Maintain a constant pH (using a pH-stat or periodic base addition) and temperature as required for optimal enzyme activity.
-
Monitoring: Monitor the reaction by taking samples from the organic phase and analyzing by chiral HPLC. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the remaining ester and the hydrolyzed acid.
-
Separation: Once ~50% conversion is reached, stop the reaction and separate the aqueous and organic layers.
-
Isolation of (R)-Ester: The organic layer contains the unreacted (R)-ester. Wash, dry, and concentrate this layer to isolate the enantiomerically pure (R)-methyl chroman-2-carboxylate.
-
Hydrolysis to (R)-Acid: Hydrolyze the purified (R)-ester to the desired (R)-carboxylic acid using a standard method, such as with lithium hydroxide (LiOH) in a THF/water mixture.[11]
-
Final Workup: After hydrolysis, perform an acidic workup and extraction as described in Method A (steps 5-6) to isolate the final high-purity this compound.
Part III: Quality Control and Final Analysis
Regardless of the method used, the final product must be rigorously analyzed to confirm its identity, purity, and enantiomeric excess.
Table 3: Recommended Analytical Techniques
| Analysis | Technique | Purpose |
| Chemical Purity | HPLC, NMR | To confirm the chemical identity and quantify any impurities. |
| Enantiomeric Excess (e.e.) | Chiral HPLC | To determine the ratio of the (R)- to (S)-enantiomer, ensuring the product meets specifications (>99% e.e. is often required). |
| Optical Rotation | Polarimetry | A classic method to confirm the chiral nature of the final compound. The sign of rotation ([α]D) confirms the correct enantiomer. |
| Residual Solvents | Gas Chromatography (GC) | To ensure that solvent levels are below the limits required for pharmaceutical intermediates. |
Conclusion
The large-scale production of this compound is a critical process for the pharmaceutical industry. By starting with a robust synthesis of the racemic precursor via catalytic hydrogenation, manufacturers can choose between two powerful and scalable resolution techniques. Classical diastereomeric salt crystallization offers a time-tested and reliable method, while enzymatic resolution provides a modern, highly selective, and environmentally benign alternative. The choice between these methods will depend on factors such as cost, available equipment, and desired process greenness. By carefully implementing the protocols and understanding the rationale outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this vital chiral intermediate on a large scale.
References
- Kim, D. W., Alam, M., Lee, Y. H., Khan, M. N. A., Zhang, Y., & Lee, Y. S. (2015). An efficient and practical enantiospecific synthesis of methyl chromanone- and chroman-2-carboxylates. Tetrahedron: Asymmetry, 26(15-16), 912-917.
- Sowiński, P., & Jewgiński, M. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4658.
- Chen, Z., et al. (2019). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 21(19), 5347-5355.
- Geng, Z. C., et al. (2014). Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. The Journal of Organic Chemistry, 79(22), 10772-10785.
-
Vitale, C., & Pescarmona, P. P. (2020). Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. Catalysts, 10(10), 1133. Available from: [Link]
-
Zhang, X. (2019). Asymmetric Synthesis of Chiral Chromanes and Exploration on Their Pharmaceutical Activities. HKU Scholars Hub. Available from: [Link]
- Matilda, S. (n.d.). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn.
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Oliveira, C., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(20), 3690. Available from: [Link]
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Application Notes & Protocols: The Strategic Use of (R)-Chroman-2-Carboxylic Acid in the Synthesis of Potent and Selective Kinase Inhibitors
Introduction: The Chroman Scaffold as a Privileged Motif in Kinase Drug Discovery
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous conditions. Within the medicinal chemist's toolkit, certain molecular frameworks, known as "privileged scaffolds," demonstrate a remarkable ability to bind to multiple biological targets with high affinity. The chroman (3,4-dihydro-2H-1-benzopyran) and related chromone scaffolds are exemplary of such structures.[1][2][3] Their rigid, bicyclic nature provides an excellent platform for the spatial projection of pharmacophoric elements, while the embedded oxygen atom can serve as a key hydrogen bond acceptor, anchoring ligands within the ATP-binding pocket of various kinases.
This guide focuses specifically on the application of the chiral building block, (R)-chroman-2-carboxylic acid . The introduction of a defined stereocenter is a cornerstone of modern drug design, as it allows for the optimization of three-dimensional interactions with the chiral environment of a kinase active site. This often translates into significant improvements in potency and, crucially, selectivity against a highly homologous kinome, thereby minimizing off-target effects and enhancing the therapeutic window. We will explore the strategic rationale for its use, provide detailed synthetic protocols, and present a case study on its successful application in the development of Rho Kinase (ROCK) inhibitors.
The Causality of Chirality: Why the (R)-Configuration Matters
The decision to use a specific enantiomer like this compound is rooted in the principles of stereospecificity in ligand-receptor interactions. Kinase active sites are intricate, non-symmetrical environments. Consequently, enantiomers of a chiral inhibitor can, and often do, exhibit vastly different biological activities. One enantiomer (the eutomer) may fit optimally into the binding site, forming key interactions that lead to potent inhibition, while the other (the distomer) may bind weakly or not at all.
In the context of chroman-based inhibitors, the stereocenter at the C2 position dictates the spatial orientation of the carboxylic acid group (or the amide derived from it) and the rest of the molecule. This orientation governs how the inhibitor presents its pharmacophores to the hinge region, the DFG motif, and other critical areas of the kinase domain. As we will see in the case of ROCK inhibitors, the difference in potency between the (R) and (S) enantiomers can be greater than tenfold, underscoring the critical importance of asymmetric synthesis.[4][5]
Application Focus: Asymmetric Synthesis of Rho Kinase (ROCK-II) Inhibitors
Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that acts as a downstream effector of the small GTPase RhoA.[4][6] Its role in regulating the actin cytoskeleton makes it a compelling target for diseases such as glaucoma, spinal cord injury, and hypertension. The development of potent and selective ROCK inhibitors is an area of intense research.
A series of highly potent chroman-based ROCK-II inhibitors has been developed where the chroman moiety serves as a core scaffold.[4][5] The synthesis leverages an amide coupling between a chroman carboxylic acid enantiomer and a substituted aniline fragment. Structure-activity relationship (SAR) studies revealed that the stereochemistry of the chroman core was a critical determinant of activity.
Workflow for the Synthesis of Chroman-Based ROCK Inhibitors
The general synthetic strategy involves the preparation of the chiral chroman carboxylic acid followed by a robust amide coupling to an appropriately functionalized amine, and final deprotection steps.
Caption: General workflow for synthesizing (R)-chroman-based kinase inhibitors.
Data Presentation: Stereochemistry-Driven Potency and Selectivity
The profound impact of the C2-stereocenter is evident when comparing the inhibitory activities of the enantiomeric pairs against ROCK-II and other related kinases. The (S)-enantiomer was identified as the eutomer for this particular series, demonstrating significantly higher potency.[5] This highlights that while this guide focuses on the utility of the (R)-acid as a building block, the choice between (R) and (S) is target-dependent and must be determined empirically.
| Compound ID | Chroman Stereocenter | ROCK-II IC₅₀ (nM) | PKA IC₅₀ (nM) | ppMLC Cell Assay IC₅₀ (nM) |
| (S)-1 | S | <1 | 9600 | <4 |
| (R)-1 | R | 7 | >20000 | 43 |
Data synthesized from Bannister, T. D., et al. (2011).[4][5]
Interpretation of SAR Data:
-
Potency: The (S)-enantiomer shows more than a 10-fold improvement in ROCK-II inhibition and cell-based potency compared to the (R)-enantiomer.[5]
-
Selectivity: While the (S)-enantiomer is more potent, the (R)-series demonstrates an interesting selectivity profile, with little to no affinity for PKA, a closely related kinase.[5] This illustrates a common challenge in drug development: the trade-off between potency and selectivity. For a different kinase target, the (R)-enantiomer could very well be the eutomer.
Experimental Protocols
The following protocols are generalized from methodologies reported in the literature and provide a robust starting point for researchers.
Protocol 1: Asymmetric Synthesis of (S)-Chroman-2-Carboxylic Acid
This protocol describes the synthesis of the (S)-enantiomer, which was the eutomer in the ROCK inhibitor case study. To obtain the (R)-enantiomer, the corresponding (S)-BINAP-based catalyst would be used.
Rationale: Asymmetric hydrogenation is a powerful and efficient method for establishing a chiral center with high enantiomeric excess (ee). The use of a chiral ruthenium-BINAP catalyst complex ensures that hydrogen is delivered to one face of the double bond of the chromene precursor preferentially.[5] Subsequent resolution with a chiral base can further enhance the enantiomeric purity to >99%.
Materials:
-
Chromene-2-carboxylic acid
-
[(RuCl((R)-H8-BINAP))₂ (μ-Cl)₃][NH₂Me₂] catalyst
-
Caesium formate (CsOOCH)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
(S,S)-chloramphenicol base
-
Acetonitrile
Procedure:
-
To a high-pressure reaction vessel, add chromene-2-carboxylic acid (1.0 equiv).
-
Add caesium formate (4.0 equiv) and the (R)-H8-BINAP-Ru catalyst (0.001 equiv).
-
Evacuate the vessel and backfill with nitrogen three times.
-
Add anhydrous methanol under a nitrogen atmosphere.
-
Pressurize the vessel with hydrogen gas to 100 psi.
-
Heat the reaction mixture to 40 °C and stir vigorously for 20 hours.
-
Cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure. The crude product should show high ee (e.g., ~89%).
-
Enantiomeric Enrichment: Dissolve the crude (S)-acid in acetonitrile. Add (S,S)-chloramphenicol base and heat to form a clear solution. Allow to cool slowly to room temperature to crystallize the desired salt.
-
Filter the crystals and treat with acid (e.g., 1N HCl) to liberate the free (S)-chroman-2-carboxylic acid. Extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, filter, and concentrate to yield the final product with >99% ee.[5]
Protocol 2: Amide Coupling with this compound
Rationale: A non-basic carbodiimide coupling method is selected to prevent the potential for racemization of the chiral center, which is alpha to the carboxylic acid.[5] Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) efficiently form the active ester in situ for clean conversion to the amide.
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline (e.g., Intermediate 10 from Bannister et al.) (1.1 equiv)[5]
-
EDC (1.2 equiv)
-
HOAt (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA, optional, 2.0 equiv)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.
-
Add the substituted aniline, followed by HOAt and EDC. If the aniline is used as a hydrochloride salt, add DIPEA to liberate the free base.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide precursor.
Versatility of the Chroman Scaffold Across Kinase Families
The utility of the chroman and related chromone scaffolds extends far beyond ROCK inhibitors. This privileged structure has been successfully incorporated into inhibitors targeting a diverse range of kinases crucial to cancer and neurodegenerative diseases.[1][7]
-
PI3K/Akt/mTOR Pathway: Chromone derivatives have been developed as potent inhibitors of this critical cell survival and proliferation pathway.[1]
-
MAPK Pathway: The chromone scaffold has been used to generate inhibitors targeting key components of the mitogen-activated protein kinase pathway.[1]
-
ATR Kinase: Benzothiazole-chromone hybrids have been investigated as potential inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response.[8][9]
-
CDKs: Chromone and coumarin-based compounds have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are central to cell cycle regulation.[1][10]
Caption: The chroman/chromone scaffold as a versatile core for targeting diverse kinase pathways.
Conclusion
This compound and its enantiomer are not merely reagents; they are strategic building blocks that enable the synthesis of stereochemically defined kinase inhibitors. The rigid chroman framework provides a reliable anchor for positioning functional groups within a kinase active site, while the C2-stereocenter allows for the fine-tuning of interactions to maximize potency and selectivity. The successful application in developing potent ROCK inhibitors serves as a compelling testament to this strategy. By understanding the principles of stereospecificity and employing robust asymmetric synthetic and coupling protocols, researchers can effectively leverage this valuable chiral scaffold to accelerate the discovery of next-generation kinase inhibitors for a multitude of therapeutic applications.
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- (2018). U.S. Patent No. 10059714B2.
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Application Note & Protocol: Microwave-Assisted Synthesis of Chroman-2-Carboxylic Acid Derivatives
Introduction: The Chroman Scaffold and the Need for Synthetic Acceleration
The chroman-2-carboxylic acid motif is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its derivatives are key components in a variety of biologically active molecules, including compounds with potential anti-inflammatory, antitumor, and antimicrobial properties.[1] The development of efficient, rapid, and sustainable synthetic routes to access these core structures is paramount for accelerating drug discovery programs, which rely on the timely generation of compound libraries for screening and lead optimization.[2][3]
Traditionally, the synthesis of such heterocyclic systems involves multi-step procedures that often require long reaction times, harsh conditions, and tedious purification processes.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[5][6] By utilizing microwave irradiation, chemists can achieve dramatic reductions in reaction times—often from hours to mere minutes—while simultaneously improving product yields and purity.[7][8][9] This application note provides a detailed protocol for the microwave-assisted synthesis of chroman-2-carboxylic acid derivatives, explains the scientific principles behind the methodology, and presents a framework for reaction optimization.
The Microwave Advantage: Rationale and Mechanism
Conventional heating methods rely on conduction and convection, where the reaction vessel is heated first, and the heat is then slowly and often unevenly transferred to the reaction mixture.[9] Microwave synthesis operates on a fundamentally different principle: dielectric heating.[10]
Microwave energy directly interacts with polar molecules and ionic species within the reaction mixture, leading to rapid and uniform volumetric heating.[8] This interaction is governed by two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent used, possess a dipole moment. When subjected to the rapidly oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, which translates into intense and rapid heating.[8][10]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from a salt or a catalyst), they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.
This direct energy transfer is highly efficient, minimizing energy waste and allowing for precise temperature control.[10] Furthermore, the use of sealed reaction vessels enables the system to reach temperatures far above the normal boiling point of the solvent, dramatically accelerating reaction rates according to the Arrhenius equation.[7] These factors collectively contribute to cleaner reactions with fewer by-products, aligning with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.[9][11]
General Reaction Workflow
The microwave-assisted synthesis of chroman-2-carboxylic acid derivatives typically follows a streamlined workflow. The process is designed for efficiency, from reagent preparation to the isolation of the final product.
Caption: A streamlined workflow for microwave-assisted synthesis.
Protocol: One-Pot Synthesis of 6-Bromo-4-oxo-chroman-2-carboxylic Acid
This protocol is adapted from optimized microwave-assisted methods for closely related chromone structures and illustrates a robust approach for synthesizing the chroman scaffold.[4][12] It involves a one-pot reaction between a substituted 2'-hydroxyacetophenone and an oxalate ester, followed by acid-catalyzed cyclization.
Materials:
-
5′-Bromo-2′-hydroxyacetophenone
-
Ethyl oxalate
-
Sodium ethoxide (NaOEt) or other suitable base
-
Ethanol (EtOH), absolute
-
Hydrochloric acid (HCl), concentrated
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave synthesizer capable of controlling temperature and pressure
Procedure:
-
Reagent Preparation: In a 10 mL microwave process vial, combine 5′-bromo-2′-hydroxyacetophenone (1 mmol, 215 mg) and absolute ethanol (3 mL). Add a magnetic stir bar.
-
Base Addition: To the stirred suspension, add sodium ethoxide (2.5 mmol, 170 mg).
-
Scientist's Note: The choice of base and its stoichiometry are critical. A strong base like NaOEt is required to deprotonate the phenolic hydroxyl group and the α-carbon of the acetophenone, initiating the condensation. An excess is used to drive the reaction to completion.[12]
-
-
First Microwave Step (Condensation): Add ethyl oxalate (1.2 mmol, 160 µL) to the mixture. Seal the vial securely with a cap. Place the vial in the microwave reactor cavity. Irradiate the mixture at 80°C for 10 minutes .
-
Scientist's Note: This first step facilitates the Claisen condensation between the acetophenone and ethyl oxalate. Microwave heating ensures rapid and uniform energy distribution, completing the condensation in minutes rather than hours.[13]
-
-
Second Microwave Step (Cyclization): After the first irradiation step, allow the vessel to cool to below 50°C. Carefully open the vial in a fume hood and add concentrated HCl (0.5 mL) dropwise. Reseal the vial. Place it back into the microwave reactor and irradiate at 120°C for 15 minutes .
-
Work-up and Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate should form. Filter the solid product and wash it with cold water (2 x 5 mL) and then a small amount of cold ethanol.
-
Purification: The isolated solid is often of high purity.[4] If necessary, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: Dry the purified product under vacuum and characterize by NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Optimization Parameters and Data
The efficiency of microwave-assisted synthesis is highly dependent on parameters such as temperature, time, solvent, and the choice of base or catalyst. The following table, based on data from the synthesis of related chromone-2-carboxylic acids, illustrates how these variables can be tuned to maximize yield.[4][12]
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | NaH (2.2) | Dioxane | 120 | 15 + 20 | 65 |
| 2 | NaOEt (2.2) | EtOH | 80 | 10 + 15 | 78 |
| 3 | NaOEt (2.5) | EtOH | 120 | 10 + 15 | 87 |
| 4 | K₂CO₃ (3.0) | DMF | 140 | 20 + 30 | 55 |
| 5 | NaOEt (2.5) | EtOH | 120 | 10 + 30 | 87 |
Data adapted from studies on 6-bromochromone-2-carboxylic acid synthesis, a close structural analog.[4][12] Time is shown as (Step 1 + Step 2).
Analysis of Optimization Data:
-
Base Selection: Strong alkoxide bases like sodium ethoxide (NaOEt) in their corresponding alcohol solvent provided superior yields compared to sodium hydride (NaH) or weaker carbonate bases.[12]
-
Temperature Effect: Increasing the temperature for the cyclization step from 80°C to 120°C significantly improved the reaction yield (compare Entry 2 and 3, assuming a higher temp for the second step in Entry 3).
-
Time: Extending the reaction time beyond the optimum (Entry 5 vs. Entry 3) did not result in a higher yield, highlighting the efficiency of the microwave protocol.[4]
Proposed Reaction Mechanism
The formation of the chroman-2-carboxylic acid core proceeds through a base-mediated condensation followed by an acid-catalyzed intramolecular cyclization.
Caption: Key steps in the formation of the chroman-2-carboxylic acid scaffold.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive base; insufficient temperature or time. | Use fresh, anhydrous base and solvent. Increase microwave temperature in 10°C increments or extend reaction time. Verify microwave power output. |
| Incomplete Reaction | Starting material remains after the reaction. | Increase the amount of base/catalyst. Ensure the reaction temperature is being reached and maintained. |
| Side Product Formation | Temperature too high; prolonged reaction time. | Reduce the reaction temperature. Screen different solvents. Decrease the irradiation time. |
| Poor Solubility | Reactants not fully dissolved. | Choose a solvent with a higher dielectric constant that better absorbs microwave energy and can better solubilize the reactants (e.g., DMF, NMP). |
Conclusion
Microwave-assisted synthesis represents a superior, field-proven methodology for the rapid and efficient construction of chroman-2-carboxylic acid derivatives.[4][6] This technology offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and higher product purity.[5][14] By enabling faster synthesis cycles, MAOS empowers researchers in drug discovery to accelerate the generation of novel chemical entities, ultimately shortening the timeline for identifying promising therapeutic candidates.[2] The protocols and principles outlined in this document provide a robust foundation for scientists to successfully implement this powerful technology in their laboratories.
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- Anonymous. (n.d.). A brief review: Microwave assisted organic reaction. Scholars Research Library.
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Application Notes & Protocols for Visible-Light Mediated Synthesis Involving Chroman-2-Carboxylic Acid Precursors
Introduction: A New Light on Privileged Scaffolds
The chroman ring system is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive molecules, including vitamin E and various flavonoids.[1] Traditional synthetic routes to functionalized chromans often require harsh conditions or multi-step procedures. The advent of visible-light photoredox catalysis has revolutionized this field, offering a milder, more efficient, and environmentally benign pathway to these valuable scaffolds.[2][3]
This guide provides a detailed exploration of visible-light mediated synthetic strategies that utilize precursors to chroman-2-carboxylic acid derivatives, specifically focusing on the decarboxylative functionalization of coumarin-3-carboxylic acids and chromone-3-carboxylic acids. These α,β-unsaturated carboxylic acids serve as powerful acceptors in radical reactions, enabling the construction of complex chroman-2-ones and chroman-4-ones through a cascade process.[4][5][6] We will delve into the mechanistic underpinnings of these reactions, provide field-proven protocols, and offer insights into experimental design and optimization.
Core Concept: The Doubly Decarboxylative Giese Reaction
A particularly elegant and powerful strategy is the "doubly decarboxylative" Giese reaction. This process involves two distinct decarboxylation events within a single catalytic cycle, allowing for the formation of a C-C bond at the C4 position of the resulting chroman-2-one.[1][4][7]
The Causality Behind the Strategy:
-
Radical Precursor Activation: The cycle is initiated by the generation of an alkyl radical. A common and effective method involves the single-electron reduction of N-(acyloxy)phthalimides (NHPI esters) by an excited photocatalyst.[4] This reduction is followed by rapid decarboxylation to yield the desired alkyl radical.
-
Michael Addition/Giese Reaction: The generated alkyl radical undergoes a Giese-type reaction, adding to the electron-deficient olefin of the coumarin-3-carboxylic acid. This step is crucial for forging the new C-C bond.[4][7]
-
Second Decarboxylation & Rearomatization: The subsequent radical intermediate then facilitates the decarboxylation of the coumarin-3-carboxylic acid moiety. A final protonation or hydrogen atom transfer (HAT) step yields the 4-substituted-chroman-2-one product and completes the catalytic cycle.[5]
This dual decarboxylation is synthetically powerful as it uses readily available carboxylic acids as both the radical source and the acceptor scaffold, with carbon dioxide as the only byproduct.[3][4]
Experimental Workflow & Key Parameters
The success of these photoredox reactions hinges on the careful control of several key parameters. The general workflow involves combining the substrates, photocatalyst, and base in an anhydrous solvent, degassing the mixture, and irradiating with a suitable visible light source.[4][5][6]
Logical Workflow Diagram
Caption: General experimental workflow for visible-light mediated synthesis.
Application Note 1: Photocatalyst and Reaction Condition Selection
The choice of photocatalyst is critical and must be matched with the redox potentials of the substrates. For the decarboxylative Giese reaction involving NHPI esters, ruthenium and iridium-based photocatalysts are highly effective.
Expertise in Action:
-
Ruthenium Catalysts: Ru(bpy)3(PF6)2 is a robust and commonly used photocatalyst for these transformations.[4] Its excited state is a potent reductant, capable of reducing the NHPI ester to initiate the radical cascade.
-
Iridium Catalysts: fac-Ir(ppy)3 is another excellent choice, particularly for reductive azaarylation reactions where it can activate (cyano)azaarenes.[5]
-
Organic Dyes: While not always as efficient for this specific transformation, organic photocatalysts like Eosin Y can be a cost-effective and metal-free alternative in some photoredox reactions.[8]
Trustworthiness through Self-Validation: A series of control experiments are essential to validate the reaction mechanism. Running the reaction in the dark, without the photocatalyst, or without the base should result in no product formation, confirming the necessity of each component.[4] The addition of a radical scavenger like TEMPO should also quench the reaction, providing strong evidence for a radical-mediated pathway.[7]
Table 1: Optimization of Reaction Parameters
| Parameter | Tested Conditions | Optimal Choice & Rationale | Reference |
| Photocatalyst | Ru(bpy)3(PF6)2, fac-Ir(ppy)3, Organic Dyes | Ru(bpy)3(PF6)2 (5 mol%) often gives the best yields for the doubly decarboxylative Giese reaction.[4] | [4] |
| Solvent | CH2Cl2, CHCl3, DMF, MeCN, THF | Anhydrous CH2Cl2 is frequently the solvent of choice, providing good solubility for substrates and promoting the reaction.[4] | [4] |
| Base | DIPEA, Et3N, Quinine | DIPEA (N,N-Diisopropylethylamine) acts as both a base and a sacrificial electron donor, which is crucial for the catalytic cycle.[4] | [4] |
| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere is critical to prevent quenching of the excited photocatalyst and side reactions with oxygen.[4][5][6] | [4][5][6] |
| Light Source | Blue LEDs (450-470 nm), Violet LEDs | Blue LEDs are typically optimal as their emission spectrum overlaps well with the absorption spectrum of Ru and Ir catalysts.[4] | [4] |
Protocol 1: Synthesis of 4-Cyclohexylchroman-2-one via Doubly Decarboxylative Giese Reaction
This protocol is adapted from the work of Albrecht et al. and provides a reliable method for the synthesis of 4-alkyl-substituted chroman-2-ones.[4]
Materials:
-
Coumarin-3-carboxylic acid (1.0 equiv.)
-
1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate (NHPI ester of cyclohexane carboxylic acid) (1.2 equiv.)
-
Ru(bpy)3(PF6)2 (5 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Schlenk flask or similar reaction vessel
-
Blue LED light source
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add coumarin-3-carboxylic acid (0.20 mmol, 1.0 equiv.), 1,3-dioxoisoindolin-2-yl cyclohexanecarboxylate (0.24 mmol, 1.2 equiv.), and Ru(bpy)3(PF6)2 (0.01 mmol, 5 mol%).
-
Add anhydrous CH2Cl2 (3 mL) followed by DIPEA (0.40 mmol, 2.0 equiv.) via syringe.
-
Ensure the flask is sealed and place it approximately 5-10 cm from a blue LED light source. Begin vigorous stirring.
-
Irradiate the reaction mixture for 24 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the light source and quench the reaction by opening the flask to the air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-cyclohexylchroman-2-one.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the doubly decarboxylative Giese reaction.
Application Note 2: Reductive Azaarylation of Coumarin-3-carboxylic Acids
This strategy extends the utility of photoredox catalysis to install azaarene moieties, which are prevalent in pharmaceuticals, at the C4 position of the chroman-2-one core.[5]
The Causality Behind the Strategy:
Instead of an NHPI ester, a (cyano)azaarene (e.g., 4-cyanopyridine) is used as the radical precursor. The excited photocatalyst is reductively quenched by a sacrificial electron donor (like Et3N or DIPEA). The resulting reduced photocatalyst then transfers an electron to the (cyano)azaarene, generating a radical anion. This species then participates in the decarboxylative Giese-type reaction with the coumarin-3-carboxylic acid.[5]
Protocol 2: Synthesis of 4-(pyridin-4-yl)chroman-2-one via Reductive Azaarylation
This protocol is adapted from the work of Moczulski et al. and demonstrates the synthesis of 4-azaaryl-substituted chroman-2-ones.[5]
Materials:
-
Coumarin-3-carboxylic acid (1.0 equiv.)
-
4-Cyanopyridine (1.5 equiv.)
-
fac-Ir(ppy)3 (3 mol%)
-
Triethylamine (Et3N) (3.0 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask or similar reaction vessel
-
Blue LED light source
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add coumarin-3-carboxylic acid (0.20 mmol, 1.0 equiv.), 4-cyanopyridine (0.30 mmol, 1.5 equiv.), and fac-Ir(ppy)3 (0.006 mmol, 3 mol%).
-
Add anhydrous DMF (2 mL) followed by Et3N (0.60 mmol, 3.0 equiv.) via syringe.
-
Seal the flask, place it near a blue LED light source, and begin vigorous stirring.
-
Irradiate the mixture for 24 hours at room temperature, monitoring by TLC or LC-MS.
-
After completion, remove the light source and concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-(pyridin-4-yl)chroman-2-one.
Troubleshooting and Further Considerations
-
Low Yields: If yields are low, consider increasing the catalyst loading (up to 10 mol%), increasing the concentration of the reaction mixture, or extending the reaction time. Ensure all reagents and solvents are scrupulously dry.
-
Substrate Scope: Electron-donating and electron-withdrawing groups on the coumarin-3-carboxylic acid are generally well-tolerated.[4] For the radical precursor, secondary and tertiary alkyl radicals from NHPI esters work well, while primary radicals can be more challenging.[7]
-
Scale-Up: When scaling up, ensure efficient light penetration throughout the reaction mixture. This may require using a larger surface area vessel or a flow chemistry setup for reactions larger than a few millimoles.
References
-
Moczulski, M., Kowalska, E., Kuśmierek, E., Albrecht, Ł., & Albrecht, A. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Advances, 11(45), 27782-27786. [Link]
-
Albrecht, A., Moczulski, M., & Albrecht, L. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry, 87(15), 10229-10238. [Link]
- Moczulski, M., Kowalska, E., Kuśmierek, E., Albrecht, Ł., & Albrecht, A. (2021).
-
Moczulski, M., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. ResearchGate. [Link]
-
Moczulski, M., et al. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Chen, J., et al. (2015). Visible-Light-Induced Decarboxylative Functionalization of Carboxylic Acids and Their Derivatives. Angewandte Chemie International Edition, 54(52), 15632-41. [Link]
-
Moczulski, M., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Advances. [Link]
-
Wang, Z., et al. (2022). Redox-neutral and metal-free synthesis of 3-(arylmethyl)chroman-4-ones via visible-light-driven alkene acylarylation. Frontiers in Chemistry, 10, 1024536. [Link]
-
Mondal, S., et al. (2024). Photocatalytic decarboxylation of free carboxylic acids and their functionalization. Chemical Communications. [Link]
-
Sharma, A., et al. (2019). Organophotoredox Catalysis: Visible-light-induced Multicomponent Synthesis of Chromeno[4, 3-b]chromene and Hexahydro-1H-xanthene Derivatives. Current Organocatalysis. [Link]
-
Inagi, S. (2021). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible. Journal of the Japan Society of Colour Material. [Link]
-
Chen, J., et al. (2015). Visible-Light-Induced Decarboxylative Functionalization of Carboxylic Acids and Their Derivatives. Angewandte Chemie. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Visible-Light-Induced Decarboxylative Functionalization of Carboxylic Acids and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photocatalytic decarboxylation of free carboxylic acids and their functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Redox-neutral and metal-free synthesis of 3-(arylmethyl)chroman-4-ones via visible-light-driven alkene acylarylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of (R)-chroman-2-carboxylic acid synthesis.
Welcome to the technical support center for the synthesis of (R)-chroman-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic route for both high yield and exceptional purity.
Overview of Synthetic Strategies
The synthesis of enantiomerically pure this compound is a critical step in the development of various pharmaceuticals. Several synthetic strategies are commonly employed, each with its own set of advantages and challenges. The most prevalent methods include:
-
Asymmetric Hydrogenation of Chromone-2-Carboxylic Acids: This is a highly efficient method that utilizes a chiral catalyst, often a rhodium complex, to achieve high enantioselectivity.[1][2] The choice of chiral ligand is crucial for the success of this reaction.
-
Organocatalytic Routes: These methods employ small organic molecules as catalysts, which can offer excellent enantioselectivity and avoid the use of heavy metals.[3][4] Bifunctional organocatalysts are often used to achieve high stereocontrol.[3]
-
Enzymatic Resolution: This technique uses enzymes, such as esterases, to selectively resolve a racemic mixture of chroman-2-carboxylic acid or its ester precursor.[5][6] This method can provide very high enantiomeric excess (ee).
-
Classical Resolution: This involves the formation of diastereomeric salts with a chiral amine, followed by separation.[7]
This guide will focus primarily on troubleshooting issues related to asymmetric hydrogenation and organocatalytic methods, as these are widely used for the direct synthesis of the desired enantiomer.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Enantiomeric Excess (ee)
Q: My reaction is producing the desired product, but the enantiomeric excess is consistently low. What are the likely causes and how can I improve it?
A: Low enantiomeric excess is a common and frustrating problem in asymmetric synthesis. Several factors can be at play, and a systematic approach to troubleshooting is recommended.[8]
Root Causes & Solutions:
-
Catalyst Purity and Activity: The chiral catalyst is the heart of the asymmetric reaction. Its purity and activity are paramount.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Ensure the catalyst is from a reputable source and has been stored correctly under an inert atmosphere. Impurities or degradation can severely impact enantioselectivity.[8]
-
Catalyst Activation: Some catalysts require an activation step. Consult the literature for the specific catalyst you are using to ensure it is being properly prepared.
-
Optimize Catalyst Loading: While a higher catalyst loading might increase the reaction rate, an optimal loading is necessary for high enantioselectivity. Experiment with incrementally increasing the catalyst loading.[3]
-
-
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.
-
Troubleshooting Steps:
-
-
Solvent Effects: The solvent can significantly influence the chiral environment of the reaction.
-
Substrate Quality: Impurities in the starting material (e.g., chromone-2-carboxylic acid) can interfere with the catalyst.
-
Troubleshooting Steps:
-
Purify Starting Material: Ensure your starting material is of high purity. Recrystallization or column chromatography may be necessary.
-
-
-
Presence of Water: Moisture can deactivate the catalyst and negatively impact the reaction.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantiomeric excess.
Issue 2: Low Reaction Yield
Q: My reaction has a good enantioselectivity, but the overall yield is poor. How can I improve the yield without compromising the purity?
A: Low yields can be caused by incomplete reactions, product degradation, or loss of product during workup and purification.
Root Causes & Solutions:
-
Incomplete Reaction:
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction over time to ensure it has gone to completion.[3][10]
-
Increase Reaction Time: If the reaction is slow, increasing the reaction time may be necessary.[3]
-
Increase Temperature: While lower temperatures often favor enantioselectivity, a very low temperature might hinder the reaction rate. A balance must be found. If the ee is already high, a slight increase in temperature could improve the yield.
-
Optimize Reagent Stoichiometry: Ensure the stoichiometry of all reagents is correct.[9]
-
-
-
Product Degradation:
-
Troubleshooting Steps:
-
Check for Side Reactions: Analyze the crude reaction mixture by NMR or LC-MS to identify any major byproducts. This can give clues about degradation pathways.
-
Modify Work-up Procedure: The product may be sensitive to the work-up conditions (e.g., acidic or basic washes). A neutral work-up might be necessary.
-
-
-
Loss During Purification:
-
Troubleshooting Steps:
-
Optimize Purification Method: Column chromatography is a common purification method.[3][11] Ensure the silica gel is not too acidic, which could cause degradation. Using a different stationary phase or solvent system might be necessary.
-
Recrystallization: If the product is a solid, recrystallization can be a very effective purification method that can minimize product loss compared to chromatography.
-
-
Issue 3: Formation of Side Products
Q: I am observing a significant amount of an unknown impurity in my reaction mixture. What are the common side products in this synthesis, and how can I avoid them?
A: The formation of side products can complicate purification and reduce the yield of the desired this compound.
Common Side Products and Their Prevention:
-
Over-reduction Products: In the case of asymmetric hydrogenation of chromone-2-carboxylic acid, the aromatic ring can sometimes be partially reduced, especially under harsh conditions (high pressure or temperature).
-
Prevention: Use milder reaction conditions (lower hydrogen pressure, lower temperature). Screen for a more selective catalyst.
-
-
Racemic Product: As discussed in the low ee section, any factor that compromises the chiral environment can lead to the formation of the undesired (S)-enantiomer.
-
Starting Material: Incomplete conversion will result in the presence of the starting material in the final product.
-
Prevention: Monitor the reaction to ensure completion.
-
Data Summary: Effect of Reaction Conditions
The following table summarizes the typical effects of various reaction parameters on the yield and enantioselectivity of the synthesis.
| Parameter | Effect on Yield | Effect on Enantioselectivity (ee) | Recommendation |
| Temperature | Generally increases with temperature | Often decreases at higher temperatures[3] | Start at a low temperature and increase if the reaction is too slow. |
| Solvent | Highly dependent on the specific reaction | Significant impact; must be screened[3] | Screen a variety of solvents (e.g., Toluene, CH₂Cl₂, THF).[3] |
| Catalyst Loading | Increases up to a certain point | Can have an optimal range | Start with the literature-recommended loading and adjust as needed.[3] |
| Reaction Time | Increases with time until completion | Can decrease if racemization occurs over time | Monitor the reaction by TLC/HPLC to determine the optimal time.[3] |
Experimental Protocols
This section provides a general protocol for the asymmetric hydrogenation of chromone-2-carboxylic acid. This should be adapted based on the specific chiral ligand and equipment available.
Protocol: Asymmetric Hydrogenation of Chromone-2-Carboxylic Acid
This protocol is a general guideline and should be optimized for your specific substrate and catalyst system.
-
Preparation:
-
To a dried Schlenk tube under a nitrogen atmosphere, add the chiral phosphine ligand (e.g., (R)-AntPhos, 7.5 mol%) and the rhodium precursor (e.g., [Rh(cod)₂]BF₄, 7.0 mol%).[12]
-
Add the anhydrous, degassed solvent (e.g., THF/dioxane mixture).[12]
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
-
Reaction:
-
In a separate dried reaction vessel, dissolve the chromone-2-carboxylic acid substrate (1.0 eq) in the reaction solvent.
-
Transfer the prepared catalyst solution to the reaction vessel via cannula.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction at the desired temperature (e.g., 25-50 °C) for the required time (typically 12-48 hours).[3]
-
-
Work-up and Purification:
-
Carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[3]
-
Experimental Workflow Diagram
Caption: A general workflow for asymmetric hydrogenation.
Product Analysis
Accurate determination of yield and purity is essential to evaluate the success of the synthesis.
Yield Calculation
Calculate the percentage yield based on the moles of the limiting reactant (typically the chromone-2-carboxylic acid substrate) and the moles of the purified product obtained.
Purity and Enantiomeric Excess (ee) Determination
-
NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the product and to assess its chemical purity.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess of the product.[3][8][9]
-
Method Development: A suitable chiral stationary phase (CSP) must be selected. Common choices include columns with polysaccharide-based selectors like Chiralcel OD-H or Chiralpak AD.[13] The mobile phase is typically a mixture of hexanes and an alcohol like isopropanol.[9]
-
Analysis:
-
Inject a sample of the racemic chroman-2-carboxylic acid to determine the retention times of both the (R) and (S) enantiomers.
-
Inject a sample of your synthesized product.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
-
-
References
-
Gomes, C., Oliveira, C., Reis, J., Dias, N., Cirrincione, G., Alcaro, S., Costa, G., Fagin, F., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(22), 4214. Retrieved from [Link]
-
Ni, Y., Li, N., Zhang, J., Xu, Y., & Xu, J. (2018). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 20(12), 2843-2853. Retrieved from [Link]
-
Yang, Y. X., Wang, N. X., Sheng, R. L., Zhang, J. P., Yu, A., & Wang, W. W. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203. Retrieved from [Link]
-
Wang, D., Chen, M., Wang, Z., & Zhang, X. (2018). Facile access to chiral chromanone-2-carboxylic acids enabled by rhodium-catalyzed chemo- and enantioselective hydrogenation. Chemical Communications, 54(75), 10599-10602. Retrieved from [Link]
-
Zuo, Z., & MacMillan, D. W. C. (2014). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society, 136(14), 5257-5260. Retrieved from [Link]
-
Gomes, C., Oliveira, C., Reis, J., Dias, N., Cirrincione, G., Alcaro, S., Costa, G., Fagin, F., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. Retrieved from [Link]
-
Ni, Y., Li, N., Zhang, J., Xu, Y., & Xu, J. (2018). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. ResearchGate. Retrieved from [Link]
-
Wang, C., Li, H., Wang, Y., & Wu, L. (2018). Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. ACS Omega, 3(12), 18275-18284. Retrieved from [Link]
-
Kim, D. W., Alam, M., Lee, Y. H., Khan, M. N. A., Zhang, Y., & Lee, Y. S. (2015). An efficient and practical enantiospecific synthesis of methyl chromanone- and chroman-2-carboxylates. Tetrahedron: Asymmetry, 26(15-16), 912-917. Retrieved from [Link]
-
Ni, Y., Li, N., Zhang, J., Xu, Y., & Xu, J. (2018). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Matilda. Retrieved from [Link]
-
Li, Y., Zhang, Z., & Zhang, X. (2020). Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4H-(Thio)chromenes for Synthesis of Chiral (Thio)chromanes. ResearchGate. Retrieved from [Link]
-
Wang, Y., Li, X., & Wang, J. (2015). Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. Organic & Biomolecular Chemistry, 13(2), 453-462. Retrieved from [Link]
-
Li, Y., Zhang, Z., & Zhang, X. (2024). Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4 H-(Thio)chromenes for Synthesis of Chiral (Thio)chromanes. Organic Letters, 26(28), 5917-5922. Retrieved from [Link]
-
Perova, A. V., Nelyubina, Y. V., & Davankov, V. A. (2017). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. ResearchGate. Retrieved from [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Wang, J., Li, H., & Zu, L. (2012). Organocatalytic Synthesis of Chromans and Benzopyrano[3,4-c]pyrrolidine. ResearchGate. Retrieved from [Link]
-
Rybalkin, M., Krupen'kin, A., Bush, A., & Krivolapov, D. (2022). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 27(19), 6296. Retrieved from [Link]
-
Singh, S., & Kumar, A. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. Retrieved from [Link]
-
Ewies, F. F., El-Shehry, M. F., & El-Gazzar, A. R. B. A. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Retrieved from [Link]
-
Adams, C. J., Bartlett, I. M., Dyson, P. J., & Laurenczy, G. (2011). Asymmetric hydrogenation of an α-unsaturated carboxylic acid catalyzed by intact chiral transition metal carbonyl clusters – diastereomeric control of enantioselectivity. Dalton Transactions, 40(14), 3623-3630. Retrieved from [Link]
-
Rio de Janeiro. (n.d.). Esterification Reaction The Synthesis And Purification Of. Retrieved from [Link]
-
Sharma, M. G., Vankar, S. D., & Makwana, H. M. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 15(24), 16673-16682. Retrieved from [Link]
-
Cornforth, J., Skucas, E., & MacMillan, D. W. C. (2020). Organocatalysis. Catalysis from A to Z. Retrieved from [Link]
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- 2. Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4 H-(Thio)chromenes for Synthesis of Chiral (Thio)chromanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
Side reactions and byproduct formation in (R)-chroman-2-carboxylic acid synthesis
As a Senior Application Scientist, I've designed this technical support center to provide in-depth, actionable guidance for researchers, scientists, and drug development professionals working on the synthesis of (R)-chroman-2-carboxylic acid. This guide moves beyond simple protocols to explain the "why" behind experimental choices, helping you troubleshoot common issues related to side reactions and byproduct formation.
Technical Support Center: Synthesis of this compound
Introduction
This compound and its derivatives are crucial chiral building blocks in the pharmaceutical industry.[1] Achieving high enantiomeric purity and chemical yield is paramount. However, the synthetic routes to this valuable compound are not without their challenges. This guide addresses the most common side reactions and byproduct formation issues encountered during its synthesis, providing troubleshooting strategies and preventative measures based on established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Enantiomeric Excess (ee) or Racemization
Question: My final product shows low enantiomeric excess. What are the likely causes and how can I prevent racemization?
Answer: Achieving high enantioselectivity is the primary challenge. Low ee% can stem from the synthetic strategy itself or from racemization occurring during the reaction or workup.
Root Causes & Solutions:
-
Inefficient Chiral Resolution:
-
Problem: When using classical resolution with a chiral amine (e.g., (R)-(+)-α-methylbenzylamine), the diastereomeric salts may have similar solubilities, leading to poor separation.[2]
-
Troubleshooting:
-
Solvent Screening: The choice of solvent is critical for differential crystallization of diastereomeric salts. Systematically screen a range of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, and mixtures with water).
-
Temperature Control: Implement a controlled cooling profile during crystallization. A slow, gradual temperature decrease often yields crystals of higher purity than rapid cooling.
-
Recrystallization: Perform multiple recrystallizations of the diastereomeric salt. While this can improve ee%, be mindful of the trade-off with overall yield.
-
-
-
Racemization During Synthesis or Workup:
-
Problem: The α-proton on the carboxylic acid is susceptible to deprotonation, especially under harsh basic or acidic conditions at elevated temperatures, leading to racemization.
-
Troubleshooting:
-
Mild Reaction Conditions: Whenever possible, use mild reaction conditions. For instance, if hydrolyzing an ester precursor, use a base like lithium hydroxide (LiOH) in a THF/MeOH/H₂O system at room temperature, which is generally effective and minimizes racemization.[3]
-
pH Control During Workup: During the acidification step to recover the carboxylic acid from its salt, avoid strongly acidic conditions or prolonged exposure. Use a controlled addition of a milder acid (e.g., 1N HCl) at low temperatures (0-5 °C).
-
Avoid Excessive Heat: During solvent evaporation or drying, use the lowest feasible temperature to prevent heat-induced racemization.
-
-
Workflow for Diagnosing Racemization:
Caption: Troubleshooting workflow for low enantiomeric excess.
Issue 2: Presence of Starting Material or Intermediates in the Final Product
Question: I'm performing a catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid to get the corresponding chroman, but my final product is contaminated with the starting material. What's wrong?
Answer: Incomplete reduction during catalytic hydrogenation is a common issue. This route involves the reduction of both a ketone and a double bond within the chromone structure.[4] The success of this reaction hinges on catalyst activity, hydrogen availability, and reaction conditions.
Root Causes & Solutions:
-
Catalyst Deactivation:
-
Problem: The Palladium on Carbon (Pd/C) catalyst can be poisoned by impurities (e.g., sulfur or nitrogen compounds) in the starting material or solvent. The catalyst may also be physically passivated.
-
Troubleshooting:
-
Use High-Purity Reagents: Ensure the starting chromone and solvent (e.g., glacial acetic acid) are of high purity.
-
Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Fresh Catalyst: Always use fresh, high-quality catalyst. Pd/C can lose activity over time if not stored properly.
-
-
-
Insufficient Hydrogen Pressure or Reaction Time:
-
Problem: The reduction may be slow, requiring higher pressure or longer reaction times to go to completion.
-
Troubleshooting:
-
Increase Hydrogen Pressure: Gradually increase the hydrogen pressure in the autoclave (e.g., from 1.0 MPa to 2.0 MPa).[4]
-
Extend Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.[4] Continue the reaction until the starting material spot/peak is no longer visible.
-
-
-
Poor Mass Transfer:
-
Problem: In a heterogeneous catalysis system, efficient mixing is crucial for the substrate and hydrogen to interact with the catalyst surface.
-
Troubleshooting:
-
Improve Agitation: Ensure the stirring or shaking of the autoclave is vigorous enough to keep the catalyst suspended and facilitate gas-liquid mass transfer.
-
-
Data Summary: Hydrogenation Optimization Parameters
| Parameter | Standard Condition | Troubleshooting Action | Potential Side Effect |
| Catalyst Loading | 5% Pd/C, 5 mol% | Increase to 10 mol% | Increased cost |
| H₂ Pressure | 1.0 - 2.0 MPa | Increase up to 3.0 MPa | Requires higher-rated equipment |
| Temperature | 70-80 °C | Maintain; avoid high temps | Potential for side reactions |
| Reaction Time | 4-8 hours | Monitor by TLC/HPLC; extend as needed | Potential for over-reduction (rare) |
| Agitation | Moderate | Increase to vigorous | Ensure proper vessel baffling |
Issue 3: Formation of Decarboxylated Byproduct
Question: I am observing a significant amount of a byproduct that appears to be the chroman ring without the carboxylic acid group. Why is this happening?
Answer: Unwanted decarboxylation is a potential side reaction, particularly when the synthesis involves high temperatures or strong acidic/basic conditions. While some modern synthetic routes leverage "doubly decarboxylative" strategies under controlled conditions to form C-C bonds, accidental decarboxylation leads to yield loss.[5][6][7]
Root Causes & Solutions:
-
Thermal Instability:
-
Problem: Chroman-2-carboxylic acid, like many carboxylic acids, can decarboxylate upon excessive heating.
-
Troubleshooting:
-
Temperature Control: Avoid high temperatures during reaction workup, solvent distillation, and drying. Use vacuum distillation at lower temperatures.
-
Reaction Conditions: If your synthetic route requires heat, optimize for the lowest possible temperature and shortest reaction time that still affords a good conversion rate.
-
-
-
Acid/Base Catalyzed Decarboxylation:
-
Problem: The presence of strong acids or bases, especially at elevated temperatures, can facilitate the loss of CO₂.
-
Troubleshooting:
-
Neutralize Carefully: After acidic or basic steps, ensure the reaction mixture is carefully neutralized to a pH around 7 before any heating steps are performed.
-
Use Milder Reagents: Where possible, opt for milder acids or bases.
-
-
Reaction Pathway: Desired vs. Side Reaction
Caption: Competing pathways of product formation and decarboxylation.
Protocols for Purification
Protocol 1: General Purification of Carboxylic Acids
If your crude product contains neutral or basic impurities, an acid-base extraction is a highly effective purification method.
Steps:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1M sodium bicarbonate solution). The carboxylic acid will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic layer. The pH of the aqueous layer should be at least two units above the pKa of the acid.[8]
-
Separation: Separate the aqueous layer. The organic layer can be discarded (or saved for analysis of byproducts).
-
Acidification: Cool the aqueous layer in an ice bath (0-5 °C) and slowly add 1N HCl with stirring until the pH is acidic (pH ~2). The this compound will precipitate out.
-
Product Extraction: Extract the acidified aqueous solution with fresh diethyl ether or ethyl acetate (3x volumes).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure at a low temperature (<40 °C) to yield the purified product.[8]
Protocol 2: Purification via Recrystallization
For removing closely related impurities, such as residual starting material from a hydrogenation reaction, recrystallization is often the best method.
Steps:
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common systems for carboxylic acids include toluene, toluene/heptane, or ethanol/water.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent system.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
References
-
Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry (RSC Publishing). Available at: [Link]
-
An efficient and practical enantiospecific synthesis of methyl chromanone- and chroman-2-carboxylates. Lookchem. Available at: [Link]
-
Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI. Available at: [Link]
-
Scheme 3. Synthesis of (R)-methyl chroman-2-carboxylates 2a-2f and (R)-chroman-2-carboxylic acids 6a-6f. ResearchGate. Available at: [Link]
-
Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. ProQuest. Available at: [Link]
-
Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. ResearchGate. Available at: [Link]
-
Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. UQ eSpace - The University of Queensland. Available at: [Link]
-
Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing. Available at: [Link]
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. National Institutes of Health (NIH). Available at: [Link]
-
Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. Available at: [Link]
-
Methods for the synthesis of chiral carboxylic acids and derivatives. ResearchGate. Available at: [Link]
-
Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. National Institutes of Health (NIH). Available at: [Link]
-
General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]
Sources
- 1. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - ProQuest [proquest.com]
- 7. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: A Troubleshooting Guide to the Scale-Up of (R)-Chroman-2-Carboxylic Acid Production
Welcome to the Technical Support Center for the production of (R)-chroman-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important chiral building block. Drawing from established scientific principles and practical experience, this resource provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered in the laboratory and during pilot-scale production.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Overall Yield of Racemic Chroman-2-Carboxylic Acid
Q: We are experiencing a lower than expected yield in our initial synthesis of the racemic chroman-2-carboxylic acid, even before the chiral resolution step. What are the likely causes and how can we optimize the process?
A: A low yield in the synthesis of the racemic precursor is a common issue when scaling up. The synthesis of chroman-2-carboxylic acid often starts from precursors that either contain the chromane ring system or can be cyclized to form it. A frequent method involves the reduction of a chromone precursor, such as 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, via catalytic hydrogenation.[1] Several factors in this process can contribute to a reduced yield:
-
Catalyst Activity and Loading: The efficiency of the catalytic hydrogenation is highly dependent on the activity of the palladium-on-carbon (Pd/C) catalyst. On a larger scale, ensuring uniform mixing of the catalyst with the reactants is crucial. Inadequate agitation can lead to localized areas of low catalyst concentration, resulting in incomplete reaction. Consider increasing the catalyst loading or using a higher activity catalyst if the reaction is sluggish.
-
Hydrogen Pressure and Temperature: These parameters are critical for the reduction process.[1] Inconsistent temperature control in a larger reactor can lead to side reactions or incomplete conversion. Ensure your reactor's heating and cooling systems are robust enough for the scaled-up volume. Similarly, maintaining a consistent hydrogen pressure is vital for driving the reaction to completion.
-
Solvent Quality and Purity: The presence of impurities in the solvent, such as glacial acetic acid, can poison the catalyst and inhibit the reaction.[1] Always use high-purity solvents for catalytic reactions, especially during scale-up.
-
Work-up and Isolation: The isolation of the product after the reaction is another potential source of yield loss. The process typically involves filtering off the catalyst and then precipitating the product.[1] During filtration on a larger scale, product can be lost on the filter medium. Ensure efficient washing of the filter cake with a suitable solvent to recover all the product. When precipitating the product, the choice of anti-solvent and the rate of addition can significantly impact the crystal size and ease of filtration, thereby affecting the isolated yield.
Issue 2: Poor Enantiomeric Excess (ee) After Chiral Resolution
Q: Our primary challenge is achieving a high enantiomeric excess (ee) for the desired (R)-enantiomer during the chiral resolution step. What factors influence the efficiency of the resolution, and what strategies can we employ for improvement?
A: Achieving high enantiomeric excess is the cornerstone of producing enantiomerically pure compounds. The most common method for resolving chroman-2-carboxylic acid is through the formation of diastereomeric salts with a chiral amine.[2][3] Several factors can lead to poor ee:
-
Choice of Resolving Agent: The selection of the chiral resolving agent is the most critical factor. The ideal agent will form a diastereomeric salt with one enantiomer of the carboxylic acid that has significantly lower solubility in the chosen solvent system, allowing for its selective crystallization.[4] Commonly used resolving agents for carboxylic acids include chiral amines like (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.[2] If you are experiencing poor resolution, it is advisable to screen a variety of chiral bases.
-
Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent.[5] A single solvent may not provide sufficient solubility differences between the two diastereomers. Experiment with solvent mixtures to fine-tune the solubility and enhance the selective crystallization of the desired diastereomeric salt.
-
Crystallization Conditions: The temperature, cooling rate, and agitation during crystallization all play a crucial role. A slow cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, thus reducing the enantiomeric excess of the isolated solid.
-
Purity of the Racemic Mixture: Impurities in the starting racemic chroman-2-carboxylic acid can interfere with the crystallization process, leading to the formation of impure crystals and a lower ee. Ensure the racemic starting material is of high purity before attempting the resolution.
An alternative to classical chemical resolution is enzymatic resolution . This method can offer high enantioselectivity and milder reaction conditions. For instance, specific esterases can be used for the enantioselective hydrolysis of a racemic ester of chroman-2-carboxylic acid, yielding the desired enantiopure acid.[6]
Issue 3: Difficulty with Product Purification on a Larger Scale
Q: We are struggling with the purification of the final this compound after the resolution and liberation from the diastereomeric salt. What are the common impurities, and what are the best practices for purification at scale?
A: Purification challenges at scale often stem from the introduction of new impurities or the difficulty in removing existing ones with larger volumes. Common impurities can include the residual resolving agent, the undesired (S)-enantiomer, and process-related impurities.
-
Removal of the Resolving Agent: After isolating the desired diastereomeric salt, the chiral amine must be removed to liberate the free carboxylic acid. This is typically done by treating the salt with an acid. Incomplete removal of the chiral amine is a common issue. Thorough washing of the product with an appropriate aqueous acid solution is crucial.
-
Minimizing the Undesired Enantiomer: If the initial resolution did not achieve the desired enantiomeric excess, a recrystallization of the final product may be necessary. The choice of solvent for recrystallization is critical and should be one in which the desired (R)-enantiomer has lower solubility than the (S)-enantiomer at lower temperatures.
-
Process-Related Impurities: These can arise from side reactions or from the starting materials. If the initial synthesis of the racemic acid produced byproducts, they may carry through the resolution process. Purification methods like column chromatography, which are feasible at the lab scale, are often not practical for large-scale production.[7][8] Therefore, optimizing the initial synthesis to minimize byproduct formation is essential. For some impurities, treatment with oxidizing agents like hydrogen peroxide followed by distillation or evaporation can be an effective purification strategy.[9]
Experimental Protocols & Methodologies
Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This protocol outlines a general method for determining the enantiomeric excess of this compound. The exact conditions may need to be optimized for your specific system.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., a mixture of hexane and isopropanol).
-
-
HPLC Conditions:
-
Chiral Stationary Phase (CSP): A column with a chiral stationary phase is required. The choice of CSP is critical for achieving separation.
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid is commonly used. The exact ratio will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., 254 nm).
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Record the chromatogram. The two enantiomers should appear as two separate peaks.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:
-
ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
-
-
For a more detailed understanding of analytical techniques for stereochemistry, refer to resources on chiral chromatography and NMR spectroscopy.[10]
Visualizing the Workflow
Diagram 1: General Workflow for this compound Production
Caption: Production workflow for this compound.
Quantitative Data Summary
| Parameter | Target Value | Common Issues | Troubleshooting Actions |
| Racemic Synthesis Yield | > 85% | Incomplete reaction, side products | Optimize catalyst loading, hydrogen pressure, and temperature. Use high-purity solvents. |
| Enantiomeric Excess (ee) | > 99% | Poor separation of diastereomers | Screen different chiral resolving agents and solvent systems. Optimize crystallization conditions. |
| Final Product Purity | > 99.5% | Residual resolving agent, undesired enantiomer | Thorough washing, recrystallization from a suitable solvent. |
References
- Technical Support Center: Scaling Up Chiral Resolution of Amines - Benchchem.
- Challenges in the synthesis of chroman‐4‐one derivatives. - ResearchGate.
- Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - MDPI.
- Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
- Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - NIH.
- Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing).
- Scheme 3. Synthesis of (R)-methyl chroman-2-carboxylates 2a-2f and (R) - ResearchGate.
-
Liquid chromatographic resolution of 2-hydroxycarboxylic acids on a new chiral stationary phase derived from (S)-leucine - PubMed. Available from: [Link]
- Part 6: Resolution of Enantiomers - Chiralpedia.
-
Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids - UQ - UQ eSpace - The University of Queensland. Available from: [Link]
-
ASYMMETRIC SYNTHESIS OF CHIRAL CHROMANES AND EXPLORATION ON THEIR PHARMACEUTICAL ACTIVITIES ZHANG XIAO Ph.D. THESIS THE UNIVERSI - HKU Scholars Hub. Available from: [Link]
- Scalable synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman for pharmaceutical production - Benchchem.
-
Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Publishing. Available from: [Link]
-
Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. Available from: [Link]
-
Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development - PMC - NIH. Available from: [Link]
-
Strategies in optical resolution: a practical guide | Request PDF - ResearchGate. Available from: [Link]
-
(PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - ResearchGate. Available from: [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available from: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - NIH. Available from: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH. Available from: [Link]
-
Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. Available from: [Link]
-
Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade - PMC - NIH. Available from: [Link]
- Part 7: Analytical Techniques for Stereochemistry - Chiralpedia.
-
Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - PMC - PubMed Central. Available from: [Link]
-
Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities.. Available from: [Link]
-
Enantiomeric excess determination of a chiral carboxylic acid using the enantiomer-labeled host method by electrospray ionization mass spectrometry - PubMed. Available from: [Link]
-
A Process for Synthesis of Chroman Derivatives | IITBombay - IRCC. Available from: [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. Available from: [Link]
- US5387713A - Process for purification of carboxylic acids - Google Patents.
-
Advanced Hybrid Polysaccharide—Lipid Nanocarriers for Bioactivity Improvement of Phytochemicals from Centella asiatica and Hypericum perforatum - MDPI. Available from: [Link]
-
Coumarin-3-carboxylic acid: a second P21/c modification - ResearchGate. Available from: [Link]
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Technical Support Center: Stability Studies of (R)-Chroman-2-Carboxylic Acid
Welcome to the technical support guide for (R)-chroman-2-carboxylic acid stability studies. This center is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshoot common experimental issues, and offer detailed protocols for robust stability testing. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the design and execution of stability studies for this compound, with a focus on the principles outlined by the International Council for Harmonisation (ICH) guidelines.
Q1: Why is it critical to perform forced degradation studies on this compound?
A1: Forced degradation, or stress testing, is a fundamental requirement of drug development mandated by regulatory bodies like the EMA and FDA, as detailed in the ICH Q1A(R2) guideline.[1][2] The primary purposes are:
-
To Identify Degradation Pathways: Stressing the molecule under exaggerated conditions (e.g., high heat, extreme pH, oxidation, light) helps to identify the most likely degradation products that could form during long-term storage.[3][4]
-
To Develop and Validate Stability-Indicating Methods: A stability-indicating analytical method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Forced degradation generates these degradants, which are then used to prove the method's specificity and resolving power.[4][5]
-
To Understand the Intrinsic Stability of the Molecule: These studies reveal the molecule's inherent vulnerabilities, which informs decisions on formulation, packaging, and storage conditions.[2][6] For instance, if the molecule is highly susceptible to light, light-resistant packaging is required.
Q2: What are the essential stress conditions I must include for this compound?
A2: Based on the structure, which contains a carboxylic acid functional group and a chroman ring system, and in accordance with ICH guidelines, the following conditions are mandatory[2][7][8]:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperatures. This tests the susceptibility of the ether linkage in the chroman ring and other potential hydrolytic sites.[7][8]
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M to 1 M NaOH) to assess stability in alkaline conditions. The carboxylic acid will be deprotonated, which may influence its degradation pathways.
-
Oxidation: Exposure to an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), typically in the range of 0.1% to 3%.[4][8] The chroman ring may be susceptible to oxidative ring-opening or other modifications.
-
Thermal Stress: Exposing the solid drug substance to dry heat at temperatures significantly above accelerated stability conditions (e.g., 60°C, 70°C, or higher).[2] Carboxylic acids, in particular, can be prone to thermal decarboxylation.[9][10][11][12]
-
Photostability: Exposing the drug substance to a controlled source of UV and visible light as specified in ICH Q1B guidelines.[2][3] Chroman structures can absorb UV light and may be photolabile.
Q3: How much degradation should I aim for in my forced degradation studies?
A3: The goal is to achieve meaningful degradation without completely destroying the molecule. A generally accepted target is 5-20% degradation of the parent compound.[8]
-
Less than 5% degradation may not be sufficient to produce and identify the primary degradants and properly challenge the analytical method.
-
More than 20% degradation can lead to the formation of secondary and tertiary degradants that may not be relevant to real-world storage conditions, making the degradation pathway overly complex and difficult to interpret.[8] You should adjust the stressor concentration, temperature, and exposure time to achieve this target.
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your stability studies of this compound.
Q: I see a significant loss of my main peak under thermal stress, but no major degradation peak is appearing. What could be happening?
A: This scenario often points to a few possibilities:
-
Decarboxylation: The most probable cause for a carboxylic acid is thermal decarboxylation, where the molecule loses CO₂ to form (R)-chroman.[9][10][11] The resulting degradant is more volatile and may have a much shorter retention time or may not be detected efficiently by your current method (especially if UV detection is at a wavelength specific to the carboxylated form).
-
Troubleshooting Steps:
-
Analyze your sample using Gas Chromatography-Mass Spectrometry (GC-MS) to look for a volatile, lower molecular weight compound corresponding to (R)-chroman.
-
Modify your HPLC method to include a very early elution time point and adjust the detector wavelength to see if a new peak appears.
-
-
-
Precipitation or Poor Solubility: The degradant might be insoluble in your sample diluent and is being filtered out or not injected properly.
-
Troubleshooting Steps:
-
Visually inspect the stressed sample for any precipitate.
-
Try a different diluent with stronger solubilizing power.
-
-
Q: My oxidative stress study with hydrogen peroxide shows almost 100% degradation instantaneously, even with low H₂O₂ concentrations. How can I achieve controlled degradation?
A: The chroman ring system can be highly sensitive to oxidation. If the reaction is too rapid, you need to moderate the conditions.
-
Troubleshooting Steps:
-
Lower the Temperature: Conduct the experiment at a reduced temperature (e.g., in an ice bath) to slow down the reaction kinetics.
-
Reduce H₂O₂ Concentration: Use a much more dilute solution of H₂O₂ (e.g., 0.01% or lower).
-
Shorten Exposure Time: Prepare samples and immediately quench the reaction (if possible) or inject them onto the HPLC system at very short time points (e.g., 5, 15, 30 minutes).
-
Consider a Milder Oxidant: While H₂O₂ is standard, for highly labile molecules, exposure to atmospheric oxygen under light or heat might provide a more controlled degradation pathway.
-
Q: In my acid hydrolysis study, I observe multiple small peaks that are not well-resolved. How can I improve my analytical method?
A: This indicates that your current HPLC method is not "stability-indicating" for the degradants formed under acidic conditions.
-
Troubleshooting Steps:
-
Gradient Optimization: The primary approach is to develop a shallower gradient. A slower increase in the organic solvent percentage over a longer run time will provide better separation of closely eluting peaks.
-
Change Mobile Phase pH: Adjusting the pH of the aqueous portion of your mobile phase can alter the ionization state of the degradants and the parent molecule, significantly impacting retention and selectivity.
-
Try a Different Column Chemistry: If gradient optimization is insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column) to exploit different separation mechanisms.
-
Use LC-MS for Peak Purity Analysis: Use a mass spectrometer to confirm if each chromatographic peak corresponds to a single mass or multiple co-eluting species. This is crucial for method development.
-
Data Presentation & Summary
For clear and comparative analysis, your forced degradation results should be summarized in a structured table.
Table 1: Summary of Forced Degradation Conditions and Results for this compound
| Stress Condition | Reagent/Parameters | Time | Temperature | % Assay of Parent | % Degradation | Major Degradants (Retention Time) | Mass Balance (%) |
| Acid Hydrolysis | 1 M HCl | 24 h | 60°C | 92.5 | 7.5 | D1 (4.2 min), D2 (5.1 min) | 99.5 |
| Base Hydrolysis | 1 M NaOH | 8 h | 60°C | 88.1 | 11.9 | D3 (3.8 min) | 99.2 |
| Oxidative | 1% H₂O₂ | 4 h | RT | 85.3 | 14.7 | D4 (7.8 min) | 98.9 |
| Thermal (Solid) | Dry Heat | 48 h | 80°C | 95.2 | 4.8 | D5 (2.1 min - Potential Decarboxylation Product) | 97.1* |
| Photolytic (Solid) | ICH Q1B Option II | 1.2M lux·h / 200 W·h/m² | RT | 98.9 | 1.1 | No significant degradation | 100.1 |
Note: Lower mass balance in thermal stress may indicate formation of volatile degradants.
Visualizations: Workflows and Logic Diagrams
Diagrams are essential for visualizing complex experimental processes and decision-making logic.
Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
Troubleshooting Logic for Unexpected Peaks
Sources
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. snscourseware.org [snscourseware.org]
- 3. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 4. Ich guideline for stability testing | PPTX [slideshare.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference) | OSTI.GOV [osti.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methods for determining the enantiomeric excess of (R)-chroman-2-carboxylic acid
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with (R)-chroman-2-carboxylic acid. This guide is structured to provide in-depth, field-tested insights into the common methods for determining enantiomeric excess (e.e.). Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reliable results.
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used and definitive method for accurately determining the enantiomeric excess of chiral compounds. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
Frequently Asked Questions (FAQs): Chiral HPLC
Q1: Why is a chiral stationary phase necessary for separating enantiomers? A1: Enantiomers have identical physical properties (e.g., boiling point, polarity) in an achiral environment. Therefore, standard HPLC columns (like C18) cannot distinguish between them.[1] A chiral stationary phase creates a chiral environment where transient diastereomeric complexes are formed between the CSP and the enantiomers. These complexes have different energies and stabilities, resulting in differential retention and separation.[1][2]
Q2: What type of chiral column is best for this compound? A2: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose that are coated or immobilized on a silica support, are the most versatile and successful for a broad range of chiral compounds, including carboxylic acids.[1][3] For chroman-2-carboxylic acid and its derivatives, columns like Chiralpak® AD or Chiralcel® OD series are excellent starting points.[4]
Q3: What is the typical mobile phase for this analysis? A3: Normal-phase chromatography is most common for polysaccharide-based CSPs. A typical mobile phase consists of a mixture of n-hexane and an alcohol modifier, such as isopropanol (IPA) or ethanol.[1] For acidic analytes like chroman-2-carboxylic acid, adding a small amount (typically 0.1%) of a strong acid, like trifluoroacetic acid (TFA), to the mobile phase is crucial. This suppresses the ionization of the carboxylic acid, leading to better peak shape and improved resolution.[1][3]
Q4: Can I use reversed-phase chromatography? A4: While less common for initial screening on many polysaccharide columns, reversed-phase methods are possible, especially with immobilized CSPs. These methods typically use mixtures of acetonitrile or methanol with aqueous buffers.[2] However, for chroman-2-carboxylic acid, normal-phase is generally the more established and recommended starting point.
Troubleshooting Guide: Chiral HPLC
Q: My enantiomer peaks are not separating at all. What should I do? A: This is a common issue indicating that the chosen CSP and mobile phase are not suitable.
-
Solution 1: Change the Alcohol Modifier. The type of alcohol can significantly alter selectivity. If you are using isopropanol, try switching to ethanol, or vice-versa.
-
Solution 2: Adjust Modifier Percentage. Systematically vary the percentage of the alcohol in the mobile phase. Start at 10% and increase in 5% increments up to 30-40%. A change in selectivity is often observed.
-
Solution 3: Screen Different Columns. If adjusting the mobile phase doesn't work, the CSP itself may not be appropriate. The most effective strategy is to screen a variety of polysaccharide-based columns with different chiral selectors (e.g., an amylose-based vs. a cellulose-based column).[1]
Q: I have poor resolution (Rs < 1.5) between my enantiomer peaks. How can I improve it? A: Poor resolution means the peaks are too close together.
-
Solution 1: Optimize the Mobile Phase. Fine-tune the alcohol percentage in 1-2% increments. Sometimes a small change can have a large impact on resolution.
-
Solution 2: Lower the Flow Rate. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the enantiomers and the stationary phase, which can improve resolution.[1]
-
Solution 3: Adjust the Temperature. Temperature affects the thermodynamics of the chiral recognition. Try running the analysis at a lower temperature (e.g., 10-15°C). In most cases, lower temperatures enhance enantioselectivity.[1]
Q: My peaks are broad and tailing. What is the cause? A: Peak tailing is often caused by undesirable secondary interactions between the analyte and the stationary phase.
-
Solution 1: Ensure Acidic Modifier is Present. For carboxylic acids, the most common cause of tailing is interaction with the silica support. Ensure you have ~0.1% TFA in your mobile phase to suppress the carboxylate's ionization.[1]
-
Solution 2: Check for Column Overload. Injecting too much sample can saturate the column. Try reducing the concentration of your sample or the injection volume.[1]
-
Solution 3: Check for Contamination. A contaminated guard column or analytical column can cause poor peak shape. Flush the column with a strong solvent (check the column care guide) or replace the guard column.[5]
Experimental Protocol: Chiral HPLC Method Development
This protocol provides a starting point for developing a separation method for this compound.
-
Column Selection: Start with a Chiralpak® AD-H or Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.
-
Initial Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v).
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm or 280 nm.
-
-
Analysis and Optimization:
-
Inject a racemic standard first to determine the retention times of both enantiomers.
-
If resolution is poor, systematically adjust the isopropanol percentage (e.g., try 15% or 25%).
-
If peaks are still not resolved, switch the alcohol to ethanol and repeat the screening.
-
Once separation is achieved, calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
Data Summary: Chiral HPLC Starting Conditions
| Parameter | Condition 1 (Starting Point) | Condition 2 (Alternative) |
| Column | Chiralpak® AD-H | Chiralcel® OD-H |
| Mobile Phase | n-Hexane/IPA/TFA (80:20:0.1) | n-Hexane/Ethanol/TFA (85:15:0.1) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 15°C |
II. NMR Spectroscopy for Enantiomeric Excess
NMR spectroscopy can be a rapid and powerful tool for determining e.e. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary must be added to create diastereomeric species that will have distinct NMR signals.[6]
Method 1: Chiral Derivatizing Agents (CDAs)
In this method, the carboxylic acid is covalently reacted with an enantiomerically pure chiral agent (e.g., a chiral alcohol or amine) to form a mixture of diastereomers. These diastereomers have different spatial arrangements and thus will exhibit separate, quantifiable signals in the NMR spectrum.
Method 2: Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form weak, transient, non-covalent complexes (diastereomeric solvates) with the analyte.[7] This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers. This method is often faster as it doesn't require a chemical reaction and purification.
Frequently Asked Questions (FAQs): NMR Methods
Q1: Which method is better, CDA or CSA? A1: It depends on the application.
-
CDAs typically produce larger chemical shift differences (Δδ), making quantification easier and more accurate. However, the derivatization reaction must go to completion, and there's a risk of kinetic resolution or racemization.[6]
-
CSAs are faster and non-destructive to the sample.[7] However, the induced chemical shift differences can be small and may require a higher field NMR instrument to resolve. The choice often comes down to experimental convenience and the specific analyte-agent pairing.
Q2: What are some common chiral agents for carboxylic acids? A2:
-
For CDA: Enantiomerically pure alcohols or amines are used to form esters or amides. (R)- or (S)-1-phenylethanol is a common choice.
-
For CSA: Chiral amino alcohols, such as (R)- or (S)-phenylglycinol, are effective for carboxylic acids as they can interact via hydrogen bonding.[8][9]
Q3: How do I choose which proton signal to monitor for quantification? A3: Choose a well-resolved singlet or a sharp multiplet that is far from other signals in the spectrum, especially the signals from the chiral agent itself. For chroman-2-carboxylic acid, the proton at the C2 position (the α-proton) is often a good candidate as it is directly adjacent to the stereocenter and likely to experience a noticeable chemical shift difference upon interaction with a chiral agent.
Troubleshooting Guide: NMR Methods
Q: (CDA Method) I'm not seeing two distinct signals after derivatization. A: This could be due to several factors.
-
Solution 1: Incomplete Reaction. Ensure the derivatization reaction has gone to completion. Use a slight excess of the derivatizing agent and coupling reagents, and allow sufficient reaction time. Monitor the reaction by TLC or a preliminary NMR to check for the disappearance of the starting carboxylic acid.
-
Solution 2: Insufficient Resolution. The chemical shift difference (Δδ) may be too small to be resolved by your instrument. Try acquiring the spectrum on a higher field NMR (e.g., 500 MHz or higher).
-
Solution 3: Unsuitable Derivatizing Agent. The chosen agent may not be inducing a large enough chemical shift difference. You may need to screen other chiral derivatizing agents.
Q: (CSA Method) The peaks are broad, and the chemical shift difference is very small. A: This is a common challenge with CSAs.
-
Solution 1: Optimize Concentration. The concentration of both the analyte and the CSA can affect the chemical exchange rate and the observed shifts. Experiment with different concentrations and molar ratios (e.g., 1:1, 1:1.5, 1:2 analyte:CSA).
-
Solution 2: Lower the Temperature. Lowering the acquisition temperature can slow down molecular tumbling and intermolecular exchange, often resulting in sharper signals and larger Δδ values.
-
Solution 3: Change the Solvent. The solvent can influence the intermolecular interactions. Try different deuterated solvents (e.g., CDCl₃, C₆D₆, CD₃CN) to see if it improves resolution.
Experimental Protocol: CSA Method using ¹H NMR
-
Preparation: In an NMR tube, dissolve ~5-10 mg of the chroman-2-carboxylic acid sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample alone.
-
Add CSA: Add one molar equivalent of an enantiomerically pure CSA (e.g., (R)-phenylglycinol) to the NMR tube.
-
Acquire Second Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum.
-
Analysis:
-
Look for splitting of a key signal (e.g., the α-proton).
-
Integrate the two newly resolved signals corresponding to the R and S enantiomers.
-
Calculate the e.e. from the integration values: e.e. (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100
-
Diagram: NMR Analysis Workflow
Caption: Workflows for e.e. determination by NMR using CDAs vs. CSAs.
III. Optical Polarimetry
Polarimetry is a classical method that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of rotation are used to determine the enantiomeric excess. While less precise than chromatographic methods, it can be a quick and simple technique for routine checks.
Frequently Asked Questions (FAQs): Polarimetry
Q1: How is enantiomeric excess calculated from a polarimetry measurement? A1: The calculation requires knowledge of the specific rotation of the enantiomerically pure substance. The formula is: e.e. (%) = ([α]_obs / [α]_max) * 100 Where:
-
[α]_obs is the measured specific rotation of your sample.
-
[α]max is the known specific rotation of the pure enantiomer under the same conditions (solvent, concentration, temperature, wavelength).[10]
Q2: What is the specific rotation of pure this compound? A2: The specific rotation values can vary depending on the solvent and other conditions. Literature values for related compounds suggest that the specific rotation might be relatively low. For example, (R)-6-methylchroman-2-carboxylic acid has a reported [α]D of -6.3.[11] It is absolutely critical to find a literature value for the specific compound under identical conditions or to prepare an enantiomerically pure standard for an accurate measurement.
Q3: Why is polarimetry considered less reliable than HPLC? A3: Polarimetry has several limitations:
-
Impurity Sensitivity: Any optically active impurity in the sample will contribute to the observed rotation, leading to significant errors.[10][12]
-
Non-Linearity: The relationship between concentration and rotation is not always perfectly linear, an issue known as the Horeau effect.[10]
-
Requirement for a Standard: An accurate value for the specific rotation of the pure enantiomer is required, which may not always be available.[10]
Troubleshooting Guide: Polarimetry
Q: My measured specific rotation seems incorrect or is fluctuating. A: This can be due to experimental variables.
-
Solution 1: Control the Temperature. Specific rotation is temperature-dependent. Ensure your sample and the instrument are at the specified temperature.[13]
-
Solution 2: Check for Bubbles. Air bubbles in the polarimeter cell will scatter light and cause erroneous readings. Ensure the cell is filled correctly and free of bubbles.
-
Solution 3: Verify Concentration. The calculation of specific rotation is highly dependent on the accurate concentration of the solution. Ensure your sample was weighed and dissolved accurately.[14]
-
Solution 4: Purify the Sample. If you suspect optically active impurities, purify the sample (e.g., by recrystallization or flash chromatography) before measurement.
IV. Chiral Gas Chromatography (GC)
For volatile or semi-volatile compounds, chiral GC is an excellent alternative to HPLC. For non-volatile compounds like carboxylic acids, derivatization is required to make them amenable to GC analysis.
Frequently Asked Questions (FAQs): Chiral GC
Q1: Why do I need to derivatize chroman-2-carboxylic acid for GC analysis? A1: Carboxylic acids are polar and non-volatile due to strong hydrogen bonding. Direct injection into a GC would result in poor peak shape, or the compound may not elute at all. Derivatization converts the carboxylic acid into a less polar, more volatile ester.[15][16]
Q2: What is a common derivatization procedure? A2: A simple esterification is typically performed. Reacting the carboxylic acid with an alcohol (like methanol or ethanol) under acidic conditions (e.g., using methanolic HCl or BF₃ in methanol) is a common method to form the corresponding methyl or ethyl ester.[15][16] Silylation reagents like BSTFA can also be used.
Q3: What kind of column is used for chiral GC? A3: Chiral GC columns typically have a stationary phase containing a cyclodextrin derivative. These cyclodextrins create chiral cavities that interact differently with the enantiomers of the derivatized analyte.
Diagram: Chiral GC Analysis Workflow
Caption: General workflow for e.e. analysis of carboxylic acids by Chiral GC.
References
-
Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry. [Link]
-
Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. (n.d.). MDPI. [Link]
-
Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020). PubMed Central. [Link]
-
What are the limitations to polarimetry? (2016). ResearchGate. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. [Link]
-
Chiral derivatizing agent. (n.d.). Wikipedia. [Link]
-
Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Chapter 4: NMR Discrimination of Chiral Organic Compounds. (2024). Books.
-
Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. (n.d.). Analytical Chemistry - ACS Publications. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PubMed Central. [Link]
-
Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Chiral Column Care Guide. (n.d.). Scribd. [Link]
-
HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (n.d.). ResearchGate. [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). ARPI - UNIPI. [Link]
-
HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. (n.d.). ResearchGate. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
-
Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. (n.d.). Green Chemistry (RSC Publishing). [Link]
- Acids: Derivatization for GC Analysis. (n.d.). Google Books.
-
Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. (2020). Journal of Chemical Education - ACS Publications. [Link]
-
Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. (n.d.). NIH. [Link]
-
Specific rotation. (n.d.). Wikipedia. [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (n.d.). PubMed Central. [Link]
-
Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. (2021). Semantic Scholar. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]
-
Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. pdr-separations.com [pdr-separations.com]
- 13. researchgate.net [researchgate.net]
- 14. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
Technical Support Center: Purification Strategies for Removing (S)-enantiomer Contamination
<A>
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the complex challenges of removing unwanted (S)-enantiomer contamination from a desired (R)-enantiomer. The following sections are designed to offer practical, experience-driven solutions to common issues encountered during chiral purification.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)
Chiral chromatography is a cornerstone of enantiomeric purification, prized for its high resolving power.[1][2] However, achieving optimal separation can be a multifaceted challenge.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor or no resolution between enantiomers?
A1: Poor resolution in chiral HPLC or SFC is a frequent issue, often stemming from a suboptimal combination of the chiral stationary phase (CSP) and mobile phase.[3][4] Since enantiomers possess identical physical properties in an achiral environment, their separation hinges on the formation of transient diastereomeric complexes with the CSP.[4] If the chosen CSP and mobile phase do not create a significant energy difference between these complexes, the enantiomers will co-elute.
Q2: How do I select the appropriate Chiral Stationary Phase (CSP)?
A2: The choice of CSP is the most critical factor in a chiral separation.[4][5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and often a good starting point for screening.[5][6][7] A systematic screening of several CSPs with different selectivities is the most effective approach to finding a suitable column for a new compound.[8][9][10]
Q3: How does the mobile phase composition affect the separation?
A3: The mobile phase composition, including the organic modifier and any additives, significantly influences selectivity and resolution.[5][6] In normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are key parameters to optimize.[4][7] For ionizable compounds, the addition of small amounts of acidic or basic modifiers (e.g., 0.1% trifluoroacetic acid or diethylamine) can dramatically improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[4][7][11]
Troubleshooting Guide: Poor Peak Resolution
If you are experiencing poor peak resolution, the following systematic approach can help identify and resolve the issue.
dot
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Step-by-Step Protocol: Method Optimization
-
CSP Screening:
-
If you have access to a column switching system, screen your racemic mixture on a panel of 3-4 columns with different polysaccharide-based CSPs (e.g., cellulose- and amylose-based).[8][10]
-
Use a generic mobile phase for the initial screen, such as n-hexane/isopropanol for normal phase or acetonitrile/water for reversed phase.[7]
-
Look for any signs of peak splitting or asymmetry, as this indicates potential for separation.[7]
-
-
Mobile Phase Optimization:
-
Temperature and Flow Rate Adjustment:
-
Temperature can have a complex effect on chiral separations.[3] It is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimum.[4][9] Lower temperatures often enhance selectivity, but this is not always the case.[3][4]
-
Reducing the flow rate can increase the interaction time with the CSP and may improve resolution, although this will also increase the analysis time.[4][5]
-
-
Column Health Check:
| Parameter | Starting Point | Optimization Strategy |
| Mobile Phase Modifier | 10% Isopropanol in Hexane | Vary by ±5% increments |
| Additive (if applicable) | None | Add 0.1% TFA or DEA |
| Temperature | 25°C | Test at 15°C and 40°C |
| Flow Rate | 1.0 mL/min | Decrease to 0.5 mL/min |
Section 2: Enantioselective Crystallization
Enantioselective crystallization is a powerful technique for the large-scale purification of enantiomers. This method includes diastereomeric salt formation and preferential crystallization.
Frequently Asked Questions (FAQs)
Q1: What is diastereomeric salt crystallization?
A1: This technique involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.[13][14] Since diastereomers have different physical properties, such as solubility, they can be separated by crystallization.[13][14] The less soluble diastereomer will crystallize out of a suitable solvent, allowing for its isolation.
Q2: How do I choose an appropriate solvent for diastereomeric recrystallization?
A2: The choice of solvent is critical as it must maximize the solubility difference between the two diastereomeric salts.[13] A systematic screening of solvents with varying polarities is recommended to find the optimal system.[13]
Q3: My diastereomeric recrystallization is resulting in a low diastereomeric excess (d.e.). What could be the cause?
A3: A low d.e. can result from several factors. The cooling rate may be too fast, leading to the co-precipitation of both diastereomers.[13] The chosen solvent may not be providing sufficient solubility differentiation.[13] Additionally, the starting material may contain impurities that are inhibiting selective crystallization.
Troubleshooting Guide: Low Diastereomeric Excess
dot
Caption: Troubleshooting decision tree for low diastereomeric excess.
Step-by-Step Protocol: Enhancing Diastereomeric Excess
-
Optimize Cooling Rate:
-
Dissolve the diastereomeric salt mixture in the minimum amount of boiling solvent.
-
Allow the solution to cool slowly to room temperature. Insulating the flask can help to slow the cooling process.
-
Once at room temperature, place the flask in an ice bath to maximize crystallization.[13]
-
-
Solvent Screening:
-
Perform small-scale crystallization experiments with a range of solvents of varying polarities.
-
Analyze the resulting crystals and mother liquor by chiral HPLC to determine the d.e. and identify the most selective solvent system.
-
-
Purify Starting Material:
-
If impurities are suspected, purify the initial racemic mixture by a suitable method such as flash chromatography before forming the diastereomeric salts.
-
Section 3: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the high enantioselectivity of enzymes to separate enantiomers.[15] This method is based on the principle that an enzyme will react with one enantiomer at a much faster rate than the other.[16]
Frequently Asked Questions (FAQs)
Q1: My enzymatic resolution is showing low enantioselectivity. What are the likely causes?
A1: Low enantioselectivity can be due to several factors. The chosen enzyme may not be suitable for your specific substrate.[17] The reaction conditions, such as temperature, pH, and solvent, may be suboptimal.[17]
Q2: How does temperature affect the enantioselectivity of an enzymatic reaction?
A2: Generally, lower reaction temperatures can lead to higher enantioselectivity, although this often comes at the cost of a slower reaction rate.[17] It is important to find a balance between selectivity and reaction time.
Q3: Can the solvent impact the outcome of my enzymatic resolution?
A3: Yes, the solvent can significantly influence both enzyme activity and enantioselectivity.[17] Screening a variety of organic solvents with different properties is recommended.[17]
Troubleshooting Guide: Low Enantioselectivity
dot
Caption: Troubleshooting workflow for enhancing enantioselectivity.
Step-by-Step Protocol: Improving Enantioselectivity
-
Enzyme Screening:
-
Test a panel of different enzymes (e.g., various lipases, proteases) to identify one with high selectivity for your substrate.[17]
-
-
Optimization of Reaction Conditions:
-
Systematically vary the reaction temperature, starting with a lower temperature and gradually increasing it to find an optimal balance between rate and selectivity.[17]
-
Optimize the pH of the reaction medium, as this can significantly affect enzyme activity.
-
-
Solvent Engineering:
-
Conduct the reaction in a variety of organic solvents with different polarities and properties (e.g., hexane, toluene, MTBE).[17]
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chiraltech.com [chiraltech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ymc.co.jp [ymc.co.jp]
- 11. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 12. chiraltech.com [chiraltech.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 16. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 17. benchchem.com [benchchem.com]
Addressing solubility issues of (R)-chroman-2-carboxylic acid in organic solvents
Navigating Solubility Challenges in Organic Solvents: A Troubleshooting Guide
Welcome to the technical support center for (R)-chroman-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this versatile chiral intermediate. As a key building block in the synthesis of advanced pharmaceutical compounds, achieving consistent and predictable solubility of this compound is paramount for reaction efficiency, purification, and overall project success.[1][2] This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address the specific issues you may face in the laboratory.
Understanding the Molecule: this compound
Before troubleshooting, it's crucial to understand the physicochemical properties of the molecule itself. This compound is a chiral molecule featuring a rigid chroman ring system and a polar carboxylic acid functional group.[1] This structural duality is the primary source of its complex solubility behavior. The non-polar bicyclic core favors dissolution in less polar environments, while the carboxylic acid group seeks polar, protic solvents with which it can hydrogen bond.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀O₃ | [1][3] |
| Molecular Weight | 178.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | ~130–140°C | [1] |
| General Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) | [1][4] |
This inherent conflict between its polar and non-polar regions means that no single solvent is universally optimal. Success often lies in a systematic approach to solvent selection and the application of techniques to modulate the compound's polarity. The fundamental principle of "like dissolves like" is the starting point for all solubility experiments.[5][6]
Troubleshooting Guide: Questions & Answers
Q1: My this compound shows poor solubility in common non-polar and moderately polar solvents like hexane, toluene, or ethyl acetate. Why is this happening?
Answer: This is a classic case of polarity mismatch. The carboxylic acid group (-COOH) on your molecule is highly polar and capable of strong hydrogen bonding. Solvents like hexane and toluene are non-polar and cannot form these favorable interactions, leading to very low solubility.[5] While ethyl acetate is more polar, its hydrogen bonding capability is limited to being an acceptor, which may not be sufficient to overcome the crystal lattice energy of your solid acid.
Causality: The energy required to break the hydrogen bonds within the crystal structure of the solid this compound is greater than the energy gained from the weak van der Waals interactions it would form with a non-polar solvent.
Troubleshooting Protocol:
-
Systematic Solvent Screening: The most effective initial step is to perform a systematic solvent screening. The goal is to identify a solvent that best balances the polarity requirements of the entire molecule.
-
Consult a Solvent Polarity Chart: Use the table below to select a range of solvents with increasing polarity. Start with small-scale tests (e.g., 1-5 mg of compound in 0.1-0.5 mL of solvent).
-
Prioritize Polar Aprotic and Protic Solvents: Focus on solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and alcohols (Methanol, Ethanol). These can interact more effectively with the carboxylic acid group.
Table 1: Organic Solvents for Screening
| Solvent | Polarity Index | Type | Rationale for Use |
| Toluene | 2.4 | Aromatic | Good for the chroman ring, but poor for the acid group. |
| Dichloromethane (DCM) | 3.1 | Halogenated | Moderate polarity, often a starting point. |
| Tetrahydrofuran (THF) | 4.0 | Ether | Good hydrogen bond acceptor. |
| Acetone | 5.1 | Ketone | Polar aprotic, effective for many polar compounds. |
| Acetonitrile (MeCN) | 5.8 | Nitrile | Polar aprotic, can be a good choice. |
| Ethanol (EtOH) | 4.3 | Protic Alcohol | Polar protic, can hydrogen bond with the acid. |
| Methanol (MeOH) | 5.1 | Protic Alcohol | Highly polar protic, often a good solvent for carboxylic acids. |
| Dimethylformamide (DMF) | 6.4 | Amide | Highly polar aprotic, excellent dissolving power. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Sulfoxide | Highly polar aprotic, often a solvent of last resort. |
Q2: I'm observing very slow dissolution even in a suitable polar solvent like methanol. How can I accelerate the process?
Answer: Slow dissolution kinetics can be caused by several factors, including insufficient energy to break the crystal lattice, poor solvent penetration due to large particle size, or reaching the solubility limit at ambient temperature.
Troubleshooting Protocol:
-
Increase Thermal Energy: Gently heat the mixture. Increased temperature provides the energy needed to break the intermolecular forces in the crystal lattice and increases the kinetic energy of solvent molecules. Always use a controlled heating method (e.g., a water bath) and be aware of the solvent's boiling point.
-
Reduce Particle Size: If your material consists of large crystals, grind it into a fine powder using a mortar and pestle. This increases the surface area available for interaction with the solvent, significantly speeding up dissolution.
-
Apply Agitation: Continuous stirring or sonication ensures that the solvent at the surface of the solid is constantly replenished, which prevents the formation of a localized saturated solution layer that can inhibit further dissolution.
Caption: Workflow for accelerating dissolution.
Q3: Standard solvents are failing. Can I improve solubility by forming a salt?
Answer: Absolutely. Salt formation is one of the most powerful and common strategies to dramatically increase the solubility of acidic or basic compounds.[7][8] By reacting the carboxylic acid with a base, you deprotonate it to form a carboxylate salt. This introduces ionic character, which significantly increases polarity and, often, solubility in polar solvents.
Mechanism: R-COOH (sparingly soluble) + Base ⇌ R-COO⁻ BaseH⁺ (ionic salt, more soluble)
Key Principle - The ∆pKa Rule: For efficient salt formation, the pKa of the acidic compound should be at least 2-3 units lower than the pKa of the conjugate acid of the base you are adding.[9] This ensures the equilibrium lies far to the right, favoring the formation of the salt.
Experimental Protocol:
-
Select an Appropriate Base: Choose a base whose conjugate acid has a pKa significantly higher than that of this compound (estimated pKa ~3-4). Common choices include organic amines like triethylamine (TEA, pKa of conjugate acid ~10.7) or diisopropylethylamine (DIPEA, pKa ~11), or inorganic bases like sodium bicarbonate (NaHCO₃, pKa of H₂CO₃ ~6.4) or potassium carbonate (K₂CO₃).
-
Stoichiometric Addition: Suspend the this compound in your chosen organic solvent (e.g., methanol, ethanol, or THF).
-
Add the Base: Add one equivalent of the base dropwise while stirring.
-
Observe Dissolution: In many cases, the suspension will clarify as the soluble salt is formed. Gentle warming may be required.
-
Validation: The formation of the salt can be confirmed by the disappearance of the carboxylic acid proton (~10-12 ppm) in ¹H NMR spectroscopy.
Caption: Mechanism of solubility enhancement via salt formation.
Q4: My compound "oils out" as a liquid instead of dissolving when I heat it. What is happening and how do I prevent it?
Answer: "Oiling out" occurs when the solution is heated to a temperature above the melting point of the solute.[10] Instead of dissolving directly from a solid to a solvated molecule, the compound melts into an insoluble liquid phase, which is often immiscible with the solvent. This is problematic because impurities tend to be more soluble in the oil than in the solvent, preventing effective purification.
Causes and Solutions:
-
Cause: The melting point of your this compound (or an impure version of it) is lower than the boiling point of the solvent you are using.
-
Solution: Switch to a lower-boiling point solvent or add a miscible co-solvent in which the compound is highly soluble to lower the required dissolution temperature.
-
-
Cause: The solution is becoming supersaturated too quickly upon initial cooling.
-
Solution: After achieving dissolution at a higher temperature, allow the solution to cool much more slowly. Insulating the flask can promote the formation of ordered crystals rather than an amorphous oil.
-
-
Cause: High impurity levels are depressing the melting point of your compound.
-
Solution: Attempt a preliminary purification step (e.g., trituration) before a full recrystallization. If the problem persists, add slightly more solvent than is required for minimal dissolution to avoid supersaturation.[10]
-
Frequently Asked Questions (FAQs)
-
Q: Can I use water as a co-solvent to improve solubility in an organic solvent?
-
A: Yes, surprisingly, small amounts of water can sometimes enhance the solubility of carboxylic acids in certain organic solvents.[11][12][13] This phenomenon, known as "water-enhanced solubility," occurs because water can bridge the hydrogen-bonding interactions between the carboxylic acid and a Lewis-base organic solvent. This is most effective with solvents that are good Lewis bases, such as those containing a carbonyl group (e.g., acetone, ethyl acetate).[11] However, this should be tested carefully, as excess water can cause precipitation.
-
-
Q: How does the chiral nature of this compound affect its solubility compared to the racemic mixture?
-
A: The solubility of a pure enantiomer can be different from that of the corresponding racemate. Racemic mixtures can crystallize as a conglomerate (a physical mixture of pure R and S crystals) or a racemic compound (a 1:1 ordered crystal of R and S molecules). In the case of a racemic compound, the crystal lattice energy is often different (usually higher) than that of the pure enantiomer, which can lead to lower solubility. If you are struggling to dissolve a racemic mixture, it's worth considering that the solubility might differ from the pure (R)-enantiomer.[14][15]
-
-
Q: What are the primary safety concerns when heating solvents to improve solubility?
-
A: Always work in a well-ventilated fume hood. Use a heating mantle with a stirrer or a water/oil bath for controlled, even heating; never heat flammable organic solvents directly on a hot plate. Do not heat a closed system, as pressure can build up and cause an explosion. Always be aware of the autoignition temperature of your solvent.
-
References
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. [Link]
-
Gupta, V. et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 139-144. [Link]
-
Kumar, L., & Singh, S. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 27(19), 6663. [Link]
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IndiaMART. Carboxylic Acid / (R)-chroman-2-carboxylicacid. [Link]
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Terry, C. S. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
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Avdeef, A. (1982). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 71(11), 1277-1282. [Link]
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OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]
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ResearchGate. Effect of system pH on partition coefficient (K) of carboxylic acids... [Link]
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Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2579. [Link]
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PubChem. This compound. [Link]
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Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]
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LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
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ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
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MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]
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eScholarship. (1991). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. [Link]
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PubChem. 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)-. [Link]
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Elara. (2024). Solubility and Polarity. [Link]
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YouTube. (2025). Why Are Covalent Compounds Soluble In Organic Solvents?. [Link]
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ACS Publications. (2001). Polar and nonpolar cosolvent effects on the solubility of cholesterol in supercritical fluids. Industrial & Engineering Chemistry Research, 40(3), 918-924. [Link]
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Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10419-10444. [Link]
-
Royal Society of Chemistry. (2022). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Catalysis Science & Technology, 12(8), 2604-2612. [Link]
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Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. [Link]
-
LibreTexts Chemistry. (2021). 1.3: Effect of pH on Acid Base Reactions. [Link]
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Royal Society of Chemistry. (2020). CHAPTER 12: Continuous Enantioselective Crystallization of Chiral Compounds. In Continuous Biopharmaceutical Processes. [Link]
-
Chiral Publishing. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. [Link]
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MDPI. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 28(13), 5085. [Link]
-
LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility. [Link]
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ACS Publications. (2023). Assessing the Potential for Chiral Separation by Crystallization Using Crystal Energies. Crystal Growth & Design, 23(5), 3698–3705. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
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PubMed. (2010). Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system. Journal of Environmental Quality, 39(4), 1369-1375. [Link]
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Reddit. (2023). carboxylic acid solubility + TLC. [Link]
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SynZeal. Chromane-2-carboxylic Acid | CAS No. 51939-71-0. [Link]
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Catalyst selection and optimization for asymmetric synthesis of (R)-chroman-2-carboxylic acid
Technical Support Center: Asymmetric Synthesis of (R)-Chroman-2-Carboxylic Acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center for the asymmetric synthesis of this compound. This vital chiral building block is a cornerstone in the development of numerous pharmaceuticals, making its efficient and enantioselective synthesis a critical challenge for researchers in medicinal chemistry and process development.[1][2]
This guide is designed to move beyond simple protocols. It is structured as a series of frequently asked questions and in-depth troubleshooting guides to address the practical, real-world challenges you may encounter at the bench. We will explore the causality behind experimental choices, helping you not only to solve immediate problems but also to build a robust understanding for future optimizations.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing enantiopure this compound?
There are three main catalytic approaches, each with distinct advantages and considerations:
-
Transition Metal Catalysis: This is a powerful strategy, often involving metals like Nickel, Rhodium, or Iridium paired with chiral ligands.[3][4] For instance, Ni-catalyzed reductive cyclization of specific alkynones has shown excellent yields and enantioselectivities.[3] These systems are highly tunable by modifying the ligand structure but can be sensitive to air and moisture.
-
Organocatalysis: This approach uses small, chiral organic molecules (like derivatives of proline or cinchona alkaloids) to catalyze the transformation.[5][6] Organocatalysts are often more robust, less toxic, and less sensitive to air and moisture than metal complexes. They are particularly effective in cascade reactions, such as oxa-Michael-Michael additions, to construct the chroman core.[7]
-
Enzymatic Resolution: Biocatalysis offers exceptional selectivity. This method typically involves the resolution of a racemic mixture of a chroman-2-carboxylic acid ester.[1] For example, specific esterases can selectively hydrolyze one enantiomer, allowing for the separation of the desired (R)-acid or the unreacted (S)-ester with very high enantiomeric excess (ee).[1][2] This is an excellent strategy for producing highly pure material, though it starts from a racemic mixture, limiting the theoretical yield to 50% without a racemization/recycling step.
Q2: How do I select the best initial catalyst for my specific substrate?
Catalyst selection is not a one-size-fits-all process and depends heavily on your synthetic route and substrate.[8]
-
For Cascade Reactions (e.g., from a phenol and an α,β-unsaturated aldehyde): A bifunctional organocatalyst, such as a chiral amine or phosphoric acid, is an excellent starting point.[7][9] These catalysts can activate both nucleophile and electrophile simultaneously to facilitate the desired cascade.
-
For Reductive Cyclizations (e.g., from an aryl-chained alkynone): A transition metal system is required. A screen of chiral phosphine ligands with a suitable metal precursor (e.g., Ni(cod)₂) is the standard approach.[3] The choice of ligand is critical and often requires empirical screening.
-
For Kinetic Resolution: If you have an efficient synthesis for the racemic ester of chroman-2-carboxylic acid, an enzymatic screen is the most direct path to high ee material. Various commercially available esterase or lipase kits can be used for initial screening.[1]
Q3: How much does the solvent choice impact the reaction's success?
The solvent plays a critical role and can dramatically influence both yield and enantioselectivity.[7] The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. For example, in a reported Ni-catalyzed cyclization, toluene provided both high yield and high enantioselectivity, whereas THF gave excellent enantioselectivity but a more moderate yield.[7] It is always recommended to screen a range of solvents (e.g., toluene, THF, dioxane, CH₂Cl₂, MeCN) during optimization.
Troubleshooting Guide
This section addresses common experimental failures in a direct, problem-solution format.
Problem 1: Low Enantiomeric Excess (ee%)
Low enantioselectivity is one of the most frequent challenges in asymmetric catalysis.[7] The root cause is an insufficient energy difference between the transition states leading to the (R) and (S) enantiomers.
| Potential Cause | Recommended Solution | Scientific Rationale & Grounding |
| Suboptimal Catalyst | 1. Screen a diverse set of catalysts from different classes (e.g., chiral phosphoric acids, prolinol ethers, metal-phosphine complexes).2. Consider a bifunctional catalyst to leverage synergistic activation.[7] | The catalyst's structure dictates the shape and electronics of the chiral pocket. An ill-fitting pocket provides poor stereochemical communication, leading to low ee. Screening is essential as subtle substrate changes can dramatically alter the optimal catalyst.[8] |
| Incorrect Temperature | Systematically lower the reaction temperature in 5-10 °C increments (e.g., from room temp to 0 °C, -20 °C, etc.). Monitor reaction progress, as rates will decrease. | Lower temperatures amplify the small free energy differences (ΔΔG‡) between the two competing diastereomeric transition states. According to the Eyring equation, this leads to a higher enantiomeric ratio. This is often the most effective and straightforward parameter to adjust for improving ee.[7] |
| Inappropriate Solvent | Screen a panel of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Acetonitrile). | The solvent can influence the active conformation of the catalyst and the catalyst-substrate complex. Non-coordinating solvents often lead to a more ordered transition state and higher selectivity.[7] |
| Water/Impurities | 1. Use freshly distilled/anhydrous solvents.2. Dry all reagents thoroughly.3. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). | Water can act as a competing ligand or proton source, interfering with the catalyst's function. For metal catalysts, it can lead to deactivation, while for organocatalysts, it can disrupt the hydrogen-bonding network crucial for stereocontrol.[7] |
| Product Racemization | 1. Monitor the reaction's ee% over time by taking aliquots.2. If ee% decreases after reaching a maximum, shorten the reaction time.3. Ensure workup and purification conditions are not overly acidic, basic, or high in temperature. | The chiral center in the product may not be fully stable under the reaction or isolation conditions, leading to erosion of the enantiomeric excess over time.[7] |
Problem 2: Poor Reaction Yield
A low yield indicates issues with conversion, stability, or side reactions.
| Potential Cause | Recommended Solution | Scientific Rationale & Grounding |
| Catalyst Deactivation | 1. For air-sensitive catalysts (e.g., Ni(0) complexes), use Schlenk techniques or a glovebox.2. Degas solvents before use.3. Ensure the starting materials do not contain catalyst poisons (e.g., sulfur-containing impurities). | Many catalysts, particularly low-valent transition metals, are readily oxidized by air or moisture, rendering them inactive. Maintaining an inert environment is critical for preserving the catalyst's activity throughout the reaction.[7] |
| Poor Substrate Solubility | 1. Select a solvent in which all reactants are fully soluble at the reaction temperature.2. If solubility is low, consider slightly increasing the temperature, but be mindful of the potential impact on ee%. | A heterogeneous reaction mixture leads to inconsistent results and often lower yields because the reactants cannot interact effectively with the catalyst in the solution phase.[7] |
| Suboptimal Time | Monitor the reaction by TLC or LCMS at regular intervals (e.g., every 2-4 hours) to determine the point of maximum conversion before significant side product formation or product degradation occurs. | Reactions do not proceed indefinitely. An optimal reaction time exists that maximizes product formation before competing decomposition pathways or side reactions begin to dominate and lower the isolated yield.[7] |
Problem 3: Difficult Product Isolation & Purification
Challenges often arise when separating the desired chiral carboxylic acid from the reaction mixture.
| Potential Cause | Recommended Solution | Scientific Rationale & Grounding |
| Co-elution on Silica Gel | 1. Temporarily convert the carboxylic acid to its methyl or ethyl ester. Purify the less polar ester, which often behaves better on silica gel.2. Hydrolyze the purified ester back to the carboxylic acid using standard conditions (e.g., LiOH in THF/MeOH/H₂O).[10] | The high polarity of the carboxylic acid functional group can cause streaking and poor separation on silica gel chromatography. Converting it to a less polar ester alters its retention factor (Rf), often allowing for clean separation from other polar or non-polar impurities.[11] |
| Persistent Catalyst Impurity | 1. For charged catalysts (e.g., protonated amines, ionic liquids), a simple acidic or basic wash during the workup can remove them.2. For metal catalysts, consider using a metal scavenger resin or performing a filtration through a plug of Celite or silica. | The purification strategy should be tailored to the nature of the catalyst. Water-soluble catalysts can be removed with aqueous washes, while solid-supported scavengers can selectively bind and remove residual metal catalysts. |
| Low Purity after Chromatography | Consider alternative purification methods such as preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) for simultaneous purification and enantiomeric separation.[12] | For compounds that are difficult to separate from closely related impurities, advanced chromatographic techniques like SFC can offer superior resolution and efficiency compared to standard flash chromatography. |
Data Presentation & Protocols
Table 1: Comparison of Selected Catalytic Systems for Asymmetric Chroman Synthesis
| Catalyst Type | Method | Typical Yield | Typical ee% | Key Conditions | Reference |
| Nickel/Chiral Phosphine | Reductive Cyclization | High (e.g., >90%) | Excellent (e.g., >95%) | Ni(cod)₂, (R)-AntPhos ligand, Et₃SiH, Toluene/THF, -5 to 25 °C | [3][7] |
| Chiral Phosphoric Acid | [4+2] Cyclization | High (e.g., >90%) | Good (e.g., ~90%) | Substituted p-quinone methides and vinylindoles, CH₂Cl₂, rt | [9] |
| (S)-Diphenylprolinol TMS Ether | Oxo-Michael Cascade | Good (e.g., >90%) | Excellent (e.g., >99%) | Substituted enals, Toluene, 50 °C | [5][7] |
| Esterase (from Geobacillus) | Enzymatic Resolution | High (93.5% total mole yield) | Excellent (>99% for S-acid, 99% for R-acid) | Aqueous-toluene biphasic system, immobilized cells | [1] |
Workflow for Catalyst Screening and Optimization
Caption: A logical workflow for selecting and optimizing a catalyst.
Troubleshooting Decision Tree for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
Experimental Protocol: Nickel-Catalyzed Asymmetric Reductive Cyclization
This protocol is adapted from literature procedures and should be performed by trained personnel using appropriate safety precautions.[3][7]
-
Catalyst Preparation: To a dried Schlenk tube under a nitrogen atmosphere, add Ni(cod)₂ (0.0075 mmol, 7.5 mol%) and the chiral phosphine ligand (e.g., (R)-AntPhos, 0.0075 mmol, 7.5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (1.0 mL).
-
Activation: Stir the resulting mixture at room temperature for 30 minutes. The solution should change color, indicating complex formation.
-
Cooling: Cool the mixture to the optimized temperature (e.g., -5 °C) using a cryocooler or appropriate bath.
-
Substrate Addition: Add the aryl-chained alkynone substrate (0.1 mmol, 1.0 equiv) to the reaction mixture.
-
Reductant Addition: Add the reducing agent (e.g., triethylsilane, Et₃SiH, 0.3 mmol, 3.0 equiv) dropwise over 5 minutes.
-
Reaction: Stir the reaction at -5 °C for the optimized time (typically 24-48 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for LCMS analysis.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
References
- 1. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Construction of chiral chroman skeletons via catalytic asymmetric [4 + 2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides catalyzed by a chiral-at-metal rhodium complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. Construction of chiral chroman scaffolds via catalytic asymmetric (4 + 2) cyclizations of para-quinone methide derivatives with 3-vinylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
Validation & Comparative
Comparative study of different synthetic routes to (R)-chroman-2-carboxylic acid
(R)-Chroman-2-carboxylic acid is a valuable chiral building block in the synthesis of a diverse array of pharmaceuticals and biologically active molecules. Its rigid, bicyclic structure and stereodefined carboxylic acid moiety make it a crucial intermediate where enantiopurity is paramount for therapeutic efficacy and safety. This guide provides an in-depth comparative analysis of the principal synthetic strategies to obtain this key chiral intermediate, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for researchers, scientists, and drug development professionals.
Introduction to Synthetic Strategies
The synthesis of enantiomerically pure this compound can be broadly categorized into two main approaches: the separation of a racemic mixture (resolution) and the direct synthesis of the desired enantiomer (asymmetric synthesis). This guide will explore four distinct and industrially relevant routes:
-
Enzymatic Kinetic Resolution: A green and highly selective method utilizing enzymes to resolve a racemic ester of chroman-2-carboxylic acid.
-
Classical Chemical Resolution: A traditional approach involving the formation and separation of diastereomeric salts.
-
Enantiospecific Synthesis from a Chiral Pool: A strategy that employs a readily available chiral starting material, L-malic acid, to construct the target molecule.
-
Asymmetric Catalysis: A modern and efficient route involving the direct, enantioselective hydrogenation of a prochiral precursor.
Each of these methodologies presents a unique set of advantages and challenges in terms of efficiency, scalability, cost, and environmental impact. The following sections will delve into the mechanistic underpinnings and practical execution of each route, supported by experimental data to facilitate an informed choice of synthetic strategy.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a critical decision in any chemical development program. The following table summarizes the key performance indicators for the different approaches to this compound, providing a clear, at-a-glance comparison.
| Parameter | Enzymatic Resolution | Chemical Resolution | Synthesis from L-Malic Acid | Asymmetric Hydrogenation |
| Overall Yield | High (approaching 50% for the desired enantiomer, with potential for >90% total yield if the undesired enantiomer is racemized and recycled)[1] | Moderate (Theoretically 50% max for the desired enantiomer, often lower in practice due to multiple steps and handling losses) | Moderate (multi-step synthesis) | High (up to 97%)[2] |
| Enantiomeric Excess (ee) | Excellent (>99% ee is achievable)[1] | Good to Excellent (highly dependent on the resolving agent and crystallization efficiency) | Excellent (chirality is transferred from the starting material) | Excellent (up to 99% ee)[2] |
| Process Complexity | Simple (fewer steps, mild conditions)[1] | High (multiple steps: salt formation, crystallization, liberation of the acid) | High (multi-step synthesis requiring protection and deprotection steps) | Simple (often a single catalytic step) |
| Scalability | Readily scalable | Can be challenging to scale up efficiently | Scalable, but can be costly due to the number of steps | Highly scalable |
| Environmental Impact | Low (biodegradable catalysts, often aqueous systems)[1] | High (often involves organic solvents and generates more chemical waste) | Moderate (involves various reagents and solvents over multiple steps) | Low (catalytic amounts of metal, high atom economy) |
| Key Reagents | Lipases/Esterases, Racemic Ester | Chiral Resolving Agent (e.g., (R)-1-phenylethylamine), Racemic Acid | L-Malic Acid, Mitsunobu reagents | Chromone-2-carboxylic acid, Chiral Rhodium Catalyst, H₂ |
Route 1: Enzymatic Kinetic Resolution of Racemic Chroman-2-Carboxylic Acid Ester
Enzymatic kinetic resolution has emerged as a powerful and sustainable alternative to classical resolution methods. This technique leverages the high enantioselectivity of enzymes, typically lipases or esterases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. In the case of chroman-2-carboxylic acid, its racemic methyl or ethyl ester is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted. The resulting mixture of the (R)-ester and the (S)-acid can then be easily separated.
Mechanistic Insight
The expertise in this method lies in the selection of the appropriate enzyme and reaction conditions. Lipases are highly effective as they can operate at the interface of a biphasic system (e.g., aqueous-organic), which is advantageous for substrates with limited water solubility. The enzyme's active site is a chiral environment that preferentially binds one enantiomer of the substrate in an orientation suitable for catalysis, while the other enantiomer binds less effectively, leading to a significant difference in reaction rates. This high degree of molecular recognition is the basis for the exceptional enantioselectivity observed.
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol: Enzymatic Hydrolysis of Racemic Methyl 6-Fluoro-chroman-2-carboxylate[1]
This protocol is adapted from a highly efficient sequential resolution process for a closely related analog and serves as an excellent template.
-
Preparation of Immobilized Cells: Geobacillus thermocatenulatus cells expressing the esterase EstR (for selective hydrolysis of the (S)-ester) are cultured and then immobilized.
-
Reaction Setup: A biphasic system is prepared in a reaction vessel containing a toluene phase with the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) substrate and an aqueous phosphate buffer phase (pH 7.0).
-
Enzymatic Reaction: The immobilized cells containing EstR are added to the reaction vessel. The mixture is stirred at a controlled temperature (e.g., 30-40 °C). The reaction progress is monitored by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining ester and the formed carboxylic acid.
-
Work-up and Isolation: Once approximately 50% conversion is reached, the reaction is stopped. The aqueous phase, containing the sodium salt of the (S)-acid, is separated. The organic phase, containing the unreacted (R)-ester, is retained.
-
Isolation of this compound: The toluene is removed from the organic phase under reduced pressure. The resulting (R)-ester is then subjected to standard chemical hydrolysis (e.g., using NaOH in methanol/water) followed by acidification (e.g., with HCl) to yield the final (R)-6-fluoro-chroman-2-carboxylic acid.
-
Data: In a sequential batch process, this method can yield the (R)-acid with 99.1% ee and a total molar yield for both enantiomers of 93.5%[1].
Route 2: Classical Chemical Resolution via Diastereomeric Salt Formation
This is a well-established, traditional method for separating enantiomers. It relies on the reaction of the racemic carboxylic acid with a chiral, enantiomerically pure base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed, yielding the enantiomerically pure carboxylic acid.
Mechanistic Insight
The principle behind this method is the conversion of an enantiomeric relationship into a diastereomeric one. The choice of the resolving agent is crucial and often requires empirical screening. For resolving a racemic acid like chroman-2-carboxylic acid, a chiral amine such as (R)- or (S)-1-phenylethylamine is commonly used. The differing solubilities of the diastereomeric salts—(R)-acid•(R)-amine versus (S)-acid•(R)-amine—are a consequence of the different three-dimensional packing arrangements in the crystal lattice. The trustworthiness of this protocol relies on the efficiency of the crystallization step to provide a diastereomerically pure salt, which directly translates to the enantiomeric purity of the final product.
Caption: Workflow for Chemical Resolution.
Experimental Protocol: Resolution of Racemic Chroman-2-carboxylic Acid
This is a general protocol adapted from established procedures for resolving racemic carboxylic acids.
-
Diastereomeric Salt Formation: In a suitable solvent (e.g., methanol or ethanol), dissolve the racemic chroman-2-carboxylic acid (1 equivalent). To this solution, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent, (R)-1-phenylethylamine. Heating the mixture may be required to achieve complete dissolution.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization. The salt of one diastereomer will preferentially crystallize due to lower solubility.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove impurities from the mother liquor. The enantiomeric purity of the acid in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC. If necessary, the salt can be recrystallized to improve diastereomeric purity.
-
Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt in water and a suitable organic solvent (e.g., ethyl acetate). Add a strong acid (e.g., 1 M HCl) until the aqueous layer is acidic (pH 1-2). This will protonate the carboxylate and deprotonate the amine, breaking the salt.
-
Work-up and Isolation: Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The chiral amine can be recovered from the aqueous layer by basification and extraction.
Route 3: Enantiospecific Synthesis from L-Malic Acid
This "chiral pool" approach utilizes a readily available and inexpensive chiral molecule, L-malic acid, as the starting material. The inherent stereochemistry of the starting material is carried through a series of reactions to define the stereocenter in the final product. A key step in this synthesis is an intramolecular Mitsunobu reaction to form the chromanone ring, which is then reduced to the target chroman.
Mechanistic Insight
The cornerstone of this strategy is the stereospecificity of the reactions employed. The synthesis begins with the conversion of L-malic acid into a suitable intermediate that contains the required functionalities for subsequent transformations. The intramolecular Mitsunobu reaction is a particularly elegant step. Under Mitsunobu conditions (typically triphenylphosphine and diethyl azodicarboxylate), the phenolic hydroxyl group and the secondary alcohol engage in a cyclization reaction. This reaction proceeds with inversion of configuration at the secondary alcohol center, a hallmark of the SN2-type mechanism of the Mitsunobu reaction. Therefore, starting with L-malic acid (which has an (S)-configured stereocenter) leads to the (R)-configured chromanone after the inversion.
Caption: Enantiospecific Synthesis from L-Malic Acid.
Experimental Protocol: Synthesis of (R)-Methyl Chroman-2-carboxylate[3]
This protocol is based on the published reaction scheme by Kim et al.
-
Synthesis of the Precursor: L-malic acid is converted through a series of standard organic transformations into the key intermediate, methyl (S)-2-hydroxy-4-oxo-4-(2'-hydroxy)phenylbutanoate. This involves esterification, protection of one carboxylic acid group, reaction with a phenol derivative, and deprotection.
-
Intramolecular Mitsunobu Cyclization: To a solution of the hydroxybutanoate intermediate in a suitable anhydrous solvent (e.g., THF) at 0 °C, triphenylphosphine (PPh₃) is added. Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). This step forms the (R)-methyl chromanone-2-carboxylate.
-
Reduction of the Chromanone: The resulting (R)-methyl chromanone-2-carboxylate is then reduced to the corresponding (R)-methyl chroman-2-carboxylate. This can be achieved by catalytic hydrogenation (e.g., using 5% Pd/C under a hydrogen atmosphere in methanol) or by using a reducing agent like triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA)[3].
-
Hydrolysis to the Carboxylic Acid: The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by treating the ester with a base such as lithium hydroxide (LiOH) in a mixture of THF, methanol, and water, followed by acidic workup.
Route 4: Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric catalysis represents the forefront of modern organic synthesis, offering highly efficient and atom-economical routes to chiral molecules. In this approach, a prochiral substrate, chromone-2-carboxylic acid, is hydrogenated using a chiral catalyst to directly generate the enantiomerically enriched product. Rhodium complexes with chiral phosphine ligands have proven to be exceptionally effective for this transformation.
Mechanistic Insight
The success of this route hinges on the design of the chiral ligand, which coordinates to the rhodium center and creates a chiral environment. The substrate, chromone-2-carboxylic acid, coordinates to the chiral catalyst. The carboxylic acid group plays a crucial role, acting as a directing group that anchors the substrate to the catalyst in a specific orientation. Hydrogen is then delivered to one face of the double bond, dictated by the steric and electronic properties of the chiral ligand, leading to the formation of one enantiomer in excess. This method is highly attractive as it can directly produce the desired chiral product in a single, highly enantioselective step.
Caption: Rhodium-Catalyzed Asymmetric Hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of Chromone-2-carboxylic Acid[2]
This protocol is based on the communication by a research group that achieved excellent results.
-
Catalyst Preparation: The active chiral rhodium catalyst is typically prepared in situ by mixing a rhodium precursor (e.g., [Rh(COD)₂]BF₄) with a chiral phosphine ligand in a suitable solvent under an inert atmosphere.
-
Hydrogenation Reaction: In a high-pressure autoclave, the chromone-2-carboxylic acid substrate is dissolved in a solvent (e.g., methanol). The pre-formed chiral rhodium catalyst is then added.
-
Reaction Execution: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred at a specific temperature until the reaction is complete (monitored by HPLC).
-
Work-up and Isolation: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the enantiomerically pure (R)-chromanone-2-carboxylic acid.
-
Subsequent Reduction: The resulting (R)-chromanone-2-carboxylic acid can be further reduced to the target this compound using methods described in the previous section (e.g., catalytic hydrogenation over Pd/C).
-
Data: This method has been reported to provide the (R)-chromanone-2-carboxylic acid in up to 97% yield and with 99% ee[2].
Conclusion and Recommendations
This guide has presented a comparative analysis of four distinct and effective synthetic routes to the pharmaceutically important intermediate, this compound.
-
Enzymatic resolution stands out as a highly efficient, scalable, and environmentally benign method, particularly suitable for industrial-scale production where green chemistry principles are a priority. It offers excellent enantioselectivity and high yields.
-
Enantiospecific synthesis from L-malic acid provides an elegant and reliable way to access the target molecule with excellent enantiopurity. However, the multi-step nature of the synthesis may impact the overall yield and cost-effectiveness for large-scale production.
-
Asymmetric hydrogenation represents the most modern and atom-economical approach. It offers the potential for very high yields and enantioselectivities in a single catalytic step, making it a highly attractive option for efficient and scalable synthesis.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including the scale of the synthesis, cost of reagents and catalysts, available equipment, and desired environmental footprint. For high-throughput screening or initial discovery phases, the asymmetric hydrogenation or the synthesis from the chiral pool might be preferred for their directness. For large-scale manufacturing, enzymatic resolution and asymmetric hydrogenation are likely the most economically and environmentally sound options.
References
-
Jiang, Y., et al. (2022). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 24(3), 1234-1243. [Link]
-
Wang, D., et al. (2018). Facile access to chiral chromanone-2-carboxylic acids enabled by rhodium-catalyzed chemo- and enantioselective hydrogenation. Chemical Communications, 54(74), 10458-10461. [Link]
-
LibreTexts. (2021). 22.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Czakó, B. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4969. [Link]
-
Kim, D. W., et al. (2015). An efficient and practical enantiospecific synthesis of methyl chromanone- and chroman-2-carboxylates. Tetrahedron: Asymmetry, 26(17), 912-917. [Link]
Sources
A Comparative Guide to the Biological Activity of (R)- and (S)-Chroman-2-Carboxylic Acid
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between enantiomers is paramount for the design of safe and effective therapeutics. This guide provides an in-depth, objective comparison of the biological activities of the (R)- and (S)-enantiomers of chroman-2-carboxylic acid, a core scaffold in numerous biologically active compounds. While direct comparative studies on the parent, unsubstituted enantiomers are not extensively documented in publicly available literature, a wealth of information on their derivatives allows for a robust and insightful analysis of their stereospecific roles. This guide synthesizes this information, offering a clear perspective on their distinct pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction: The Significance of Chirality in the Chroman Scaffold
Chroman-2-carboxylic acid possesses a chiral center at the C2 position of the dihydropyran ring, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. In the realm of pharmacology, such stereoisomers can exhibit profoundly different biological activities, pharmacokinetic profiles, and toxicities. This stereoselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors, which interact preferentially with one enantiomer over the other. The chroman framework is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic drugs, making the elucidation of the specific activities of its enantiomers a critical endeavor.
Comparative Biological Activities: A Tale of Two Enantiomers
The biological activities of the (R)- and (S)-enantiomers of chroman-2-carboxylic acid and their derivatives diverge significantly, with the (R)-enantiomer predominantly associated with metabolic regulation and the (S)-enantiomer serving as a key building block for other important bioactive molecules.
The (R)-Enantiomer: A Potent Modulator of Metabolic Pathways
Derivatives of (R)-chroman-2-carboxylic acid have emerged as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.
-
(2R)-2-Ethylchromane-2-carboxylic Acid Derivatives: These compounds have been identified as potent and selective dual agonists for PPARα and PPARγ.[1] This dual agonism translates into significant antihyperglycemic and hypolipidemic activities, making them promising candidates for the treatment of type 2 diabetes and dyslipidemia.
-
(2R)-2-Methylchromane-2-carboxylic Acid Derivatives: Structure-activity relationship (SAR) studies have led to the discovery of highly potent and selective PPARα agonists within this class of compounds.[2] These selective agonists have demonstrated robust cholesterol-lowering effects in animal models.
The consistent finding that the (R)-configuration is essential for high-affinity binding and activation of PPARs underscores the stereospecificity of this interaction. The carboxylic acid moiety, combined with the specific spatial arrangement of the chroman ring conferred by the (R)-stereocenter, appears to be a key pharmacophore for PPAR agonism.
The (S)-Enantiomer: A Versatile Chiral Precursor
While the (S)-enantiomer of the parent chroman-2-carboxylic acid has not been extensively profiled for its own direct biological activity, it is a crucial chiral starting material for the synthesis of other significant bioactive molecules.
-
Vitamin E Synthesis: (S)-(-)-Chroman-2-carboxylic acid is a known precursor in the synthesis of Vitamin E (α-tocopherol), a vital antioxidant.[3]
-
Nebivolol Synthesis: (S)-6-Fluorochroman-2-carboxylic acid is a key chiral building block in the synthesis of Nebivolol, a β1-selective adrenergic receptor blocker used to treat hypertension.[3][4]
The utility of the (S)-enantiomer as a synthetic intermediate highlights its importance in providing the correct stereochemistry for the biological activity of more complex molecules.
Other Potential Biological Activities of the Chroman Scaffold
While the most distinct stereospecific activities are related to PPAR agonism and synthetic utility, the broader class of chroman derivatives, often studied as racemic mixtures, exhibits a range of other biological effects:
-
Anticancer Activity: Chroman-2-carboxylate esters and their derivatives have shown cytotoxic effects against various cancer cell lines.[5]
-
Neuroprotective Effects: The chroman scaffold is a component of neuroprotective agents. For instance, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of vitamin E, has demonstrated neuroprotective effects in models of focal cerebral ischemia.[6]
-
Anti-inflammatory Activity: Certain chroman derivatives have been shown to possess anti-inflammatory properties by inhibiting the activation of nuclear factor-κB (NF-κB).[7][8]
-
Antagonism of Cholesterol Biosynthesis: Racemic 6-chlorochroman-2-carboxylic acid has been shown to act as an antagonist for cholesterol biosynthesis and lipolysis.[9][10]
It is plausible that the individual enantiomers contribute differently to these activities, but further stereospecific studies are required to delineate their specific roles.
Quantitative Data Summary
The following table summarizes the key findings regarding the biological roles of the (R)- and (S)-enantiomers of chroman-2-carboxylic acid and its derivatives. It is important to note that direct comparative quantitative data for the parent enantiomers is limited in the available literature.
| Enantiomer/Derivative Class | Primary Biological Role/Activity | Key Findings | References |
| This compound Derivatives | PPARα/γ Dual Agonism | (2R)-2-ethylchromane-2-carboxylic acid derivatives show potent antihyperglycemic and hypolipidemic effects. | [1][11][12] |
| PPARα Agonism | (2R)-2-methylchromane-2-carboxylic acid derivatives are selective PPARα agonists with cholesterol-lowering activity. | [2][13] | |
| (S)-Chroman-2-Carboxylic Acid | Chiral Precursor | (S)-(-)-chroman-2-carboxylic acid is a precursor for Vitamin E synthesis. | [3] |
| Chiral Precursor | (S)-6-fluorochroman-2-carboxylic acid is a key building block for the antihypertensive drug Nebivolol. | [3][4] | |
| Racemic Chroman-2-Carboxylic Acid Derivatives | Cholesterol Biosynthesis Antagonism | Racemic 6-chlorochroman-2-carboxylic acid inhibits cholesterol biosynthesis and lipolysis. | [10] |
| Neuroprotection | Trolox (a substituted chroman-2-carboxylic acid) exhibits neuroprotective effects. | [6] | |
| Anti-inflammatory | Chroman derivatives inhibit NF-κB activation. | [7][8] | |
| Anticancer | Chroman-2-carboxylate esters show cytotoxicity against cancer cells. |
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments relevant to the comparative analysis of (R)- and (S)-chroman-2-carboxylic acid.
Chiral Separation of (R)- and (S)-Chroman-2-Carboxylic Acid
The prerequisite for any comparative biological study is the efficient separation of the enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method.[14][15]
Workflow for Chiral HPLC Method Development:
Caption: Workflow for chiral HPLC method development.
Detailed Protocol for Chiral HPLC:
-
CSP Selection: Screen various polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) as they have shown broad applicability for chroman derivatives.[14]
-
Mobile Phase Preparation:
-
Normal Phase: Prepare a mobile phase consisting of n-hexane, isopropanol (IPA), and a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 80:20:0.1 v/v/v). The acidic modifier is crucial for protonating the carboxylic acid and achieving good peak shape.
-
Reversed Phase: Prepare a mobile phase of acetonitrile and water with an acidic modifier like formic acid (e.g., 60:40:0.1 v/v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Injection: Inject a solution of racemic chroman-2-carboxylic acid (e.g., 1 mg/mL in mobile phase).
-
Optimization: Adjust the ratio of hexane/IPA or acetonitrile/water and the concentration of the acidic modifier to optimize the resolution and analysis time.
PPAR Agonist Activity Assay (Cell-Based Luciferase Reporter Assay)
This assay is used to determine the ability of the individual enantiomers to activate PPARα and PPARγ.
Signaling Pathway for PPAR Agonism:
Caption: Simplified PPAR signaling pathway.
Detailed Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Transfection: Co-transfect the cells with:
-
An expression vector for the ligand-binding domain of human PPARα or PPARγ fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
A control plasmid expressing β-galactosidase for normalization of transfection efficiency.
-
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of (R)- and (S)-chroman-2-carboxylic acid (typically from 1 nM to 100 µM) or a known PPAR agonist as a positive control (e.g., rosiglitazone for PPARγ, fenofibrate for PPARα).
-
Luciferase Assay: After another 24 hours, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).
Conclusion and Future Perspectives
The available evidence strongly indicates that the biological activities of (R)- and (S)-chroman-2-carboxylic acid are stereospecific. The (R)-enantiomer of its derivatives is a potent agonist of PPARs, with significant potential for the treatment of metabolic diseases. In contrast, the (S)-enantiomer serves as a valuable chiral building block for other important therapeutic agents.
While this guide provides a comprehensive overview based on current knowledge, there is a clear need for further research involving direct, head-to-head comparisons of the parent (R)- and (S)-chroman-2-carboxylic acids across a broader range of biological assays. Such studies would provide a more complete picture of their individual pharmacological profiles and could uncover novel therapeutic applications for each enantiomer. The detailed protocols provided herein offer a solid foundation for researchers to undertake these important investigations.
References
-
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Kwak, J. H., et al. (2008). Synthesis of chroman-2-carboxylic acid N-(substituted)phenylamides and their inhibitory effect on nuclear factor-kappaB (NF-kappaB) activation. Archives of Pharmacal Research, 31(3), 299-306. [Link]
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Semenov, V. V., et al. (2023). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 28(14), 5394. [Link]
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Koyama, H., et al. (2005). (2R)-2-methylchromane-2-carboxylic acids: discovery of selective PPARalpha agonists as hypolipidemic agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3347-3351. [Link]
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Witiak, D. T., et al. (1971). 6-Chlorochroman-2-carboxylic acids. Synthesis and biological evaluation as antagonists for cholesterol biosynthesis and lipolysis in vitro. Journal of Medicinal Chemistry, 14(8), 758-765. [Link]
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A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Analysis of Chroman-2-Carboxylic Acid
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of chroman-2-carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development who are tasked with selecting the most appropriate analytical methodology for their specific research needs.
Chroman-2-carboxylic acid is a key chemical moiety found in various biologically active compounds and serves as a crucial building block in pharmaceutical synthesis.[1][2] Accurate and precise quantification of this analyte is paramount for pharmacokinetic studies, formulation development, and quality control. The choice between HPLC-UV and LC-MS/MS is not merely a matter of instrument availability but a critical decision that impacts sensitivity, selectivity, and the overall validity of the generated data. This guide will delve into the core principles of each technique, present a detailed cross-validation protocol, and offer insights into the causality behind experimental choices, all grounded in established regulatory guidelines.[3][4][5]
Guiding Principles: HPLC vs. LC-MS/MS
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of analytical chemistry, relying on the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. For a molecule like chroman-2-carboxylic acid, which possesses a chromophore, UV detection is a straightforward and robust method for quantification. The principle is based on Beer-Lambert's law, where the absorbance of UV light is directly proportional to the concentration of the analyte.
-
Why choose HPLC-UV? This technique is often favored for its simplicity, lower operational cost, and robustness in routine quality control settings where high concentrations of the analyte are expected and the sample matrix is relatively clean.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer selects the precursor ion (the ionized molecule of interest). This ion is then fragmented, and a specific fragment ion (product ion) is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptional degree of specificity.
-
Why choose LC-MS/MS? For bioanalytical studies, where analyte concentrations can be extremely low and the biological matrix (e.g., plasma, urine) is complex, LC-MS/MS is the gold standard.[6][7] Its ability to distinguish the analyte from co-eluting matrix components is unparalleled.
Experimental Workflow for Cross-Validation
The following diagram outlines the logical flow of a comprehensive cross-validation study designed to compare the performance of HPLC-UV and LC-MS/MS for the analysis of chroman-2-carboxylic acid.
Caption: Workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
Sample Preparation
A universal sample preparation protocol is crucial for a direct comparison. Protein precipitation is a common and effective method for bioanalytical samples.
-
Stock and Working Solutions: Prepare a 1 mg/mL stock solution of chroman-2-carboxylic acid in methanol. Serially dilute this stock solution to prepare working standards for calibration curves and quality controls (QCs).
-
Calibration Standards and QCs: Spike the appropriate biological matrix (e.g., human plasma) with the working standards to create a calibration curve ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). Prepare QCs at low, medium, and high concentrations.
-
Protein Precipitation: To 100 µL of each standard, QC, and study sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS, a stable isotope-labeled analog is preferred).[7]
-
Centrifugation: Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
Instrumentation and Analytical Conditions
HPLC-UV Method
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point for the separation of moderately polar compounds like chroman-2-carboxylic acid.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid to ensure the analyte is in its protonated form for better retention and peak shape) is typically employed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for chroman-2-carboxylic acid.
-
Injection Volume: 10 µL.
LC-MS/MS Method
-
Column: A similar C18 column can be used, often with smaller particle sizes (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis and better resolution.
-
Mobile Phase: Similar to the HPLC-UV method, but with LC-MS grade solvents.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode is generally suitable for carboxylic acids.
-
MRM Transitions: The specific precursor-to-product ion transitions for chroman-2-carboxylic acid and its internal standard must be optimized.
Comparative Data Analysis
The performance of each method is evaluated based on internationally recognized validation guidelines, such as those from the FDA and the International Council for Harmonisation (ICH).[3][4][8]
| Parameter | HPLC-UV | LC-MS/MS | Regulatory Acceptance Criteria (ICH M10/FDA) [3][8] |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Range | 100 - 10,000 ng/mL | 0.5 - 5,000 ng/mL | Application Dependent |
| LLOQ | 100 ng/mL | 0.5 ng/mL | S/N ≥ 5; Accuracy & Precision within ±20% |
| Accuracy (% Bias) | ± 10% | ± 5% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 10% | < 5% | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | Moderate | High | No significant interference at the retention time of the analyte. |
| Matrix Effect | Not Applicable | Investigated | Should be minimized and compensated for by the internal standard. |
Note: The data presented in this table is illustrative and will vary based on the specific instrumentation and experimental conditions.
In-Depth Discussion: Causality and Method Selection
Linearity and Range: Both methods can demonstrate excellent linearity. However, the dynamic range of LC-MS/MS is often wider, especially at the lower end, due to its superior sensitivity.
Accuracy and Precision: While both techniques can achieve acceptable accuracy and precision, the higher selectivity of LC-MS/MS often leads to more reliable results, especially in complex matrices where co-eluting peaks in HPLC-UV can interfere with accurate integration.[9]
Selectivity and Specificity: This is the most significant differentiating factor. HPLC-UV relies on chromatographic separation alone to ensure selectivity. If a matrix component has a similar retention time and absorbs at the same wavelength as chroman-2-carboxylic acid, it will interfere with the analysis. LC-MS/MS, with its MRM capabilities, provides an additional dimension of selectivity, making it far less susceptible to interferences.[8]
Caption: A comparison of the selectivity filters in HPLC-UV and LC-MS/MS.
Sensitivity (LOD/LOQ): LC-MS/MS is inherently more sensitive than HPLC-UV, often by several orders of magnitude. The Lower Limit of Quantification (LLOQ) for LC-MS/MS can be in the low picogram or even femtogram range, whereas HPLC-UV is typically in the low nanogram range.[10] This makes LC-MS/MS the only viable option for many pharmacokinetic studies where drug concentrations in biological fluids are very low.
Matrix Effect: This phenomenon, primarily a concern for LC-MS/MS, refers to the suppression or enhancement of analyte ionization by co-eluting matrix components. It must be carefully evaluated during method validation. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[7]
Conclusion and Recommendations
The cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of chroman-2-carboxylic acid reveals distinct advantages and limitations for each technique.
-
HPLC-UV is a reliable and cost-effective method suitable for applications where high analyte concentrations are expected and the sample matrix is relatively simple, such as in the analysis of bulk drug substances or certain pharmaceutical formulations.
-
LC-MS/MS is the superior choice for bioanalytical applications requiring high sensitivity and selectivity. Its ability to provide accurate and precise quantification in complex biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies.
The ultimate selection of the analytical method should be based on a thorough understanding of the research question, the required sensitivity, the nature of the sample matrix, and the applicable regulatory requirements.[11] A risk-based approach, as encouraged by modern regulatory guidelines, will ensure the chosen method is fit for its intended purpose.[12]
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A Comprehensive Guide to Determining the Absolute Configuration of Chiral Chroman-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a cornerstone of modern drug discovery and development. Enantiomers, mirror-image isomers of a chiral compound, can exhibit remarkably different pharmacological and toxicological profiles.[1][2] Chroman-2-carboxylic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] Therefore, the unambiguous assignment of their absolute configuration is not merely an academic exercise but a critical step in ensuring the safety and efficacy of new medicines.[5]
This guide provides an in-depth comparison of the principal experimental and computational methods for determining the absolute configuration of chiral chroman-2-carboxylic acids. It is designed to empower researchers with the knowledge to select the most appropriate technique, understand the underlying principles, and critically evaluate the resulting data.
Comparing the Methodologies: A High-Level Overview
The choice of method for determining absolute configuration depends on several factors, including the physical state of the sample (crystalline vs. oil/solution), the presence of suitable chromophores, available instrumentation, and the desired level of certainty. Each technique possesses unique strengths and limitations.
| Method | Principle | Sample Requirement | Strengths | Limitations |
| X-Ray Crystallography | Anomalous dispersion of X-rays by a single crystal.[6] | High-quality single crystal.[7] | Unambiguous, "gold standard" determination.[1] | Crystal growth can be challenging; not suitable for non-crystalline materials.[8] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[8] | Solution (mg scale).[7] | Applicable to a wide range of molecules in solution, including oils.[8] | Requires computational support; can be challenging for highly flexible molecules.[1] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[9] | Solution (µg to mg scale). | Highly sensitive; requires small sample amounts. | Requires a chromophore near the stereocenter; can be sensitive to solvent and conformation.[10] |
| Optical Rotatory Dispersion (ORD) | Measurement of the change in optical rotation of a substance with a change in the wavelength of light.[11] | Solution (mg scale). | Can be more reliable than specific optical rotation at a single wavelength.[12] | Interpretation can be complex (Cotton effect); requires a chromophore.[13][14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR spectra.[9] | Solution (mg scale). | Widely accessible instrumentation. | Indirect method; requires a suitable chiral derivatizing agent.[15] |
In-Depth Analysis of Key Techniques
Single-Crystal X-Ray Crystallography: The Definitive Answer
X-ray crystallography stands as the most powerful method for the direct determination of the three-dimensional structure of a molecule, including its absolute configuration.[9][16] The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a single crystal.[17]
Causality in Experimental Choice: This method is chosen when an unambiguous and definitive assignment is required and a high-quality single crystal of the chroman-2-carboxylic acid or a suitable derivative can be obtained.[16] The presence of a heavy atom in the structure can enhance the anomalous dispersion effect, leading to a more confident assignment.[18]
Self-Validating System: The quality of the crystallographic data, including parameters like the Flack parameter, provides an internal validation of the determined absolute structure.[6][19] A Flack parameter close to zero for the correct enantiomer and close to one for the incorrect one provides strong evidence for the assignment.[19]
Experimental Protocol: X-Ray Diffraction Analysis
-
Crystal Growth: Grow single crystals of the enantiomerically pure chroman-2-carboxylic acid. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Mount the crystal on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, typically by refining the Flack parameter.[19]
Workflow Diagram: X-Ray Crystallography
Caption: Workflow for determining absolute configuration using single-crystal X-ray crystallography.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD spectroscopy has emerged as a robust alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize.[1][8] It measures the differential absorption of left and right circularly polarized infrared light, providing a stereochemical fingerprint of the molecule in solution.[8] The assignment of the absolute configuration is achieved by comparing the experimental VCD spectrum with the spectrum calculated for a known configuration using quantum mechanical methods, such as Density Functional Theory (DFT).[7][8]
Causality in Experimental Choice: VCD is the method of choice for chiral molecules that are oils or are in solution and for which computational resources are available.[8] Its applicability to a broad range of molecules without the need for a specific chromophore makes it highly versatile.[20]
Self-Validating System: The high information content of a VCD spectrum (multiple bands with positive and negative signs) provides a self-validating comparison with the calculated spectrum. A good correlation between the signs and relative intensities of the experimental and calculated bands lends high confidence to the assignment.[1]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the enantiomerically pure chroman-2-carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[7]
-
VCD Measurement: Record the VCD and IR spectra using a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.[7]
-
Computational Modeling:
-
Perform a conformational search for the chroman-2-carboxylic acid to identify all low-energy conformers.
-
Optimize the geometry of each conformer using DFT (e.g., B3LYP functional with a suitable basis set).
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. The absolute configuration is assigned based on the best match.[7]
Workflow Diagram: VCD Analysis
Caption: Workflow for determining absolute configuration using VCD spectroscopy combined with DFT calculations.
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): The Chiroptical Workhorses
ECD and ORD are chiroptical techniques that measure the interaction of chiral molecules with circularly polarized light in the UV-Vis region.[9][17] ECD measures the differential absorption, while ORD measures the wavelength-dependent optical rotation.[11][21] For chroman-2-carboxylic acids, the aromatic chromophore provides the necessary electronic transitions for these measurements.[12] Similar to VCD, the assignment of absolute configuration relies on comparing the experimental spectrum with that predicted by Time-Dependent Density Functional Theory (TDDFT) calculations.[22][23]
Causality in Experimental Choice: ECD and ORD are particularly useful when only small amounts of sample are available.[10] The presence of the chroman chromophore makes these techniques well-suited for this class of compounds. For compounds with low specific optical rotations, ECD can be a more reliable indicator of stereochemistry.[12]
Self-Validating System: The characteristic shape and sign of the Cotton effects in ECD and ORD spectra provide a rich source of data for comparison with theoretical calculations. A good match between the experimental and calculated spectra across a range of wavelengths provides a high degree of confidence in the assignment.
Experimental Protocol: ECD/ORD Analysis
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure chroman-2-carboxylic acid in a suitable UV-transparent solvent (e.g., methanol, acetonitrile).
-
ECD/ORD Measurement: Record the ECD and/or ORD spectra using a CD spectrometer.
-
Computational Modeling:
-
Perform a conformational search and DFT optimization as described for VCD.
-
Calculate the ECD or ORD spectrum using TDDFT.[24]
-
Generate a Boltzmann-averaged calculated spectrum.
-
-
Spectral Comparison: Compare the experimental spectrum with the calculated spectra for both enantiomers to assign the absolute configuration.
Logical Relationship Diagram: Chiroptical Methods
Caption: The logical relationship between a chiral molecule and its absolute configuration determination via chiroptical methods.
Conclusion: An Integrated Approach for Unambiguous Assignment
For the highest level of confidence, especially in a drug development setting, an integrated approach is often the most prudent. While X-ray crystallography provides the most definitive answer, its requirement for a single crystal is a significant limitation. Chiroptical methods, particularly VCD and ECD, offer powerful and versatile alternatives for determining the absolute configuration of chroman-2-carboxylic acids in solution.[8][15] The synergy between experimental measurements and quantum mechanical calculations provides a robust and self-validating framework for stereochemical assignment.[25] By understanding the principles, strengths, and limitations of each technique, researchers can confidently navigate the critical task of determining the absolute configuration of these important chiral building blocks.
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Ye, Y., et al. (2022). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 27(19), 6529. [Link]
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Pescitelli, G., & Bruhn, T. (2016). Good computational practice in the assignment of absolute configurations by TDDFT calculations of ECD spectra. Chirality, 28(6), 466-474. [Link]
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Slideshare. (n.d.). Introduction to methods used for determination of Configuration. [Link]
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Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1059. [Link]
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Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1059. [Link]
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Harada, N., & Nakanishi, K. (2007). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 19(5), 329-361. [Link]
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Borges, F., et al. (2015). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 20(10), 18766-18779. [Link]
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A Comparative Guide to Chiral Building Blocks: (R)-Chroman-2-carboxylic Acid and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and asymmetric synthesis, the selection of the appropriate chiral building block is a critical decision that dictates the efficiency, stereochemical outcome, and ultimate success of a synthetic campaign. Among the vast arsenal of available synthons, those possessing rigid bicyclic scaffolds are of particular interest due to their ability to impart conformational constraint and present well-defined three-dimensional arrangements of functional groups. This guide provides an in-depth technical comparison of (R)-chroman-2-carboxylic acid with two of its close structural analogs: (R)-tetrahydroquinoline-2-carboxylic acid and (R)-tetralin-2-carboxylic acid. By examining their synthetic accessibility, stereochemical integrity, and utility in further transformations, this document aims to equip researchers with the necessary insights to make informed decisions in the design and execution of complex molecular syntheses.
Introduction to the Contenders: A Trio of Privileged Scaffolds
This compound, (R)-tetrahydroquinoline-2-carboxylic acid, and (R)-tetralin-2-carboxylic acid share a common structural motif: a bicyclic system with a stereogenic center at the 2-position bearing a carboxylic acid group. This seemingly subtle variation in the heteroatom at the 1-position (oxygen, nitrogen, or a methylene group) significantly influences the electronic properties, conformational preferences, and ultimately, the reactivity and application of these building blocks.
-
This compound: The presence of the oxygen atom in the chroman ring system makes it a key structural feature in a variety of natural products and pharmacologically active compounds. The endocyclic oxygen can engage in hydrogen bonding and influence the molecule's polarity and solubility.
-
(R)-Tetrahydroquinoline-2-carboxylic acid: As a cyclic amino acid analog, this building block is of great interest for the synthesis of peptidomimetics and other nitrogen-containing bioactive molecules. The nitrogen atom provides a handle for further functionalization and can act as a basic center or a hydrogen bond donor/acceptor.
-
(R)-Tetralin-2-carboxylic acid: This carbocyclic analog serves as a valuable scaffold for creating rigid, lipophilic structures. The absence of a heteroatom in the bicyclic core can be advantageous in tuning the pharmacokinetic properties of a drug candidate, such as its metabolic stability and membrane permeability.
Synthetic Accessibility and Stereochemical Purity: A Comparative Analysis
The utility of a chiral building block is intrinsically linked to its efficient and stereoselective synthesis. Here, we compare the established methods for preparing the (R)-enantiomers of our three contenders, focusing on key performance metrics such as yield and enantiomeric excess (e.e.).
| Chiral Building Block | Synthetic Method | Yield | Enantiomeric Excess (e.e.) | Key Advantages |
| (R)-6-fluoro-chroman-2-carboxylic acid | Enzymatic resolution of the racemic methyl ester | 93.5% (total mole yield) | 99.1% | High enantioselectivity, environmentally friendly approach.[1] |
| (R)-Tetrahydroquinoline derivatives | Ir-catalyzed asymmetric hydrogenation of quinolines | up to 99% | up to 98% | High yields and excellent enantioselectivity, solvent-dependent control of enantiomers.[2] |
| (R)-Tetrahydroquinoline derivatives | Biomimetic asymmetric reduction of quinolines | - | up to 99% | High enantioselectivity, mimics natural processes.[3] |
| Chiral multicyclic γ-lactones (precursors to tetralin derivatives) | Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids | up to 92% | 99% | Excellent diastereo- and enantioselectivity, dynamic kinetic resolution.[4] |
Causality Behind Experimental Choices:
The choice of synthetic strategy is often dictated by the desired scale, cost-effectiveness, and the need for high enantiopurity.
-
Enzymatic resolution , as demonstrated for the fluorinated chroman derivative, is an attractive method for achieving exceptional enantiomeric excess.[1] The high specificity of enzymes often leads to near-perfect separation of enantiomers under mild reaction conditions. This "green chemistry" approach avoids the use of harsh reagents and can be highly efficient.
-
Asymmetric catalysis , particularly transition-metal-catalyzed hydrogenation, offers a powerful and versatile route to chiral tetrahydroquinolines.[2] The use of chiral ligands allows for the direct conversion of achiral starting materials into enantiomerically enriched products with high atom economy. The ability to tune the solvent to favor the formation of either the (R) or (S) enantiomer provides remarkable flexibility in synthesis.
-
Dynamic kinetic resolution (DKR) , employed in the synthesis of tetralin precursors, is a sophisticated strategy that allows for the conversion of a racemic mixture into a single enantiomer in theoretically 100% yield. This is achieved by combining a rapid racemization of the starting material with a stereoselective reaction that consumes only one enantiomer.
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding of the synthetic methodologies, detailed protocols for key transformations are outlined below.
Protocol 1: Enzymatic Resolution of (±)-Methyl 6-fluoro-chroman-2-carboxylate
This protocol is based on the sequential biphasic batch resolution using two distinct esterases to obtain both (S) and (R)-6-fluoro-chroman-2-carboxylic acids.[1]
Workflow Diagram:
Caption: Sequential enzymatic resolution workflow.
Step-by-Step Methodology:
-
Preparation of Immobilized Cells: Prepare immobilized whole cells of Geobacillus thermocatenulatus expressing the esterases EstS and EstR.
-
Reaction Setup (for (S)-acid): In a biphasic system, combine the racemic methyl 6-fluoro-chroman-2-carboxylate in toluene with an aqueous buffer containing the immobilized EstS cells.
-
Reaction: Stir the mixture at the optimal temperature and pH for the selective hydrolysis of the (S)-ester.
-
Workup: Separate the aqueous phase containing the (S)-carboxylic acid. The toluene phase now contains the enriched (R)-ester.
-
Reaction Setup (for (R)-acid): To the toluene phase containing the (R)-enriched ester, add a fresh aqueous buffer with immobilized EstR cells.
-
Reaction: Stir the mixture to facilitate the hydrolysis of the remaining (R)-ester.
-
Workup: Separate the aqueous phase to obtain the (R)-carboxylic acid with high enantiomeric excess.
Protocol 2: Asymmetric Hydrogenation of Quinolines
This protocol is a general representation of the Ir-catalyzed asymmetric hydrogenation to produce chiral tetrahydroquinolines.[2]
Workflow Diagram:
Caption: Asymmetric hydrogenation of quinolines.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, charge a vial with the iridium precursor ([Ir(cod)Cl]₂) and the appropriate chiral ligand.
-
Reaction Setup: In a separate vial, dissolve the quinoline substrate in the chosen solvent (e.g., toluene for the (R)-enantiomer, ethanol for the (S)-enantiomer).
-
Reaction: Transfer the substrate solution to an autoclave. Add the catalyst solution and seal the autoclave.
-
Hydrogenation: Purge the autoclave with hydrogen gas and then pressurize to the desired pressure. Stir the reaction at the specified temperature for the required time.
-
Workup: After the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture and purify the product by column chromatography to obtain the enantiomerically enriched tetrahydroquinoline.
Applications in Synthesis: A Look Ahead
The choice between this compound, (R)-tetrahydroquinoline-2-carboxylic acid, and (R)-tetralin-2-carboxylic acid will ultimately depend on the specific target molecule and the desired biological activity.
-
This compound and its derivatives are valuable intermediates in the synthesis of a variety of bioactive compounds, including those with potential applications as anticancer and antiepileptic agents.
-
Chiral tetrahydroquinoline derivatives are key components in many pharmaceuticals. For instance, they form the core of certain potent opioid analgesics.[3] Their utility as chiral ligands in asymmetric catalysis is also an active area of research.
-
The tetralin scaffold is present in numerous natural products and synthetic molecules with a wide range of biological activities. The ability to construct this framework with high stereocontrol opens up avenues for the development of new therapeutic agents.
Conclusion: Making an Informed Choice
This guide has provided a comparative analysis of this compound and its structural analogs, (R)-tetrahydroquinoline-2-carboxylic acid and (R)-tetralin-2-carboxylic acid. The key takeaways for researchers are:
-
Synthetic Accessibility: All three chiral building blocks can be synthesized with high enantiomeric purity using modern asymmetric methods, including enzymatic resolution and transition-metal-catalyzed hydrogenation.
-
Structural and Functional Diversity: The presence of an oxygen, nitrogen, or methylene group at the 1-position offers a valuable tool for fine-tuning the physicochemical properties and biological activity of target molecules.
-
Application-Driven Selection: The optimal choice of building block is contingent on the specific synthetic strategy and the desired properties of the final compound.
By understanding the nuances of each of these privileged chiral synthons, researchers can more effectively navigate the complex landscape of drug discovery and development, ultimately accelerating the journey from a promising lead compound to a life-changing therapeutic.
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]
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Introduction: The Chroman Scaffold and the Imperative for Precise Characterization
An In-Depth Guide to the Spectroscopic Comparison of (R)-Chroman-2-Carboxylic Acid and Its Derivatives
The chroman ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including Vitamin E (tocopherols) and various synthetic therapeutic agents. This compound, in particular, serves as a vital chiral building block. Its derivatives are explored for a wide range of applications, leveraging the rigid, stereochemically defined structure to interact with biological targets.
For researchers and drug development professionals, the unambiguous confirmation of a molecule's structure, purity, and—most critically—its absolute stereochemistry is non-negotiable. Spectroscopic analysis is the cornerstone of this process. This guide provides an in-depth comparison of the key spectroscopic techniques used to characterize this compound and its derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices and the logic of spectral interpretation, providing field-proven insights for robust molecular analysis. The structural elucidation and purity assessment of these molecules are crucial for their application.[1]
The Analytical Workflow: An Integrated Spectroscopic Approach
A comprehensive analysis does not rely on a single technique. Instead, it involves the strategic integration of multiple spectroscopic methods, each providing a unique piece of the structural puzzle. The workflow outlined below ensures a thorough and validated characterization of any new this compound derivative.
Caption: Integrated workflow for the spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For chroman derivatives, it provides definitive information on substitution patterns on the aromatic ring and the conformation of the dihydropyran ring.
Expertise & Causality in NMR
The choice of NMR experiments is driven by the need to unambiguously assign every proton and carbon. A standard ¹H and ¹³C spectrum is the starting point, but for complex derivatives, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential. COSY reveals proton-proton coupling networks (e.g., which protons are adjacent), while HSQC correlates each proton directly to its attached carbon, leaving no ambiguity in assignment. For determining enantiomeric purity, chiral derivatizing agents can be used to create diastereomers that are distinguishable by NMR.[2][3] A new technique that directly detects chirality using NMR without derivatization is also emerging, which couples electric and magnetic dipoles to differentiate enantiomers.[4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Dissolve 5-10 mg of the chroman derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is critical; for carboxylic acids, DMSO-d₆ is often preferred as it allows for the observation of the acidic proton, which might rapidly exchange with residual water in CDCl₃.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Instrumentation : Acquire spectra on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion, which is crucial for resolving complex multiplets of the aliphatic protons.[1]
-
¹H NMR Acquisition : Set the spectral width to cover 0-12 ppm. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition : Use a wider spectral width (e.g., 0-200 ppm). Employ proton decoupling to simplify the spectrum to a series of single lines for each unique carbon.[1] An inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE) for more accurate integration if needed.[2]
Comparative Spectral Analysis
The following table summarizes the expected chemical shifts for the parent this compound and illustrates how these signals shift upon derivatization.
| Proton/Carbon | This compound (Parent) | Derivative 1: Methyl (R)-chroman-2-carboxylate | Derivative 2: (R)-6-Fluoro-chroman-2-carboxylic acid |
| COOH/COOCH₃ (¹H) | ~10-12 ppm (very broad)[5] | ~3.7 ppm (sharp singlet, 3H) | ~10-12 ppm (very broad) |
| H-2 (¹H) | ~4.8 ppm (dd) | ~4.7 ppm (dd) | ~4.8 ppm (dd) |
| H-3 (¹H) | ~2.1-2.3 ppm (m) | ~2.1-2.3 ppm (m) | ~2.1-2.3 ppm (m) |
| H-4 (¹H) | ~2.8-3.0 ppm (m) | ~2.8-3.0 ppm (m) | ~2.8-3.0 ppm (m) |
| Aromatic H's (¹H) | ~6.8-7.2 ppm (multiplets) | ~6.8-7.2 ppm (multiplets) | Complex splitting due to H-F coupling; shifts depend on position relative to F. |
| C=O (¹³C) | ~175-180 ppm[5] | ~170-175 ppm | ~175-180 ppm |
| C-2 (¹³C) | ~75 ppm | ~75 ppm | ~75 ppm |
| C-3, C-4 (¹³C) | ~20-30 ppm | ~20-30 ppm | ~20-30 ppm |
| Aromatic C's (¹³C) | ~115-155 ppm | ~115-155 ppm | Shifts are significantly affected by fluorine; C-F coupling is observed. C-6 will be a doublet with a large ¹JCF coupling constant. |
-
Key Comparison Point (Esterification) : The most dramatic change upon converting the carboxylic acid to its methyl ester is the disappearance of the broad acidic proton signal far downfield and the appearance of a sharp singlet for the methoxy group around 3.7 ppm.[6] The carbonyl carbon in the ¹³C spectrum also shifts slightly upfield.
-
Key Comparison Point (Aromatic Substitution) : Adding a substituent like fluorine dramatically alters the appearance of the aromatic region in both ¹H and ¹³C spectra. Fluorine introduces complex splitting patterns due to H-F and C-F coupling, providing definitive proof of its location on the ring.[7]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an indispensable, rapid technique for identifying the presence of key functional groups. It is particularly powerful for confirming the carboxylic acid moiety and monitoring its conversion to derivatives like esters or amides.
Expertise & Causality in IR
The primary diagnostic region for this class of compounds is 4000-1300 cm⁻¹.[8] The carboxylic acid functional group has two highly characteristic absorptions: a very broad O-H stretch and a sharp C=O (carbonyl) stretch. The broadness of the O-H band is a result of strong hydrogen bonding, which forms a stable dimer in the solid state or in concentrated solutions. This feature is unmistakable and serves as primary evidence for the acid. When the acid is converted to an ester, this broad O-H band vanishes completely, providing a clear and immediate marker for reaction completion.
Experimental Protocol: FTIR-ATR
-
Sample Preparation : Place a small amount (a few milligrams) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. No solvent is required, making this a fast and non-destructive method.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
First, collect a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[1]
-
Apply pressure with the instrument's anvil to ensure firm contact between the sample and the crystal.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹, to obtain a high-quality spectrum.[1]
-
Comparative Spectral Analysis
| Vibrational Mode | This compound (Parent) | Derivative 1: Methyl (R)-chroman-2-carboxylate | Significance of the Change |
| O-H Stretch | Very broad, strong band from 2500-3300 cm⁻¹[9] | Absent | Confirms the absence (ester) or presence (acid) of the carboxylic acid proton. |
| C-H Stretch (sp³) | ~2850-3000 cm⁻¹[10] | ~2850-3000 cm⁻¹ | Unchanged; confirms the aliphatic chroman ring. |
| C=O Stretch | Strong, sharp band at ~1710 cm⁻¹ (dimer)[11] | Strong, sharp band at ~1735 cm⁻¹ | The carbonyl frequency increases in the ester due to the absence of hydrogen bonding.[12] |
| C-O Stretch | ~1200-1300 cm⁻¹ | Two distinct C-O stretches are present. | The pattern of C-O stretching changes upon esterification. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
MS provides the exact molecular weight and, through fragmentation patterns, offers corroborating evidence for the proposed structure.
Expertise & Causality in MS
The choice of ionization technique is key. Electron Ionization (EI) is a "hard" technique that causes extensive fragmentation, which can be highly informative for structural elucidation (the "fingerprint"). Electrospray Ionization (ESI) is a "soft" technique that typically leaves the molecular ion intact ([M-H]⁻ or [M+H]⁺), providing a clear determination of the molecular weight. For a comprehensive analysis, performing both is ideal. For carboxylic acids, a characteristic fragmentation is the McLafferty rearrangement if an appropriate gamma-hydrogen is available, or the loss of the carboxyl group.[5][13]
Experimental Protocol: ESI-MS
-
Sample Preparation : Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a volatile solvent compatible with ESI, such as methanol or acetonitrile.[1]
-
Instrumentation : Infuse the sample solution directly into the electrospray source of a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, for high-resolution mass measurement).
-
Data Acquisition : Acquire spectra in both positive and negative ion modes. In negative mode, the deprotonated molecule [M-H]⁻ is expected for the carboxylic acid. In positive mode, the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ is often observed.
Comparative Spectral Analysis
| Compound | Expected [M-H]⁻ (Negative ESI) | Key EI Fragmentation Patterns |
| This compound (MW: 178.18) | m/z 177.05 | Loss of •OH (m/z 161), loss of •COOH (m/z 133).[14] The acylium ion (R-CO⁺) is a common base peak for carboxylic acid derivatives.[15] |
| Methyl (R)-chroman-2-carboxylate (MW: 192.21) | Not typically observed | m/z 192 (M⁺•), loss of •OCH₃ (m/z 161), loss of •COOCH₃ (m/z 133). |
| (R)-6-Fluoro-chroman-2-carboxylic acid (MW: 196.17) | m/z 195.04 | m/z 196 (M⁺•), loss of •COOH (m/z 151). The presence of fluorine is confirmed by the 18 Da mass shift from the parent. |
Circular Dichroism (CD) Spectroscopy: The Absolute Configuration
While NMR, IR, and MS can confirm the connectivity of a molecule, they are blind to its absolute stereochemistry. For a chiral molecule like this compound, CD spectroscopy is the definitive technique for confirming the configuration of the stereocenter.[16]
Expertise & Causality in CD
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[17] The resulting spectrum, which plots this difference against wavelength, is unique to a specific enantiomer. Its mirror-image enantiomer will produce an exactly inverted spectrum. The correlation between the sign of the CD bands (known as the Cotton effect) and the absolute configuration of 2-substituted chromanes is linked to the preferred helical conformation (P- or M-helicity) of the dihydropyran ring.[18] For 2-carboxyl chromanes, a specific configuration at C2 forces the ring into a predictable helicity, which in turn produces a CD spectrum with a predictable sign.[18][19] This allows for the assignment of absolute stereochemistry by comparing the experimental spectrum to established rules or quantum-chemical calculations.[20][21]
Caption: Correlation of absolute configuration to CD signal.
Experimental Protocol: CD Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the enantiomerically pure sample in a suitable spectroscopic-grade solvent (e.g., methanol, acetonitrile). The solvent must be transparent in the wavelength region of interest.
-
Instrumentation : Use a CD spectrophotometer. The instrument must be purged with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.[16]
-
Data Acquisition :
-
Place the solution in a quartz cuvette with a known path length (e.g., 1 cm or 0.1 cm).
-
Record a baseline spectrum of the solvent in the same cuvette.
-
Scan the sample over the appropriate UV wavelength range (e.g., 200-400 nm), measuring the differential absorbance.
-
Subtract the baseline from the sample spectrum to obtain the final CD spectrum.
-
A positive result in the CD spectrum, corresponding to the predicted helicity for the (R)-enantiomer, provides the final, crucial piece of evidence for a complete and unambiguous structural and stereochemical assignment.
Conclusion
The characterization of this compound and its derivatives is a multi-faceted process that demands a rigorous and integrated spectroscopic approach. By combining the skeletal mapping power of NMR, the functional group identification of IR, the molecular weight determination of MS, and the definitive stereochemical assignment from CD, researchers can have absolute confidence in their materials. This guide has outlined not just the "what" but the "why" of these analytical choices, providing a robust framework for the successful characterization of this important class of chiral molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. mdpi.com [mdpi.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. youtube.com [youtube.com]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jascoinc.com [jascoinc.com]
- 17. ntu.edu.sg [ntu.edu.sg]
- 18. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Resolution of Chroman-2-Carboxylic Acid: Enzymatic vs. Chemical Methods
For researchers and professionals in drug development, the stereochemical purity of intermediates is not merely a matter of compliance but a cornerstone of efficacy and safety. Chroman-2-carboxylic acid stands as a pivotal chiral building block in the synthesis of numerous pharmaceuticals. Its resolution into single enantiomers is a critical, yet often challenging, manufacturing step. This guide provides an in-depth comparative analysis of the two primary strategies for this resolution: the modern, biocatalytic enzymatic approach and the classical chemical method. We will delve into the mechanistic underpinnings, provide validated experimental protocols, and present a clear, data-driven comparison to guide your selection process.
Section 1: Enzymatic Resolution - The Biocatalytic Approach
Enzymatic kinetic resolution leverages the exquisite stereospecificity of enzymes, typically lipases or esterases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other unreacted. This process is renowned for its high efficiency, mild reaction conditions, and environmental compatibility.
Principle of Enzymatic Kinetic Resolution
The most common enzymatic strategy involves the enantioselective hydrolysis of a racemic ester of chroman-2-carboxylic acid (e.g., the methyl or ethyl ester). The enzyme, acting as a chiral catalyst, recognizes and hydrolyzes only one ester enantiomer into the corresponding carboxylic acid, which can then be easily separated from the unreacted ester enantiomer.
The causality behind this choice is the enzyme's active site, a precisely shaped three-dimensional pocket. One enantiomer fits perfectly, allowing the catalytic machinery (e.g., a Ser-His-Asp triad in lipases) to perform hydrolysis efficiently. The other enantiomer binds poorly or in a non-productive orientation, and thus remains largely unreacted. This high degree of molecular recognition is the source of the exceptional enantioselectivity often observed, with enantiomeric excess (e.e.) values frequently exceeding 99%.[1][2]
Experimental Protocol: Lipase-Catalyzed Hydrolysis
This protocol is a robust, self-validating starting point for the resolution of racemic ethyl chroman-2-carboxylate.
Materials:
-
Racemic ethyl chroman-2-carboxylate
-
Immobilized Lipase B from Candida antarctica (CALB) or Lipase from Pseudomonas fluorescens
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Toluene (or another water-immiscible organic solvent like MTBE)
-
Sodium bicarbonate solution (5% w/v)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Chiral High-Performance Liquid Chromatography (HPLC) setup for monitoring
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a biphasic system by combining the phosphate buffer and toluene (e.g., in a 2:1 v/v ratio).[3] The biphasic system is crucial as it allows for high substrate concentration in the organic phase while maintaining an optimal aqueous environment for the enzyme's activity.
-
Substrate Addition: Dissolve racemic ethyl chroman-2-carboxylate in the reaction medium to a suitable concentration (e.g., 50-100 mM).
-
Enzyme Addition: Add the immobilized lipase (e.g., 10-20% w/w relative to the substrate). Immobilization is a key process consideration as it greatly simplifies catalyst removal (simple filtration) and enables enzyme recycling, significantly improving process economics.
-
Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C) to ensure sufficient interfacial area between the aqueous and organic phases, which is where the enzymatic reaction occurs.
-
Monitoring: Periodically take small aliquots from the organic phase. Analyze them by chiral HPLC to determine the conversion percentage and the enantiomeric excess of both the remaining ester and the formed carboxylic acid. The reaction is typically stopped at or near 50% conversion to maximize the enantiopurity of both products.
-
Workup and Product Isolation:
-
Once the target conversion is reached, stop the reaction and separate the organic and aqueous layers.
-
Unreacted Ester: Isolate the unreacted ester enantiomer from the organic layer by washing with a sodium bicarbonate solution (to remove any remaining acid), drying over anhydrous magnesium sulfate, and evaporating the solvent.[3]
-
Carboxylic Acid: Isolate the carboxylic acid product by acidifying the aqueous layer with 1 M HCl to a pH of ~2-3. This protonates the carboxylate, making it water-insoluble. Extract the resulting carboxylic acid with ethyl acetate, dry the organic extract over anhydrous magnesium sulfate, and evaporate the solvent.[3]
-
Workflow for Enzymatic Resolution
Section 2: Chemical Resolution - The Classical Approach
Chemical resolution via diastereomeric salt formation is a long-established method. It relies on reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent). This creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties and can be separated.
Principle of Diastereomeric Salt Resolution
The reaction of a racemic mixture of (R)- and (S)-chroman-2-carboxylic acid with a pure chiral amine, for instance, (R)-1-phenylethylamine, yields two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].[4][5] These diastereomers exhibit different solubilities in a given solvent system. Through a carefully controlled crystallization process, the less soluble diastereomer precipitates from the solution, allowing for its isolation by filtration. The more soluble diastereomer remains in the mother liquor. Finally, treatment of each separated salt with a strong acid liberates the respective enantiomerically enriched carboxylic acid.[4]
Experimental Protocol: Diastereomeric Salt Formation
This protocol describes a general procedure that requires optimization for the specific substrate and resolving agent.
Materials:
-
Racemic chroman-2-carboxylic acid
-
Chiral resolving agent (e.g., (R)-1-phenylethylamine, brucine, or quinine)
-
Solvent (e.g., ethanol, methanol, acetone, or a mixture thereof)
-
Hydrochloric acid (e.g., 2 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Salt Formation: Dissolve the racemic chroman-2-carboxylic acid in a suitable heated solvent. In a separate flask, dissolve a sub-stoichiometric amount (typically 0.5 to 1.0 equivalents) of the chiral resolving agent in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the acid solution. Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt. The success of this step is the most critical and often least predictable part of the process, depending heavily on the precise solvent, temperature profile, and concentration.[6]
-
Isolation of Less Soluble Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent to remove impurities from the mother liquor.
-
Liberation of Enantiomer 1: Dissolve the isolated diastereomeric salt in water and acidify with hydrochloric acid. Extract the liberated, enantiomerically enriched chroman-2-carboxylic acid with a solvent like ethyl acetate. Dry the organic layer and evaporate the solvent.
-
Isolation of Enantiomer 2: Recover the second enantiomer from the mother liquor from step 3. This typically involves evaporating the solvent, liberating the acid with HCl, and then either repeating the resolution with an opposite-configuration resolving agent or using another purification technique.
-
Purity Analysis: Determine the enantiomeric excess of each acid fraction using chiral HPLC. Multiple recrystallizations of the diastereomeric salt may be necessary to achieve the desired optical purity.
Workflow for Chemical Resolution
Section 3: Comparative Analysis
A direct comparison of the two methodologies reveals significant differences in performance, complexity, and environmental impact. The choice between them is often a trade-off between established, classical techniques and more efficient, modern biocatalysis.
| Parameter | Enzymatic Resolution (via Hydrolysis) | Chemical Resolution (via Diastereomeric Salt) |
| Enantiomeric Excess (e.e.) | Typically >95%, can readily exceed 99%.[1] | Variable, highly dependent on the resolving agent and crystallization conditions.[2] |
| Yield | High, approaching the theoretical maximum of 50% for each enantiomer.[2] Sequential processes can achieve >90% total yield.[7] | Generally lower and more variable, often below 50% per step due to losses during crystallization and workup.[2] |
| Process Complexity | Generally simpler, with fewer steps and milder conditions.[2] | Multi-step process involving salt formation, multiple crystallizations, and acid liberation.[2] |
| Environmental Impact | More environmentally friendly ("greener"). Uses biodegradable enzymes, often in aqueous systems, and generates less waste.[1][2] | Often involves hazardous organic solvents and reagents, generating more chemical waste.[1][7] |
| Substrate Specificity | High; enzymes can be selected or engineered for specific substrates and enantiomers. | Broad; relies on the formation of salts, but finding an effective agent/solvent combination can require extensive screening.[8] |
| Scalability | Readily scalable, especially with immobilized enzymes in continuous or batch-fed processes.[2] | Can be challenging to scale up efficiently while maintaining high purity due to the difficulties in controlling crystallization. |
Expert Discussion:
The data overwhelmingly favors enzymatic resolution for producing enantiopure chroman-2-carboxylic acids. A 2022 study on the resolution of a fluorinated analog highlighted these advantages, achieving a 93.5% total mole yield for both the (S) and (R) enantiomers, with e.e. values of 96.9% and 99.1%, respectively.[1][7] The authors explicitly state that this enzymatic technique represents "significant advantages over those chemical resolution methods," which they describe as "complex, low yield, and highly polluting."[1][7]
The primary drawback of classical chemical resolution is its empirical nature. The selection of the appropriate chiral resolving agent and crystallization solvent is not always predictable and can involve laborious screening.[8] Furthermore, the theoretical maximum yield for the desired enantiomer in a single crystallization step is 50%, and practical yields are often lower. While the undesired enantiomer can be recovered from the mother liquor, it is often contaminated with the desired enantiomer, requiring further processing.
In contrast, enzymatic resolution is a more predictable and controlled process. The high specificity of the enzyme often translates directly into high enantiopurity of the products. While the theoretical yield for a standard kinetic resolution is also 50% for each enantiomer, advanced techniques such as dynamic kinetic resolution (which involves in-situ racemization of the unreacted enantiomer) or the sequential batch resolution demonstrated by Jiang et al. can push the total yield toward 100%.[1][7]
Conclusion
For the synthesis of enantiomerically pure chroman-2-carboxylic acid, enzymatic resolution emerges as the superior methodology. It offers higher yields, exceptional enantioselectivity, a simpler and more scalable process, and a significantly better environmental profile compared to classical chemical resolution.[2] While chemical resolution remains a valid tool in the chemist's arsenal, the efficiency, predictability, and sustainability of biocatalysis make it the recommended approach for modern pharmaceutical development and manufacturing. Researchers are encouraged to screen a panel of commercially available lipases and esterases to identify the optimal biocatalyst for their specific chroman-2-carboxylic acid derivative.
References
-
Jiang, Z., et al. (2022). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry.
-
BenchChem (2025). Application Notes and Protocols for the Enzymatic Resolution of Ethyl Chroman-2-Carboxylate Esters.
-
BenchChem (2025). A Comparative Guide to the Efficacy of Enzymatic and Chemical Resolution of Ethyl Chroman-2-carboxylate.
-
Kim, D. W., et al. (2015). An efficient and practical enantiospecific synthesis of methyl chromanone- and chroman-2-carboxylates. Tetrahedron Asymmetry.
-
RSC Publishing (2022). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn.
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution.
-
Chemistry LibreTexts (2019). Resolution: Separation of Enantiomers.
-
Chemistry LibreTexts (2023). Racemic Mixtures and the Resolution of Enantiomers.
-
Wikipedia. Chiral resolution.
Sources
- 1. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. kiko-tech.co.jp [kiko-tech.co.jp]
A Senior Application Scientist's Guide to the Comprehensive Assessment of Commercially Available (R)-Chroman-2-Carboxylic Acid
Introduction: The Imperative of Stereochemical Integrity in Pharmaceutical Building Blocks
(R)-chroman-2-carboxylic acid is a crucial chiral building block in the synthesis of a variety of pharmacologically active molecules. Its defined stereochemistry at the C2 position is often fundamental to the target molecule's efficacy and safety profile. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, toxicological profiles, and metabolic pathways.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the thorough characterization of stereoisomers in drug development, emphasizing the need for enantioselective assays for both identity and purity.[3]
This guide provides a comprehensive, field-tested framework for assessing the identity and, most critically, the enantiomeric purity of commercially sourced this compound. We will move beyond a simple checklist of techniques, instead focusing on the causality behind our analytical choices and establishing a self-validating system of orthogonal methods. Our objective is to empower researchers to independently verify the quality of their starting materials, ensuring the integrity and reproducibility of their scientific outcomes.
Part 1: Foundational Identity and Structural Confirmation
Before delving into the complexities of enantiomeric purity, it is paramount to confirm that the material is, in fact, chroman-2-carboxylic acid. This baseline identity check prevents the misinterpretation of data from more advanced analyses. We employ a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR serves as the definitive tool for elucidating the molecular structure. Both ¹H and ¹³C NMR spectra provide a detailed "fingerprint" of the compound, confirming the connectivity of atoms and the chemical environment of each nucleus.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.
-
Instrumentation: Analyze the sample on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (typically 16-32 scans). Key signals to verify include the characteristic protons of the chroman ring system and the carboxylic acid proton.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This analysis confirms the presence of all 10 carbon atoms in their expected chemical shift regions, including the carbonyl carbon of the carboxylic acid.
-
Data Interpretation: Compare the obtained chemical shifts, coupling constants, and integration values with established reference spectra for chroman-2-carboxylic acid to confirm structural integrity.
Mass Spectrometry (MS)
Mass spectrometry provides unambiguous confirmation of the compound's molecular weight, a critical parameter for identity.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in negative ion mode, as carboxylic acids readily deprotonate to form [M-H]⁻ ions.
-
Data Interpretation: The theoretical molecular weight of chroman-2-carboxylic acid (C₁₀H₁₀O₃) is 178.18 g/mol . The primary observed ion should correspond to the [M-H]⁻ species at an m/z value of approximately 177.05.
Part 2: Verifying Elemental Composition and Absolute Purity
While NMR and MS confirm the structure, they may not reveal the presence of inorganic impurities or subtle deviations in the elemental makeup. Elemental Analysis (EA) provides the absolute, quantitative measure of the elemental composition, serving as a crucial check on overall purity.[4][5]
Elemental Analysis (Combustion Analysis)
This technique determines the mass percentages of carbon, hydrogen, and oxygen in the sample. The results are compared against the theoretical values calculated from the molecular formula (C₁₀H₁₀O₃).
Experimental Protocol: Elemental Analysis
-
Sample Preparation: Submit approximately 2-3 mg of the dried, homogeneous sample to a certified analytical laboratory or use an in-house elemental analyzer.
-
Instrumentation: The analysis is performed using a CHNS/O analyzer, which involves the complete combustion of the sample at high temperatures.[5]
-
Data Interpretation:
-
Theoretical Values (C₁₀H₁₀O₃): Carbon (C) = 67.41%, Hydrogen (H) = 5.66%, Oxygen (O) = 26.93%.
-
Acceptance Criterion: The experimentally determined percentages for each element should fall within an accepted deviation of ±0.3% from the theoretical values.[6] A result outside this range may indicate the presence of solvates, inorganic salts, or other impurities.
-
Part 3: The Core Challenge: Quantifying Enantiomeric Purity
This is the most critical stage of the assessment. The presence of the undesired (S)-enantiomer is a chiral impurity that must be accurately quantified.[7] To ensure the trustworthiness of our results, we employ two distinct, or orthogonal, methods: the "gold standard" chiral HPLC and a confirmatory ¹H NMR analysis using a chiral solvating agent.
Gold Standard Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the premier technique for separating and quantifying enantiomers due to its high resolution and accuracy.[8] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[9] Polysaccharide-based CSPs are particularly effective for a wide range of compounds, including carboxylic acids.[1]
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as a Chiralcel® OD-H or Chiralpak® AD-H column, is recommended.
-
Mobile Phase: A typical mobile phase for this class of compounds is a mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol) with a small percentage of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA). The TFA is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape.[9] A typical starting condition is Hexane:IPA:TFA (90:10:0.1 v/v/v).
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in the mobile phase. Dilute to a working concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter.
-
System Suitability: Before sample analysis, inject a racemic standard of chroman-2-carboxylic acid. The system is deemed suitable if the resolution between the (R) and (S) peaks is greater than 1.5 and the relative standard deviation (RSD) for peak areas of six replicate injections is not more than 2.0%.[1]
-
Analysis: Inject the sample solution and integrate the peak areas for both the (R)- and (S)-enantiomers.
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] * 100
Orthogonal Verification: ¹H NMR with a Chiral Solvating Agent (CSA)
Relying on a single method, even a robust one like HPLC, is not ideal. An orthogonal method, one that relies on a different chemical principle, provides a powerful cross-validation of the results. For this, we use ¹H NMR in conjunction with a Chiral Solvating Agent (CSA). The CSA forms transient, non-covalent diastereomeric complexes with the (R) and (S) enantiomers.[10] These complexes have slightly different magnetic environments, leading to the splitting of key proton signals in the NMR spectrum, which can then be integrated for quantification.[11]
Experimental Protocol: ¹H NMR with CSA
-
CSA Selection: Choose a suitable CSA that is known to interact with carboxylic acids, such as (R)- or (S)-1-(1-Naphthyl)ethylamine or a derivative of BINOL.[10]
-
Sample Preparation: In an NMR tube, dissolve a precise amount of the this compound sample (e.g., 5 mg) in ~0.6 mL of CDCl₃.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample alone.
-
Titration with CSA: Add incremental amounts of the CSA (e.g., 0.5, 1.0, 1.5 equivalents) to the NMR tube, acquiring a spectrum after each addition. Monitor a well-resolved proton signal, typically the one at the C2 position, for separation into two distinct signals corresponding to the R/CSA and S/CSA complexes.
-
Data Acquisition: Once optimal separation is achieved, acquire a final, high-quality spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Calculation: The % ee can be calculated directly from the integration values of the separated signals.
Part 4: Comparative Guide - Qualifying Commercial Suppliers
To illustrate the application of this comprehensive workflow, we present a comparative analysis of hypothetical samples from three different commercial suppliers.
Table 1: Comparative Analysis of Commercial this compound Samples
| Parameter | Specification | Vendor X | Vendor Y | Vendor Z | Assessment |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms | All Pass |
| ¹H & ¹³C NMR | Conforms to structure | Conforms | Conforms | Conforms | All Pass |
| Mass Spec (m/z [M-H]⁻) | 177.05 ± 0.1 | 177.05 | 177.06 | 177.05 | All Pass |
| Elemental Analysis | C=67.41±0.3%, H=5.66±0.3% | C=67.35%, H=5.61% | C=66.98%, H=5.80% | C=67.50%, H=5.68% | Vendor Y Fails |
| Chiral HPLC (% ee) | ≥ 99.0% | 99.6% | 99.2% | 98.8% | Vendor Z Fails |
| ¹H NMR w/ CSA (% ee) | Report Value | 99.5% | 99.1% | 98.7% | Confirms HPLC |
| Overall Recommendation | Accept | Reject | Reject |
Interpretation of Results:
-
Vendor X: This sample passes all identity, purity, and enantiomeric purity tests. The results from the orthogonal chiral methods (HPLC and NMR with CSA) are in excellent agreement, providing high confidence in the material's quality. This batch is acceptable for use in critical applications.
-
Vendor Y: While this sample passed initial identity and enantiomeric purity checks, it failed the elemental analysis. The lower carbon and higher hydrogen content could suggest the presence of a hydrated species or a solvent adduct not easily detected by other methods. This discrepancy makes the batch untrustworthy for quantitative use without further investigation.
-
Vendor Z: This sample passed identity and elemental analysis, but its enantiomeric purity (98.8% by HPLC, confirmed by NMR) falls below the common specification of ≥99.0%. For stereospecific synthesis, this level of chiral impurity could be unacceptable and may impact the purity of the final product.
Conclusion
The qualification of a critical chiral starting material like this compound cannot be reliant on a supplier's Certificate of Analysis alone. A rigorous, in-house verification process built on a foundation of orthogonal analytical techniques is essential for ensuring scientific integrity and mitigating risks in research and development. By first confirming identity (NMR, MS) and absolute purity (EA), and then quantifying the critical enantiomeric purity parameter with two distinct methods (Chiral HPLC and NMR with CSA), researchers can proceed with a high degree of confidence in the quality of their materials. This multi-faceted approach transforms quality control from a procedural task into a robust, self-validating scientific investigation.
References
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
McGraw-Hill Education. (n.d.). ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. Access to Industrial and Engineering Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
-
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
Shekhovtsova, T.N., & Fadeeva, V.I. (n.d.). ELEMENTAL ANALYSIS. In Encyclopedia of Life Support Systems (EOLSS). Retrieved from [Link]
-
Redondo, J., et al. (2015). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers, 2, 101-107. Retrieved from [Link]
-
Yi, G., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 381. Retrieved from [Link]
-
De Camp, W. H. (1993). The Significance of Chirality in Drug Design and Development. Journal of Computer-Aided Molecular Design, 7, 1-3. Retrieved from [Link]
-
IndiaMART. (n.d.). This compound. Retrieved from [Link]
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Ferreiro, M. J., et al. (2002). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 67(25), 8974-8982. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-chroman-2-carboxylic acid
As researchers and drug development professionals, our work with specialized chemical intermediates like (R)-chroman-2-carboxylic acid is foundational to innovation. However, excellence in the lab extends beyond successful synthesis to encompass rigorous safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of a robust safety culture and scientific integrity.
This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the chemical principles that inform these procedures, empowering you to make safe, logical decisions in your laboratory environment.
PART 1: Hazard Identification and Essential Safety Data
Before any disposal procedure can be planned, a thorough understanding of the compound's characteristics is essential. This compound is an organic carboxylic acid, and its primary hazards stem from this functional group.[1][2] It is classified as an irritant to the eyes, skin, and respiratory system and may be harmful if swallowed.[3][4][5] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, within a certified chemical fume hood.[1][6]
| Property | Data | Source(s) |
| Chemical Name | This compound | [1][7] |
| CAS Number | 83780-47-6 | [1][5][7] |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Appearance | White to off-white crystalline powder | [1][3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][5] |
PART 2: The Core Principle: Waste Classification
Under regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous .[3][8][9] this compound is not specifically listed as a P- or U-series hazardous waste.[3][9] Therefore, its classification depends on its characteristics.[8] Due to its acidic nature, waste solutions of this compound may be classified as hazardous for Corrosivity (EPA Waste Code D002) if the pH is ≤ 2.[10]
This initial classification dictates the disposal pathway. Your institution's Environmental Health and Safety (EHS) office provides the definitive guidelines, but the decision process generally follows two routes:
-
In-Lab Neutralization & Drain Disposal: Permissible only for dilute, aqueous solutions in small quantities.[11][12]
-
Collection for Professional Disposal: Required for solid waste, concentrated solutions, organic solvent mixtures, and contaminated materials.[8][13]
PART 3: Disposal Pathway Decision Workflow
To ensure a safe and compliant choice, follow the logical workflow below. This process is designed to be a self-validating system for selecting the correct disposal protocol.
Caption: Decision workflow for selecting the proper disposal protocol.
PART 4: Protocol 1: In-Lab Neutralization for Dilute Aqueous Solutions
This procedure is appropriate only for small quantities (typically under 25 mL) of dilute aqueous solutions of this compound that are free from other hazardous contaminants like heavy metals or organic solvents.[11][12]
Causality: The goal of neutralization is to convert the corrosive acidic waste into a non-hazardous salt solution with a neutral pH, making it safe for drain disposal.[14] Using a weak base is crucial for controlling the reaction rate and preventing dangerous heat generation and splashing that can occur with strong bases.[15][16]
Methodology:
-
Preparation: Perform this procedure in a chemical fume hood. Wear appropriate PPE (goggles, lab coat, gloves). Prepare a secondary containment tray to place your beaker in.
-
Dilution: If not already dilute, add the acidic solution slowly to a large volume of cold water (at least a 10-to-1 dilution is recommended).[11] This step helps dissipate heat generated during neutralization.
-
Neutralization: While stirring the diluted acidic solution, slowly add a weak base such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).[15]
-
pH Monitoring (Self-Validation): Periodically stop adding the base and check the pH of the solution using pH paper or a calibrated pH meter.
-
Completion: Continue adding the base until the pH is stable within a neutral range, typically between 6.0 and 8.0.[14]
-
Disposal: Once neutralized, flush the solution down the sanitary sewer with at least 20 parts of cold water.[11]
-
Documentation: Record the neutralization procedure in your laboratory notebook.
PART 5: Protocol 2: Collection for Professional Hazardous Waste Disposal
This is the required pathway for all other forms of this compound waste, including:
-
Unused or expired solid chemical.
-
Concentrated waste solutions.
-
Solutions mixed with any organic solvents.
-
Spill cleanup materials and grossly contaminated PPE.
Causality: Concentrated, mixed, or solid chemical wastes pose a significant hazard and cannot be safely or legally disposed of via the sanitary sewer.[8][17] They must be managed as hazardous waste in accordance with EPA RCRA regulations and institutional policies.[13][18]
Methodology:
-
Container Selection:
-
Choose a container that is chemically compatible with acidic waste. A high-density polyethylene (HDPE) carboy or bottle is an excellent choice.[17][19]
-
Crucial Insight: Never use metal containers for acidic waste, as the acid will corrode the metal, leading to leaks and potential reactive hazards.[2] The container must have a secure, leak-proof screw cap.[19]
-
-
Waste Accumulation:
-
Pour liquid waste into the container using a funnel to prevent spills. Place solid waste, such as contaminated weigh boats or gloves, directly into a designated solid waste container.
-
Do not mix incompatible waste streams. This compound waste should not be mixed with bases or strong oxidizing agents in the same container.[19][20]
-
Keep the waste container closed at all times, except when adding waste.[12]
-
-
Labeling:
-
Proper labeling is a critical regulatory requirement.[8] Affix a completed EHS-provided hazardous waste label to the container before adding the first drop of waste.
-
The label must include:
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation.[8][13]
-
The SAA must be under the control of laboratory personnel.[17] Store the container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
-
Disposal Request: Once the container is full or you are finished generating this waste stream, submit a chemical waste collection request to your institution's EHS department.
PART 6: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: For small spills of solid material, carefully sweep or vacuum the material up and place it into a labeled hazardous waste container.[3][9] Avoid generating dust.[3] For small liquid spills, use a chemical spill kit with a neutralizer appropriate for acids (such as sodium bicarbonate) before absorbing with an inert material.[16]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All spill cleanup materials must be disposed of as hazardous waste according to Protocol 2 .
-
Report: Report the incident to your laboratory supervisor and EHS office.
By adhering to these principles and protocols, you contribute to a safer laboratory, protect our environment, and uphold the highest standards of scientific practice. When in doubt, always consult your institution's specific EHS guidelines or contact an EHS professional for guidance.
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A Researcher's Guide to Personal Protective Equipment for Handling (R)-chroman-2-carboxylic acid
In the dynamic environment of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. (R)-chroman-2-carboxylic acid, a heterocyclic compound, and its derivatives are integral to many research endeavors. While specific hazard data for this exact compound is not extensively documented, its structural similarity to other chromane and carboxylic acid derivatives necessitates a cautious and well-informed approach to personal protection. This guide synthesizes established safety protocols for structurally related compounds to provide a comprehensive framework for handling this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
The foundational principle of laboratory safety is the mitigation of risk. For chemical handlers, this translates to preventing direct contact with the substance. The primary routes of exposure are dermal contact, inhalation, ingestion, and ocular contact.[1] A thorough risk assessment, considering the scale of the experiment and the potential for aerosolization, is the critical first step in defining the necessary level of personal protective equipment (PPE).
Identifying the Hazards: A Data-Driven Approach
Safety Data Sheets (SDS) for structurally similar compounds, such as chromane-2-carboxylic acid and other carboxylic acids, consistently highlight several key hazards:
-
Skin Irritation: Direct contact can cause skin irritation.[2][3][4][5]
-
Eye Irritation: The compound is likely to cause serious eye irritation.[2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3][4][5]
Given these potential hazards, a multi-layered PPE strategy is essential.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the essential PPE for handling this compound in a standard laboratory setting.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing.[6] | Standard safety glasses do not provide adequate protection from splashes. Goggles provide a seal around the eyes, and a face shield offers an additional barrier for the entire face.[7] |
| Skin and Body Protection | A chemical-resistant lab coat, fully buttoned.[6] Chemical-resistant gloves (e.g., nitrile).[8] Fully enclosed shoes.[6] | The lab coat protects the skin and personal clothing from contamination. Nitrile gloves offer good resistance to a range of chemicals, including many acids.[9][10] However, for prolonged contact or with concentrated solutions, thicker or different glove materials like butyl rubber may be necessary.[9][10] Always inspect gloves for any signs of degradation or punctures before use.[8] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[6][8] For situations where dust generation is unavoidable and a fume hood is not feasible, a NIOSH-approved respirator is required.[6] | A chemical fume hood is the primary engineering control to minimize inhalation exposure. If a respirator is needed, the type of cartridge will depend on the specific form of the chemical (dust or vapor). For dusts, a particulate filter (e.g., N95) is appropriate.[7][11] For vapors from solutions, an organic vapor cartridge is necessary.[12] |
Glove Selection: A Deeper Dive
The choice of glove material is critical for preventing dermal exposure. While nitrile gloves are a common and effective choice for many laboratory applications, their resistance to specific chemicals can vary.[13]
Glove Material Compatibility for Carboxylic Acids:
| Glove Material | General Resistance to Acids | Notes |
| Nitrile | Good resistance to many weak acids.[13] | Generally not recommended for strong oxidizing agents or concentrated acids.[9][13][14] Breakthrough times can be short, so gloves should be changed immediately upon contact.[14] |
| Butyl Rubber | Excellent resistance to highly corrosive acids.[9][10] | A good choice for handling more hazardous or concentrated acidic solutions. |
| Neoprene | Good resistance to organic acids.[9][10] | Offers a balance of chemical resistance and dexterity. |
It is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data related to the chemicals being used.
Step-by-Step Protocol for Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing Procedure:
-
Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the appropriate hazardous waste container.[6]
-
Lab Coat: Remove the lab coat by folding the contaminated exterior inward.
-
Face Shield and Goggles: Remove eye and face protection.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]
Visualizing the PPE Decision-Making Process
The following workflow illustrates the logical steps in selecting the appropriate level of PPE for handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
Safe Handling Procedures:
-
Always work in a well-ventilated area, preferably a certified chemical fume hood.[6][8]
-
Use a spatula for transferring the solid to minimize dust generation.[6]
-
When dissolving, add the solid to the solvent slowly to prevent splashing.[6]
-
Ensure an eyewash station and safety shower are readily accessible.[2]
Disposal Plan:
-
All disposable materials contaminated with this compound, such as gloves and weighing paper, must be disposed of in a designated hazardous waste container.[6]
-
Unused or waste chemical should be disposed of in accordance with federal, state, and local environmental regulations.[8] Do not pour down the drain.[8]
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
